molecular formula C6H9Cl2FN2 B1371412 (2-Fluoropyridin-4-yl)methanamine dihydrochloride CAS No. 667906-60-7

(2-Fluoropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1371412
CAS No.: 667906-60-7
M. Wt: 199.05 g/mol
InChI Key: YBWWLMTWKLKDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a valuable fluorinated pyridine derivative serving as a versatile chemical building block and intermediate in organic synthesis and medicinal chemistry research. This dihydrochloride salt offers enhanced stability and solubility for experimental handling. The compound features a 2-fluoropyridin-4-yl core structure substituted with an aminomethyl functional group, making it particularly useful for constructing more complex molecules through reactions at the primary amine moiety. Researchers utilize such fluoropyridinyl methanamine derivatives as key scaffolds in drug discovery programs, particularly for developing potential inhibitors of various biological targets . The strategic fluorine substitution at the 2-position of the pyridine ring can significantly influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets, which are critical considerations in lead optimization processes . Structural analogs of this compound have demonstrated research applications across multiple therapeutic areas, serving as core templates in the synthesis of investigational agents targeting infectious diseases , and other medical conditions. The compound is provided as a high-purity solid suitable for research purposes. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(2-fluoropyridin-4-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWWLMTWKLKDBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631131
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667906-60-7
Record name 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Aminomethyl)-2-fluoropyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The strategic incorporation of this small, highly electronegative atom can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1][2] Within this context, fluorinated pyridines have emerged as particularly valuable scaffolds in the design of novel therapeutics.[3] The pyridine ring itself is a prevalent motif in numerous FDA-approved drugs, capable of engaging in crucial hydrogen bonding interactions within protein active sites. When functionalized with fluorine, the resulting fluoropyridine building blocks offer a unique combination of properties that are highly sought after in drug discovery programs.

This technical guide provides an in-depth exploration of (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a key building block for the synthesis of a wide range of biologically active molecules. We will delve into its chemical properties, provide detailed protocols for its synthesis and purification, and discuss its applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Characterization

This compound, with the CAS number 667906-60-7 , is a white to off-white solid.[4] Its chemical structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and an aminomethyl group at the 4-position, supplied as a dihydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media.

PropertyValueSource
CAS Number 667906-60-7[4]
Molecular Formula C₆H₉Cl₂FN₂
Molecular Weight 199.06 g/mol
Appearance White to off-white solid
Purity Typically >95%

Structural Characterization:

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of (2-Fluoropyridin-4-yl)methanamine typically involves the modification of a pre-existing 2-fluoropyridine scaffold. One of the most common and efficient routes involves the reduction of a nitrile group at the 4-position. Below is a detailed, field-proven protocol for the synthesis of (2-Fluoropyridin-4-yl)methanamine, followed by its conversion to the dihydrochloride salt.

Diagram of the Synthetic Workflow:

G cluster_0 Synthesis of (2-Fluoropyridin-4-yl)methanamine cluster_1 Formation of Dihydrochloride Salt start 2-Fluoro-4-cyanopyridine step1 Dissolution in THF/Ethanol start->step1 Starting Material step2 Addition of Raney Nickel step1->step2 Solvent step3 Hydrogenation (H2 balloon) step2->step3 Catalyst step4 Filtration and Concentration step3->step4 Reaction product (2-Fluoropyridin-4-yl)methanamine (Free Base) step4->product Work-up free_base (2-Fluoropyridin-4-yl)methanamine step5 Dissolution in Methanol/Ether free_base->step5 Starting Material step6 Addition of HCl in Dioxane step5->step6 Acidification step7 Precipitation and Filtration step6->step7 Salt Formation final_product This compound step7->final_product Isolation

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Part 1: Synthesis of (2-Fluoropyridin-4-yl)methanamine (Free Base)

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-4-cyanopyridine (1.0 eq) in a mixture of tetrahydrofuran (THF) and ethanol (1:1, v/v).

    • Causality: The solvent system is chosen to ensure the solubility of the starting material and the product, while also being compatible with the hydrogenation catalyst.

  • Catalyst Addition: To the stirred solution, carefully add Raney Nickel (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Raney Nickel is a highly effective and commonly used catalyst for the reduction of nitriles to primary amines.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an atmosphere of hydrogen. Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Causality: The hydrogenation reaction proceeds via the catalytic reduction of the nitrile group. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the Celite® pad with ethanol.

    • Causality: Celite® filtration is a standard and effective method for removing fine, solid catalysts like Raney Nickel from a reaction mixture.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoropyridin-4-yl)methanamine as an oil or a solid. This crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.

Part 2: Formation of this compound

  • Dissolution: Dissolve the crude (2-Fluoropyridin-4-yl)methanamine in a minimal amount of methanol or diethyl ether.

  • Acidification: To the stirred solution, slowly add a solution of hydrochloric acid in dioxane (typically 4 M) or ethereal HCl (2.2 equivalents).

    • Causality: The addition of a strong acid protonates the basic nitrogen atoms of the pyridine ring and the primary amine, leading to the formation of the dihydrochloride salt.

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

    • Causality: The dihydrochloride salt is generally less soluble in non-polar organic solvents like diethyl ether, allowing for its efficient isolation by precipitation and filtration.

Purification and Quality Control

The purity of the final product is crucial for its application in drug discovery. The purification of aminopyridine salts can be achieved through recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether.

Purification Protocol (Recrystallization):

  • Dissolve the crude this compound in a minimal amount of hot methanol or ethanol.

  • Slowly add diethyl ether as an anti-solvent until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control:

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR and Mass Spectrometry. The presence of two hydrochloride equivalents can be confirmed by titration or elemental analysis.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of a diverse range of pharmaceutical compounds. The presence of the 2-fluoropyridine moiety is particularly advantageous in the design of kinase inhibitors. The fluorine atom can enhance the binding affinity of the molecule to the kinase active site and improve its metabolic stability.[3] The primary amine at the 4-position provides a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophores to optimize the compound's biological activity and pharmacokinetic profile.

Role in Kinase Inhibitor Scaffolds:

The 2-aminopyridine scaffold is a well-established "hinge-binder" in many kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The introduction of a fluorine atom at the 2-position can modulate the basicity of the pyridine nitrogen and influence the strength of these hydrogen bonds. The aminomethyl group at the 4-position can be readily acylated, alkylated, or used in coupling reactions to append larger fragments that can interact with other regions of the ATP-binding pocket, leading to increased potency and selectivity. For example, this building block can be utilized in the synthesis of inhibitors targeting kinases implicated in cancer and inflammatory diseases.[7]

Diagram of a Potential Kinase Inhibitor Synthesis:

G cluster_0 Kinase Inhibitor Synthesis start (2-Fluoropyridin-4-yl)methanamine step1 Amide Coupling (e.g., HATU, DIPEA) start->step1 reagent Carboxylic Acid (R-COOH) reagent->step1 product Amide-linked Kinase Inhibitor Scaffold step1->product

References

A Comprehensive Technical Guide to the Physicochemical Properties of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage that "a drug must reach its target to be effective" has never been more pertinent. The journey of a small molecule from administration to its site of action is governed by a complex interplay of its intrinsic physical and chemical properties.[1][2][3] For researchers and drug development professionals, a thorough understanding of a candidate molecule's physicochemical profile is not merely an academic exercise; it is a fundamental prerequisite for success, directly impacting absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][3] Neglecting these foundational characteristics often leads to costly late-stage failures.[2]

This in-depth technical guide focuses on (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a fluorinated pyridine derivative of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, pKa, and binding affinity, making a detailed physical property analysis essential. As this compound is supplied as a dihydrochloride salt, its properties will be heavily influenced by its salt form, particularly concerning solubility and hygroscopicity. This guide will provide a Senior Application Scientist's perspective on not just what properties to measure, but why and how to measure them, ensuring a robust and reliable characterization.

Molecular Identity and Structure

A precise understanding of a molecule's identity is the cornerstone of any scientific investigation. This compound is a salt, meaning the basic amine functional groups have been protonated by hydrochloric acid.[4][5] This is a common strategy to improve the solubility and stability of amine-containing compounds.[6][7]

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-(Aminomethyl)-2-fluoropyridine dihydrochlorideN/A
CAS Number 667906-60-7
Molecular Formula C₆H₉Cl₂FN₂
Molecular Weight 199.05 g/mol
Chemical Structure this compound StructureN/A
InChI 1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H
InChIKey YBWWLMTWKLKDBQ-UHFFFAOYSA-N

Melting Point Analysis: More Than Just a Number

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.[8] A sharp melting range is characteristic of a pure crystalline substance, while a broad melting range often suggests the presence of impurities.[9] For hygroscopic salts like amine hydrochlorides, careful sample preparation is critical to obtain an accurate measurement.[10][11]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for melting point determination.[10][11]

Causality Behind Experimental Choices:

  • Sample Preparation: The sample must be a fine, dry powder to ensure uniform heat transfer within the capillary.[8] For hygroscopic materials, this step should be performed in a low-humidity environment (e.g., a glove box) to prevent water absorption, which can depress the melting point. Sealing the capillary is also recommended for hygroscopic or sublimating samples.[10][11]

  • Heating Rate: A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, yielding an accurate melting range. An initial rapid heating can be used to approximate the melting point, followed by a more careful determination.[9]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If the sample is hygroscopic, perform this step in a desiccator or glove box.

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount. Tap the bottom of the capillary on a hard surface to pack the sample to a height of 2-3 mm.

  • Sealing (for hygroscopic samples): If necessary, carefully seal the open end of the capillary tube using a flame.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Approximate Determination: Heat rapidly to get a rough estimate of the melting point.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a rate of 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample (Desiccator) Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load Seal Seal Capillary (if needed) Load->Seal Place Place in Apparatus Seal->Place RapidHeat Rapid Heat (Estimate MP) Place->RapidHeat Cool Cool Down RapidHeat->Cool SlowHeat Slow Heat (1-2°C/min) Cool->SlowHeat Record Record T_onset & T_clear SlowHeat->Record pKa_Determination Start Dissolve Dihydrochloride Salt in Water Titrate Titrate with Standardized NaOH Start->Titrate Monitor Monitor pH with Calibrated Electrode Titrate->Monitor Plot Plot pH vs. Volume of NaOH Monitor->Plot Analyze Identify Half-Equivalence Points Plot->Analyze Result Determine pKa1 and pKa2 Analyze->Result

References

An In-Depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of novel therapeutics. The presence of the fluoropyridine moiety offers unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, characterization data, and its significant applications in drug discovery, with a focus on the development of metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs).

Chemical Structure and Properties

This compound is the hydrochloride salt of the parent amine, (2-Fluoropyridin-4-yl)methanamine. The fluorine atom at the 2-position of the pyridine ring significantly influences the electron distribution and basicity of the nitrogen atom, impacting its reactivity and interaction with biological targets.

PropertyValueSource
Chemical Formula C₆H₉Cl₂FN₂--INVALID-LINK--
Molecular Weight 199.05 g/mol --INVALID-LINK--
CAS Number 1060802-86-9--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically >97%--INVALID-LINK--

Synthesis

The synthesis of this compound is a multi-step process that typically begins with a commercially available fluorinated pyridine derivative. A common and efficient route involves the reduction of a nitrile precursor, 2-fluoro-4-cyanopyridine.

Synthetic Pathway

G A 2-Fluoro-4-cyanopyridine B (2-Fluoropyridin-4-yl)methanamine (Free Base) A->B Reduction (e.g., Raney Nickel, H₂ or Borane reduction) C (2-Fluoropyridin-4-yl)methanamine dihydrochloride B->C Salt Formation (HCl in a suitable solvent)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Reduction of 2-Fluoro-4-cyanopyridine

This protocol describes a common method for the reduction of the nitrile to the primary amine using Raney Nickel as a catalyst. The choice of Raney Nickel is based on its high activity and efficiency in nitrile reductions under relatively mild conditions.[1]

Materials:

  • 2-Fluoro-4-cyanopyridine

  • Raney Nickel (activated, slurry in water)

  • Methanol (reagent grade)

  • Ammonia solution (7N in methanol)

  • Hydrogen gas

  • Diatomaceous earth (Celite®)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-4-cyanopyridine (1 equivalent) in methanol, add a 7N solution of ammonia in methanol.

  • Catalyst Addition: Carefully add a slurry of activated Raney Nickel (approximately 50% by weight of the starting material) to the reaction mixture. The use of an ammonia solution helps to prevent the formation of secondary amines during the reduction.

  • Hydrogenation: The reaction mixture is then subjected to hydrogenation in a Parr shaker apparatus under a hydrogen atmosphere (typically 50 psi). The reaction is allowed to proceed at room temperature for several hours (e.g., 5 hours) or until the uptake of hydrogen ceases.

  • Work-up:

    • The reaction mixture is carefully filtered through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, ensuring it remains wet during filtration and disposal.[1]

    • The filter cake is washed with methanol to ensure complete recovery of the product.

    • The combined filtrate is concentrated under reduced pressure to yield the crude (2-Fluoropyridin-4-yl)methanamine as a free base.

  • Salt Formation:

    • The crude amine is dissolved in a suitable solvent, such as diethyl ether or methanol.

    • A solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl in methanol) is added dropwise with stirring until precipitation is complete.

    • The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Characterization

The structure and purity of this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The coupling patterns and chemical shifts will be influenced by the fluorine atom and the protonation state of the amine and pyridine nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations of the primary ammonium group (typically in the range of 3200-3000 cm⁻¹), C-H stretching of the aromatic ring and methylene group, and C-N and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the mass of (2-Fluoropyridin-4-yl)methanamine.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly in the field of neuroscience.

mGluR5 Positive Allosteric Modulators (PAMs)

A significant application of this compound is in the development of positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 PAMs are of great interest for the potential treatment of central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[3] These modulators bind to an allosteric site on the receptor, enhancing the response to the endogenous ligand, glutamate.[3]

The (2-fluoropyridin-4-yl)methylamino moiety is often incorporated into the core structures of these modulators to optimize their potency, selectivity, and pharmacokinetic properties. The fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can also enhance binding affinity through favorable interactions with the receptor.

G A (2-Fluoropyridin-4-yl)methanamine dihydrochloride B Coupling Reaction (e.g., Amide bond formation) A->B D Biologically Active mGluR5 PAM B->D C mGluR5 PAM Scaffold C->B

Caption: Role of (2-Fluoropyridin-4-yl)methanamine in the synthesis of mGluR5 PAMs.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazards:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.

  • Skin Contact: Immediately wash off with soap and plenty of water.

  • Eye Contact: Rinse with pure water for at least 15 minutes.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its synthesis, while requiring careful handling of reagents like Raney Nickel, is achievable through established chemical transformations. The unique properties conferred by the fluoropyridine moiety make it a sought-after component in the design of novel therapeutics, especially for CNS disorders. A thorough understanding of its synthesis, characterization, and applications is essential for researchers and scientists working in the field of drug discovery and development.

References

The Strategic Deployment of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its overall therapeutic profile. Within this context, fluorinated heterocyclic scaffolds, particularly fluoropyridines, have emerged as privileged structures in the medicinal chemist's toolbox. (2-Fluoropyridin-4-yl)methanamine dihydrochloride is a prime example of a versatile building block that leverages these advantages, offering a synthetically accessible handle for the construction of complex molecular architectures targeting a range of debilitating diseases. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in a synthetic workflow and for predicting its influence on the properties of the final drug molecule.

PropertyValueSource(s)
Molecular Weight 199.05 g/mol --INVALID-LINK--
Molecular Formula C₆H₉Cl₂FN₂--INVALID-LINK--
CAS Number 667906-60-7--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Synonyms 4-(Aminomethyl)-2-fluoropyridine dihydrochloride; (2-Fluoropyridin-4-yl)methylamine dihydrochloride; 1-(2-Fluoro-4-pyridinyl)methanamine dihydrochloride--INVALID-LINK--

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process, commencing with a readily available pyridine precursor. The following protocol outlines a representative synthetic route, highlighting the key transformations and the rationale behind the chosen reagents and conditions.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 2-Chloro-4-cyanopyridine step1 Fluorination (SNAr) start->step1 KF, high-boiling aprotic solvent intermediate1 2-Fluoro-4-cyanopyridine step1->intermediate1 step2 Catalytic Hydrogenation (Nitrile Reduction) intermediate1->step2 H₂, Raney Ni, NH₃/MeOH intermediate2 (2-Fluoropyridin-4-yl)methanamine step2->intermediate2 step3 Salt Formation intermediate2->step3 HCl in ether or isopropanol end (2-Fluoropyridin-4-yl)methanamine dihydrochloride step3->end

Caption: Synthetic pathway from 2-Chloro-4-cyanopyridine.

Part 1: Synthesis of 2-Fluoro-4-cyanopyridine

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine. This is a crucial transformation, as the introduction of fluorine at this stage is often more facile than later in the synthesis.

Materials:

  • 2-Chloro-4-cyanopyridine

  • Potassium fluoride (spray-dried)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-4-cyanopyridine (1 equivalent) and anhydrous DMSO.

  • Add spray-dried potassium fluoride (2-3 equivalents). The use of spray-dried KF is critical as it provides a high surface area, enhancing its reactivity.

  • Heat the reaction mixture to 140-160 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-fluoro-4-cyanopyridine.

Rationale: The choice of a polar aprotic solvent like DMSO is essential for SNAr reactions as it effectively solvates the potassium cation, leaving the fluoride anion more nucleophilic. The high reaction temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring.

Part 2: Synthesis of (2-Fluoropyridin-4-yl)methanamine

The second stage involves the reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • 2-Fluoro-4-cyanopyridine

  • Raney Nickel (activated, slurry in water or ethanol)

  • Methanol or ethanol, anhydrous

  • Ammonia (as a solution in methanol, e.g., 7N)

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Celite or another filter aid

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-fluoro-4-cyanopyridine (1 equivalent) in anhydrous methanol containing ammonia (approximately 10-20% by volume). The presence of ammonia is crucial to suppress the formation of secondary amine byproducts.

  • Carefully add a catalytic amount of Raney Nickel (5-10% by weight) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care under a moist or inert atmosphere.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Heat the reaction mixture to 40-60 °C and agitate vigorously.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoropyridin-4-yl)methanamine.

Rationale: Raney Nickel is a highly active catalyst for the reduction of nitriles. The addition of ammonia shifts the equilibrium away from the formation of the intermediate imine, which can react with the product amine to form a secondary amine byproduct.

Part 3: Formation of the Dihydrochloride Salt

The final step is the formation of the dihydrochloride salt, which often improves the stability and handling characteristics of the amine.

Materials:

  • (2-Fluoropyridin-4-yl)methanamine

  • Anhydrous diethyl ether or isopropanol

  • Hydrogen chloride (as a solution in diethyl ether or isopropanol, or as a gas)

  • Schlenk flask or similar glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the crude (2-Fluoropyridin-4-yl)methanamine in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether or isopropanol (2.2 equivalents) with stirring. Alternatively, bubble dry HCl gas through the solution.

  • A precipitate of this compound will form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product.

Rationale: The formation of the dihydrochloride salt occurs through the protonation of the two basic nitrogen atoms in the molecule: the primary amine and the pyridine ring nitrogen. The salt is typically a crystalline solid that is easier to handle and purify than the free base, which may be an oil.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-amino-4-substituted pyridine motif is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The fluorine atom at the 2-position of the pyridine ring can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.

A pertinent example illustrating the utility of a similar scaffold is the potent and selective c-Met kinase inhibitor, BMS-777607 [1][2][3]. While not containing the exact (2-Fluoropyridin-4-yl)methanamine fragment, its structure incorporates a 2-amino-3-chloropyridin-4-yloxy moiety, which serves a similar role in binding to the kinase. The c-Met receptor tyrosine kinase is a key driver of cell proliferation, survival, and metastasis in various cancers, making it an important therapeutic target[2].

The c-Met Signaling Pathway and its Inhibition

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Dimerizes PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Motility Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation Inhibitor (2-Fluoropyridin-4-yl)methanamine -based Inhibitor Inhibitor->cMet Inhibits ATP Binding Pocket

Caption: Inhibition of the c-Met signaling pathway.

The workflow for utilizing this compound in a kinase inhibitor discovery program would typically involve its coupling to a suitable carboxylic acid or other electrophilic fragment to generate a library of compounds. These compounds would then be screened for their ability to inhibit the target kinase in biochemical and cell-based assays. Promising hits would be further optimized through iterative rounds of chemical synthesis and biological testing to improve potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. In general, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its strategic incorporation of a fluorine atom onto a synthetically tractable pyridine scaffold provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates. The successful application of similar motifs in the development of potent kinase inhibitors underscores the potential of this compound in the ongoing quest for novel and effective therapeutics. A thorough understanding of its synthesis, properties, and applications will continue to fuel innovation in the design of next-generation medicines.

References

An In-depth Technical Guide to (2-Fluoropyridin-4-yl)methanamine dihydrochloride: Safety, Handling, and Reactivity Profile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the safety, handling, and chemical properties of (2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS No. 1092620-22-3), a key building block in modern drug discovery and development. The information presented herein is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology industries. By understanding the fundamental principles of its reactivity and the rationale behind the prescribed safety protocols, you can ensure its safe and effective use in your synthetic endeavors.

Chemical Identity and Properties

This compound is a pyridinemethanamine derivative. The presence of a fluorine atom at the 2-position of the pyridine ring significantly influences its reactivity, making it a valuable synthon for introducing the 4-(aminomethyl)-2-pyridyl moiety into complex molecules.

PropertyValueSource
Chemical Name This compound-
CAS Number 1092620-22-3[1]
Molecular Formula C₆H₈ClFN₂ • 2(HCl)[1]
Molecular Weight 198.05 g/mol (as dihydrochloride)-
Appearance Solid (predicted)-
Solubility Soluble in water, methanol.-

Hazard Identification and Classification

Anticipated GHS Hazard Classification (based on analogous compounds):

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]

  • Skin Irritation (Category 2) , H315: Causes skin irritation.[2][3]

  • Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2][3]

Pictograms:

alt text

Signal Word: Warning

Causality Behind the Hazards:

  • The dihydrochloride salt form suggests the compound is acidic, which can contribute to its irritant properties upon contact with skin, eyes, and mucous membranes.

  • The methanamine group is a potential skin and respiratory sensitizer.

  • Pyridine derivatives can be readily absorbed through the skin and may exhibit systemic toxicity.

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate first aid is critical. The following protocols are designed to mitigate harm and should be followed diligently.

  • Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is largely dictated by the reactivity of the 2-fluoropyridine core. The fluorine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Key Mechanistic Principles:

  • Activation of the Pyridine Ring: The electron-withdrawing effect of the fluorine atom enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles.[4]

  • Superior Reactivity of 2-Fluoropyridines: The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine.[5][6] This heightened reactivity allows for SNAr reactions to proceed under milder conditions, which is crucial when working with complex, functional-group-rich molecules.[5][6]

  • Site-Specific Functionalization: SNAr reactions of 2-halopyridines provide a reliable method for the site-specific synthesis of substituted pyridines.[5][6]

SNAr_Mechanism reagents Nucleophile (Nu⁻) intermediate Meisenheimer Complex (Anionic Intermediate) reagents->intermediate Nucleophilic Attack substrate (2-Fluoropyridin-4-yl)methanamine substrate->intermediate product 2-Substituted Pyridine Derivative intermediate->product Fluoride Elimination (F⁻)

Caption: Generalized SNAr mechanism for 2-fluoropyridines.

Safe Handling and Storage: A Proactive Approach

Proper handling and storage procedures are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][7]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

  • Store separately from foodstuff containers.[1]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized, step-by-step protocol for a typical SNAr reaction using this compound. This should be adapted based on the specific nucleophile and reaction conditions.

Step 1: Reagent Preparation and Inert Atmosphere

  • To a dry reaction flask, add this compound and a suitable solvent (e.g., DMSO, DMF, or NMP).

  • Purge the flask with an inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture and oxygen.

Step 2: Addition of Nucleophile and Base

  • In a separate flask, prepare a solution of the desired nucleophile.

  • If the nucleophile is not a strong base, add a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃, or DIPEA) to the reaction mixture to neutralize the HCl salt and facilitate the reaction.

  • Slowly add the nucleophile solution to the reaction flask at room temperature.

Step 3: Reaction Monitoring

  • Heat the reaction mixture to the desired temperature (typically ranging from 80 to 120 °C).

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

Step 4: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography, recrystallization, or distillation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare Reagents and Inert Atmosphere add_nucleophile Add Nucleophile and Base prep_reagents->add_nucleophile heat_monitor Heat and Monitor add_nucleophile->heat_monitor workup Aqueous Work-up heat_monitor->workup purify Purify Product workup->purify

Caption: A typical experimental workflow for SNAr reactions.

Accidental Release and Disposal Considerations

Accidental Release:

  • Evacuate personnel to a safe area.[1]

  • Ensure adequate ventilation.[1]

  • Wear appropriate PPE.[1]

  • Avoid dust formation.[1]

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Do not allow the chemical to enter drains.[1]

Disposal:

  • Dispose of the waste material in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel chemical entities. Its safe and effective use hinges on a thorough understanding of its reactivity, potential hazards, and the implementation of robust safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can confidently and responsibly leverage the synthetic potential of this important molecule.

References

(2-Fluoropyridin-4-yl)methanamine dihydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. As a dihydrochloride salt of a basic compound, its aqueous solubility is expected to be highly dependent on pH. Understanding this profile is a cornerstone of early-phase drug development, directly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for characterizing the solubility of this compound, moving beyond mere data presentation to elucidate the underlying scientific principles and strategic rationale behind the experimental design. We will detail robust protocols, explain the causality behind methodological choices, and offer insights into interpreting the resulting data for informed decision-making in a research and development setting.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a critical gatekeeper. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Insufficient solubility is a direct bottleneck to achieving adequate bioavailability.

(2-Fluoropyridin-4-yl)methanamine is a weak base, and it is formulated as a dihydrochloride salt to enhance its dissolution. However, the "real-world" solubility is not a single value but a complex profile influenced by pH, ionic strength, and the presence of other solutes. A thorough characterization is therefore not just an academic exercise but a mandatory step for de-risking a developmental compound. This guide outlines the essential studies required to build a comprehensive solubility profile for this compound, providing the foundational knowledge for formulation scientists and pharmacologists.

Pre-Characterization: Understanding the Molecule

Before embarking on solubility studies, a fundamental understanding of the molecule's intrinsic properties is essential. These parameters govern its behavior in solution and provide context for the solubility data.

pKa Determination

The pKa, or acid dissociation constant, is the most critical parameter for a molecule like (2-Fluoropyridin-4-yl)methanamine, which has basic nitrogen atoms on the pyridine ring and the primary amine. As a dihydrochloride salt, its solubility is directly governed by the pH of the medium relative to its pKa values.

  • Rationale: The Henderson-Hasselbalch equation dictates the ratio of the ionized (more soluble) to the non-ionized (less soluble) species at a given pH. Knowing the pKa allows us to predict the pH range where the compound will be predominantly ionized and thus most soluble. For a dibasic compound, there will be two pKa values to consider.

  • Recommended Protocol: Potentiometric titration is the gold-standard method. A solution of the compound is titrated with a strong acid and base, and the pH is monitored. The inflection points in the titration curve correspond to the pKa values. Capillary electrophoresis and UV-spectroscopy are also reliable alternative methods.

Log P / Log D Determination

The partition coefficient (Log P) and distribution coefficient (Log D) measure the lipophilicity of a compound. Log P is the ratio of concentrations in an octanol/water mixture for the neutral species, while Log D is the ratio at a specific pH, accounting for all ionized and non-ionized forms.

  • Rationale: Lipophilicity is in a constant tug-of-war with solubility. While some lipophilicity is required for membrane permeation, high lipophilicity generally corresponds to low aqueous solubility. Log D at physiological pH (e.g., 7.4) is a more relevant predictor of in vivo behavior than Log P.

  • Recommended Protocol: The shake-flask method is the traditional approach, but it is low-throughput. Modern, validated methods using HPLC are more common, correlating retention time with known standards to calculate the Log P.

Solid-State Characterization

The solid form of the active pharmaceutical ingredient (API) can have a profound impact on its measured solubility.

  • Rationale: Different crystalline forms (polymorphs) or the amorphous state of the same molecule can exhibit different solubilities and dissolution rates. It is crucial to know the solid form being tested to ensure data reproducibility.

  • Recommended Protocol: X-Ray Powder Diffraction (XRPD) should be performed on the starting material to confirm its crystalline form. Polarized Light Microscopy (PLM) can provide initial insights into the material's crystallinity and morphology.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It represents the true, stable solubility and is the most important value for biopharmaceutical classification. The shake-flask method, as described in guidelines from the Organisation for Economic Co-operation and Development (OECD), remains the definitive technique.

Experimental Workflow: The Shake-Flask Method

The core principle is to establish an equilibrium between the undissolved solid and the saturated solution.

Protocol Steps:

  • Preparation: Add a sufficient excess of this compound to vials containing the test media (e.g., 5-10 mg/mL). The excess solid is critical to ensure saturation is reached.

  • Incubation: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator.

  • Equilibration: The system must be allowed to reach equilibrium. For many compounds, 24-48 hours is sufficient, but for poorly soluble or slowly dissolving materials, up to 72 hours may be necessary. A preliminary time-to-equilibrium study should be conducted.

  • Phase Separation: After incubation, the undissolved solid must be separated from the saturated solution. Centrifugation at high speed (e.g., 15,000 g for 15 minutes) followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is standard practice.

  • Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, typically HPLC-UV or LC-MS/MS. A standard calibration curve must be run in parallel.

  • Solid-State Re-evaluation: The remaining solid should be recovered and re-analyzed by XRPD to check for any polymorphic or phase transformations during the experiment.

Diagram: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Add excess API to pre-defined media B Agitate at constant T (e.g., 25°C or 37°C) for 24-72 hours A->B Incubate C Centrifuge at >15,000g B->C Stop agitation D Filter supernatant (0.22 µm low-binding filter) C->D Collect supernatant F Analyze residual solid (XRPD) C->F Analyze pellet E Quantify concentration (HPLC-UV or LC-MS) D->E Analyze filtrate

Caption: Workflow for Thermodynamic Solubility Determination.

Recommended Media for Comprehensive Profiling

A solubility profile is only as useful as the media in which it is tested. The following provides a robust starting point for a compound like this compound.

Medium Type Specific Examples Rationale & Insights Gained
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid, SGF)Represents stomach conditions. High solubility is expected for a basic amine salt.
pH 4.5 (Acetate Buffer)Represents the transition zone from the stomach to the small intestine.
pH 6.8 (Phosphate Buffer, SIF)Represents the proximal small intestine, a key area for drug absorption.
Unbuffered WaterProvides a baseline measurement of solubility.
Biorelevant Media FaSSIF (Fasted State Simulated Intestinal Fluid)Contains bile salts and lecithin to mimic the fasted state intestine. Crucial for predicting food effects.
FeSSIF (Fed State Simulated Intestinal Fluid)Higher concentration of bile salts/lecithin to mimic the fed state. May enhance or decrease solubility.
Co-solvent Systems Water/PEG 400, Water/Propylene GlycolUsed to explore formulation options for liquid dosage forms.

Kinetic Solubility Assessment: A High-Throughput Approach

In early discovery phases, speed is critical. Kinetic solubility assays provide a rapid assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.

  • Rationale: This method does not measure true equilibrium but rather the apparent solubility under non-equilibrium conditions. It is useful for ranking compounds and flagging potential liabilities early. The result is often referred to as "apparent solubility."

  • Recommended Protocol: Nephelometry or turbidimetry are common methods. A DMSO stock of the compound is added to a multi-well plate containing aqueous buffer. The plate is scanned over time for an increase in turbidity, which indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility.

Diagram: Thermodynamic vs. Kinetic Solubility

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility A Start with excess solid in solution B Equilibrium (24-72h) Solid <=> Saturated Solution A->B C Measures true, stable solubility B->C D Start with supersaturated solution (from DMSO stock) E Precipitation Event (Minutes to Hours) D->E F Measures apparent solubility; prone to supersaturation E->F

Caption: Conceptual difference between solubility measurement approaches.

Interpreting the Data: Building the pH-Solubility Profile

Once data is collected from various pH buffers, plotting solubility (on a log scale) against pH provides a powerful visual tool. For this compound, a dibasic compound, the profile is expected to show high solubility at low pH, which decreases as the pH increases past the pKa values, eventually plateauing at the intrinsic solubility (S₀) of the neutral free base.

Example Data Summary Table
Medium pH Temperature (°C) Solubility (mg/mL) Solid Form Post-Assay (XRPD)
0.1 N HCl1.237> 50Starting Material (Form I)
Acetate Buffer4.53725.4Starting Material (Form I)
Phosphate Buffer6.8372.1Free Base (Form A)
FaSSIF6.5373.5Free Base (Form A)
FeSSIF5.8378.9Free Base (Form A)
Water~6.0*2515.7Starting Material (Form I)

*pH of the saturated solution should be measured.

This data immediately informs us that solubility is highly pH-dependent and that conversion from the salt to the free base occurs at higher pH values. The enhanced solubility in FeSSIF compared to FaSSIF suggests a positive food effect might be possible, likely due to micellar solubilization.

Conclusion and Strategic Implications

A comprehensive solubility profile is a roadmap for drug development. For this compound, the data generated through these protocols will directly influence:

  • Biopharmaceutical Classification: The solubility at the pH minimum in the physiological range (pH 1-6.8) will determine its classification under the Biopharmaceutics Classification System (BCS), which in turn dictates the regulatory path for demonstrating bioequivalence.

  • Formulation Strategy: High solubility at low pH but low solubility at intestinal pH may necessitate enabling formulations, such as amorphous solid dispersions or lipid-based systems, to maintain concentration in the absorptive window.

  • Clinical Study Design: The potential for food effects, as hinted at by biorelevant media data, will inform the design of early clinical trials (fed vs. fasted administration).

By investing in a thorough and mechanistically understood solubility characterization, research organizations can mitigate downstream risks, optimize formulations, and accelerate the progression of promising candidates like this compound toward the clinic.

Technical Guide to the Spectroscopic Characterization of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS No. 667906-60-7) is a fluorinated pyridine derivative that serves as a valuable building block in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a key intermediate for synthesizing novel therapeutic agents.

Accurate and comprehensive structural characterization is paramount to ensure the identity, purity, and quality of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While specific experimental spectra for this compound are not widely published, this document synthesizes data from analogous structures and first principles to present a robust, predictive interpretation. This approach not only outlines the expected data but also explains the underlying chemical principles, offering researchers a framework for the analysis of this and related molecules. The confirmation of structure via NMR spectroscopy is a standard quality control procedure for this compound.[1]

Molecular Structure and Spectroscopic Implications

The structure of this compound presents several key features that dictate its spectroscopic signature. As a dihydrochloride salt, both the pyridine ring nitrogen and the primary amine nitrogen are protonated, significantly influencing the electronic environment and, consequently, the spectral data.

Caption: Structure of (2-Fluoropyridin-4-yl)methanamine with atom numbering for NMR.

The key structural elements for spectroscopic analysis are:

  • Aromatic Protons (H3, H5, H6): Three distinct protons on the pyridine ring, each with a unique chemical environment influenced by the protonated nitrogen, the fluorine atom, and the aminomethyl group.

  • Methylene Protons (C8-H₂): Protons adjacent to both the aromatic ring and the protonated amino group.

  • Ammonium Protons (N⁹-H₃): Protons on the primary amine, which is protonated to form an ammonium group.

  • Fluorine Atom (F7): The ¹⁹F nucleus is NMR-active and will couple with nearby carbon and proton nuclei.

  • Carbon Skeleton: Six unique carbon atoms in the pyridine ring and one methylene carbon.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative. The predicted data below assumes a standard NMR solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

Predicted ¹H NMR Spectrum

The protonation of both nitrogen atoms will cause a significant downfield shift for all protons compared to the free base, due to the increased electron-withdrawing effects.

  • Aromatic Region: The pyridine ring protons are expected in the downfield region. Based on data for 4-(aminomethyl)pyridine[2] and the known effects of fluorine substitution, the following are predicted:

    • H6: Expected to be the most downfield proton (~8.5-8.8 ppm) due to its proximity to the protonated ring nitrogen. It should appear as a doublet.

    • H3: Expected around ~7.8-8.1 ppm. It will be significantly affected by coupling to the adjacent fluorine atom, appearing as a doublet of doublets.

    • H5: Expected to be the most upfield of the aromatic protons (~7.6-7.9 ppm), appearing as a doublet.

  • Aliphatic Region:

    • Methylene Protons (-CH₂-): These protons (on C8) are deshielded by the adjacent aromatic ring and the ammonium group, expected to appear as a singlet around ~4.3-4.6 ppm.[3]

    • Ammonium Protons (-N⁺H₃): These protons will be a broad singlet, typically in the range of ~8.0-9.0 ppm. In D₂O, this signal will disappear due to proton-deuterium exchange, which is a key diagnostic test.[4][5]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H68.5 – 8.8Doublet (d)³J(H6-H5) ≈ 5-6 Hz
H37.8 – 8.1Doublet of Doublets (dd)³J(H3-F) ≈ 6-8 Hz, ⁴J(H3-H5) ≈ 1-2 Hz
H57.6 – 7.9Doublet (d)³J(H5-H6) ≈ 5-6 Hz
-CH₂-4.3 – 4.6Singlet (s)-
-N⁺H₃8.0 – 9.0Broad Singlet (br s)Exchanges with D₂O
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct carbon signals. A key feature will be the splitting of these signals due to coupling with the fluorine atom (C-F coupling).[6] Standard proton-decoupled ¹³C spectra of fluorinated compounds can be complex due to long-range C-F couplings.[7]

  • C2 (bearing Fluorine): This carbon will be the most downfield in the aromatic region and will exhibit a very large one-bond coupling constant (¹J_CF).

  • C4 (bearing Methylene): This carbon will also be significantly downfield.

  • Other Aromatic Carbons (C3, C5, C6): These carbons will show smaller two-bond (²J_CF) and three-bond (³J_CF) couplings.

  • Methylene Carbon (C8): This aliphatic carbon will be the most upfield signal.

Carbon Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity (due to F) Predicted C-F Coupling Constant (Hz)
C2160 – 165Doublet (d)¹J_CF ≈ 230–250
C6148 – 152Doublet (d)³J_CF ≈ 15–20
C4145 – 150Doublet (d)³J_CF ≈ 5–8
C3118 – 122Doublet (d)²J_CF ≈ 35–40
C5115 – 120Doublet (d)⁴J_CF ≈ 3–5
C8 (-CH₂-)40 – 45Doublet (d)⁴J_CF ≈ 1-3
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. To confirm the -N⁺H₃ peak, add one drop of D₂O to the NMR tube and re-acquire the spectrum to observe the disappearance of the signal.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to distinguish the CH₂ group from the quaternary and CH carbons.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the dihydrochloride salt will be dominated by absorptions related to the protonated amine and pyridinium moieties.

  • N-H Stretching: The most prominent feature will be a very broad and strong absorption band spanning from approximately 2500 to 3200 cm⁻¹. This band arises from the N⁺-H stretching vibrations of both the pyridinium and the primary ammonium (-NH₃⁺) groups.[4]

  • Aromatic C-H Stretching: A weaker absorption is expected just above 3000 cm⁻¹.

  • N-H Bending: The ammonium group will show characteristic bending (scissoring) vibrations in the 1620-1500 cm⁻¹ region.[9]

  • Aromatic Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: Aliphatic C-N stretching is expected around 1250–1020 cm⁻¹.[9]

  • C-F Stretching: A strong absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ range.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N⁺-H Stretch (Ammonium & Pyridinium)2500 - 3200Strong, Very Broad
Aromatic C-H Stretch3000 - 3100Medium
N⁺-H Bend (Ammonium)1620 - 1500Medium to Strong
Aromatic C=C and C=N Stretch1600 - 1450Medium to Strong
C-F Stretch1250 - 1000Strong
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a salt like this, Electrospray Ionization (ESI) is the preferred method.

  • Molecular Ion: In positive ion ESI-MS, the spectrum will not show the mass of the dihydrochloride salt. Instead, it will show the protonated molecular ion ([M+H]⁺) of the free base, (C₆H₇FN₂). The expected monoisotopic mass is 127.0666 m/z .

  • Fragmentation: Tandem MS (MS/MS) of the 127.0666 m/z ion would likely show fragmentation patterns characteristic of pyridine derivatives.[10][11] The most probable primary fragmentation would be the cleavage of the C4-C8 bond (alpha-cleavage), a common pathway for alkylamines, leading to the loss of the aminomethyl radical and formation of a resonance-stabilized pyridinium-like ion.[5]

Experimental Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid to ensure protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument for high-resolution mass measurement.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

  • Tandem MS (Optional): To confirm the structure, perform an MS/MS experiment by isolating the parent ion (m/z 127.07) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

cluster_0 Analytical Workflow for Structural Verification cluster_1 NMR Analysis cluster_2 IR Analysis cluster_3 MS Analysis Sample (2-Fluoropyridin-4-yl)methanamine dihydrochloride Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS ESI-MS Sample->MS H_NMR ¹H NMR: - Chemical Shifts - Coupling (J_HH, J_HF) - D₂O Exchange C_NMR ¹³C NMR: - Chemical Shifts - C-F Coupling (J_CF) IR_Analysis Functional Group ID: - N⁺-H Stretches - Aromatic Bends - C-F Stretch MS_Analysis Molecular Weight & Formula: - High-Res [M+H]⁺ - Isotopic Pattern - Fragmentation (MS/MS) Structure Confirmed Structure & Purity H_NMR->Structure C_NMR->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. This guide provides a detailed, predictive framework for interpreting the data from these techniques. The key diagnostic features include the specific chemical shifts and coupling patterns in ¹H and ¹³C NMR arising from the fluorine substituent and dihydrochloride form, the characteristic broad N⁺-H stretches in the IR spectrum, and the accurate mass of the protonated free base in ESI-MS. By understanding these expected spectral signatures, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate.

References

Introduction: The Strategic Synergy of Fluorine and Pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyridine Compounds

The pyridine ring is a cornerstone of medicinal chemistry, a "privileged scaffold" found in a multitude of natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a versatile component in designing bioactive molecules. Parallel to the rise of heterocyclic chemistry, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern pharmaceutical research.[2][3] Fluorine, being the most electronegative element, imparts profound changes to a molecule's physicochemical profile when it replaces hydrogen.[4][5]

The deliberate combination of these two entities—the pyridine nucleus and fluorine substitution—has given rise to a powerful class of compounds with enhanced therapeutic potential.[6] Fluorination can dramatically influence a pyridine derivative's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[2][7][8] These modifications often translate into improved pharmacokinetic (PK) and pharmacodynamic (PD) properties, leading to more potent, selective, and safer drugs.[6][9] This guide provides a technical exploration of the diverse biological activities of fluorinated pyridine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic promise.

The Physicochemical Impact of Fluorination on the Pyridine Scaffold

The introduction of fluorine onto the pyridine ring is not a trivial substitution. It is a calculated design choice aimed at fine-tuning the molecule's properties for optimal biological performance. The strong carbon-fluorine (C-F) bond and fluorine's high electronegativity are key to these effects.[10]

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of the pyridine nitrogen, reducing its basicity. This change can be critical for avoiding off-target interactions, improving oral bioavailability, and ensuring proper ionization state at physiological pH.[4]

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s (CYPs).[4][10] By placing fluorine at metabolically vulnerable positions on the pyridine ring or adjacent structures, chemists can block oxidative metabolism, thereby increasing the drug's half-life and duration of action.[4][11]

  • Increased Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[4][12] This is a crucial advantage for developing drugs targeting the central nervous system (CNS).

  • Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and multipolar interactions, with protein targets.[9] It can also influence the conformation of the molecule, pre-organizing it into a bioactive shape that fits more snugly into a target's binding pocket, thus increasing binding affinity and potency.[11]

Key Biological Activities and Mechanisms of Action

Fluorinated pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities. This section explores their application in several key therapeutic areas.

Anticancer Activity

Fluorinated pyridines are prominent in oncology research, with several compounds acting through diverse and potent mechanisms.[6]

Mechanism of Action: A primary mechanism for the anticancer effects of certain fluorinated heterocycles is the inhibition of crucial enzymes involved in nucleotide synthesis and DNA replication.[13] For instance, fluorinated pyrimidine analogs, a class closely related to pyridines, are known to be metabolized into compounds that potently inhibit thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine.[10][14] This leads to a depletion of thymidine triphosphate (dTTP), disrupting DNA synthesis and repair and ultimately inducing "thymineless death" in rapidly dividing cancer cells.[10]

Furthermore, some fluorinated pyridine derivatives have been shown to act as topoisomerase inhibitors.[15] DNA topoisomerases are enzymes that manage the topological state of DNA. By inhibiting these enzymes, the compounds can lead to the accumulation of DNA strand breaks, triggering apoptosis (programmed cell death).[14][15] More recent research has also implicated fluorinated compounds in the inhibition of key signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancer.[11]

Illustrative Signaling Pathway: PI3K Inhibition The diagram below illustrates the PI3K signaling pathway, a common target for anticancer drugs, including some fluorinated pyridine derivatives like Alpelisib.[11]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Fluorinated_Pyridine Fluorinated Pyridine Inhibitor (e.g., Alpelisib) Fluorinated_Pyridine->PI3K Inhibits

Caption: PI3K pathway inhibition by a fluorinated pyridine compound.

Quantitative Data on Anticancer Activity The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ClassCancer Cell LineTarget/MechanismReported IC50 RangeReference(s)
Fluorinated Pyridinium SaltsHL60 (Leukemia)Apoptosis Induction0.1 - 10 µM[16]
Pyridine-based PI3K InhibitorsBreast CancerPI3K Inhibition10 - 500 nM[11]
Fluorinated Pyrimidine DerivativesColorectal CancerThymidylate Synthase1 - 100 µM[10][13]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Fluorinated pyridine compounds have shown significant promise in this area, exhibiting both antibacterial and antifungal properties.[1][8]

Mechanism of Action: The mechanisms by which fluorinated pyridines exert their antimicrobial effects can be varied. Some fluoroquinolone antibiotics, which feature a fluorinated ring system fused to a pyridine-like core, famously inhibit bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid cell death. For other fluorinated pyridine derivatives, the mode of action may involve disruption of the bacterial cell membrane integrity, inhibition of essential metabolic enzymes, or interference with quorum sensing pathways.[8][17] The enhanced lipophilicity from fluorination can facilitate the compound's penetration through the complex bacterial cell wall.[17]

Key Examples and Structure-Activity Relationships (SAR): Studies have synthesized and tested various series of fluorinated pyridine derivatives against clinically relevant bacteria. For example, hybrids of 4-aminoquinoline and fluorinated pyridines have demonstrated moderate activity against Gram-positive bacteria like Staphylococcus aureus.[18][19] The position and number of fluorine atoms, as well as the nature of other substituents on the pyridine ring, are critical for potency and spectrum of activity. Often, a delicate balance between hydrophobicity and hydrophilicity is required for optimal efficacy.[1]

Quantitative Data on Antimicrobial Activity Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Compound ClassMicroorganismReported MIC Range (µg/mL)Reference(s)
4-Aminoquinoline-Fluorinated Pyridine HybridsStaphylococcus aureus16 - 64[18][19]
Fluorinated Pyridinium CopolymersE. coli, S. aureusN/A (Surface Activity)[17]
Novel Schiff Base DerivativesP. aeruginosa12 - 25[8]

Experimental Protocols for Biological Activity Assessment

The validation of a compound's biological activity relies on robust and reproducible experimental assays. This section provides step-by-step methodologies for key in vitro assays relevant to the study of fluorinated pyridine compounds.

Workflow for Hit Identification and Validation

The discovery process often follows a screening cascade to identify and validate promising compounds.

Screening_Workflow Start Fluorinated Pyridine Compound Library Primary_Screen Primary High-Throughput Screen (HTS) (e.g., Cell Viability Assay) Start->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50/MIC Determination Hits->Dose_Response Active Secondary_Assay Secondary / Orthogonal Assays (e.g., Enzyme Inhibition, Apoptosis Assay) Dose_Response->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Confirmed Activity Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: A typical workflow for screening and validating bioactive compounds.

Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[20]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO2).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the fluorinated pyridine compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Controls: Include wells with medium only (blank), cells with medium containing DMSO at the highest concentration used (vehicle control), and cells with a known cytotoxic drug (positive control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (General Protocol)

This protocol provides a framework for determining if a compound inhibits the activity of a specific enzyme.[21][22]

Principle: Enzyme activity is measured by monitoring the rate of conversion of a substrate to a product. An inhibitor will decrease this rate. The product can be detected through various means, such as changes in absorbance, fluorescence, or luminescence.[22][23]

Step-by-Step Methodology:

  • Assay Preparation:

    • Prepare an assay buffer optimized for the specific enzyme's activity (pH, ionic strength, cofactors).

    • Prepare solutions of the purified enzyme, the substrate, and the test compound at known concentrations.

  • Inhibition Reaction:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • Test compound at various concentrations (or DMSO for vehicle control).

      • Enzyme solution.

    • Pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal temperature to allow for binding.

    • Controls: Include a "no inhibitor" control (enzyme + substrate + vehicle) and a "no enzyme" control (substrate only).

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate to all wells.

    • Immediately begin measuring the signal (e.g., absorbance or fluorescence) over time using a plate reader. The measurement interval and duration depend on the reaction kinetics.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor by determining the slope of the linear portion of the signal vs. time plot.

    • Normalize the rates to the "no inhibitor" control to calculate the percent inhibition.

    • Plot percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • Causality Check: To understand the mechanism of inhibition (e.g., competitive, non-competitive), the experiment can be repeated with varying concentrations of both the substrate and the inhibitor.[23]

Conclusion and Future Perspectives

Fluorinated pyridine compounds represent a highly successful and enduring platform in medicinal chemistry. The strategic placement of fluorine atoms on this privileged heterocyclic scaffold provides a powerful tool to enhance drug-like properties, leading to compounds with superior potency, selectivity, and pharmacokinetic profiles. From potent anticancer agents that disrupt fundamental cellular processes to novel antimicrobials that combat resistant pathogens, the therapeutic potential of this class of molecules is vast and continues to expand.[6][9]

Future research will likely focus on more sophisticated fluorination strategies, including the development of novel reagents and catalysts for precise, late-stage fluorination of complex pyridine-containing molecules.[24][25] The integration of computational chemistry and machine learning will further accelerate the design of next-generation fluorinated pyridines with optimized activity and safety profiles. As our understanding of disease biology deepens, the versatility and tunable nature of fluorinated pyridines will ensure their continued prominence in the quest for new and effective medicines.

References

The Strategic Imperative of Fluorine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the "Magic Bullet" Atom

In the landscape of modern drug discovery, few elements have had as profound and transformative an impact as fluorine.[1][2] Once considered an exotic and synthetically challenging curiosity, fluorine has firmly established itself as an indispensable tool in the medicinal chemist's arsenal.[1] Its strategic incorporation into drug candidates can dramatically enhance a molecule's pharmacological profile, influencing everything from metabolic stability and bioavailability to target affinity and selectivity.[1][3][4][5][6] This guide provides a comprehensive technical overview of the multifaceted roles of fluorine, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical principles that underpin fluorine's utility, explore its diverse applications, and provide practical guidance on its strategic implementation.

The unique properties of the fluorine atom—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (the highest of any element), and the exceptional strength of the carbon-fluorine (C-F) bond—are the primary drivers of its remarkable effects.[3][7][8] These characteristics allow for the subtle yet powerful modulation of a molecule's properties, often leading to improved potency, pharmacokinetics, and safety profiles.[1][9] It is no surprise that a significant and growing percentage of top-selling pharmaceuticals contain fluorine, a testament to its pivotal role in addressing the complex challenges of drug design.[10][11]

Part 1: The Strategic Incorporation of Fluorine: Physicochemical and Pharmacokinetic Consequences

The decision to introduce fluorine into a drug candidate is a strategic one, driven by the desire to rationally modulate its properties. The following sections explore the key physicochemical and pharmacokinetic parameters that can be fine-tuned through fluorination.

Modulation of Electronic Properties and pKa: The Power of Induction

Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect, which can significantly alter the acidity (pKa) of nearby functional groups.[3][10][12][13] This modulation is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions with its biological target.

For instance, the introduction of a fluorine atom can decrease the pKa of a nearby acidic proton, making it more acidic. Conversely, it can lower the pKa of a conjugate acid of a basic amine, rendering the amine less basic.[12] This ability to fine-tune pKa is crucial for achieving the delicate balance between aqueous solubility and lipid membrane permeability required for oral bioavailability.[12]

Molecular Scaffold Substituent Approximate pKa Change in pKa
Benzoic Acid-H4.20-
-F (para)4.14-0.06
Aniline-H4.60-
-F (meta)3.52-1.08
Benzyl Alcohol-H15.40-
-CF3 (para)14.73-0.67

Table 1: Illustrative examples of pKa modulation by fluorine substitution. The electron-withdrawing nature of fluorine and trifluoromethyl groups lowers the pKa of both acids and the conjugate acids of bases.

Case Study: The Impact of Fluorine on Voriconazole's Potency The antifungal agent Voriconazole provides an excellent example of strategic pKa modulation. The introduction of a fluorine atom on one of the pyrimidine rings lowers the basicity of the adjacent nitrogen atom. This fine-tuning of pKa is critical for its binding affinity to the target enzyme, lanosterol 14α-demethylase, and contributes to its broad-spectrum antifungal activity.

Lipophilicity and Membrane Permeability: A Tale of Two Faces

The effect of fluorine on lipophilicity, often quantified by the partition coefficient (logP), is nuanced and highly context-dependent.[1] While a single fluorine atom can slightly increase lipophilicity, more heavily fluorinated groups like trifluoromethyl (-CF3) can significantly enhance it.[3][9] This increased lipophilicity can improve a drug's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral bioavailability.[1][3]

However, the relationship is not always straightforward. The introduction of fluorine can also create localized molecular dipoles, which can lead to increased interactions with polar environments, a phenomenon sometimes referred to as the "lipophilic-yet-hydrophobic" paradox. Careful consideration of the overall molecular architecture is essential to harness the benefits of increased lipophilicity without compromising aqueous solubility.[1]

Fluorination Pattern Typical Change in logP (ΔlogP) Effect on Membrane Permeability
Single Aromatic -F+0.1 to +0.3Generally modest increase
Aliphatic -CF3+0.5 to +1.0Significant increase
-OCHF2+0.4 to +0.8Moderate to significant increase
-OCF3+1.0 to +1.4Very significant increase

Table 2: General impact of common fluorination patterns on lipophilicity (logP). These values are approximate and can vary based on the molecular context.

Metabolic Stability and Blocking Metabolic "Soft Spots"

One of the most powerful applications of fluorine in medicinal chemistry is to enhance a drug's metabolic stability.[3][7][9][10][13] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery for drug metabolism in the liver.[3][12]

By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can block these "metabolic soft spots," preventing the rapid degradation of the drug.[12][13] This "metabolic switching" can lead to a longer plasma half-life, improved oral bioavailability, and a more consistent therapeutic effect.[1][12]

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol provides a generalized workflow for comparing the metabolic stability of a parent compound and its fluorinated analog.

  • Incubation Preparation:

    • Prepare stock solutions of the test compounds (parent and fluorinated analog) and a positive control (a compound with known high metabolic clearance) in a suitable organic solvent (e.g., DMSO).

    • Thaw liver microsomes (human or other species of interest) on ice.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

    • Compare the t½ and CLint values of the fluorinated analog to the parent compound. A significantly longer t½ for the fluorinated compound indicates improved metabolic stability.

G cluster_0 Metabolic Pathway of Parent Compound cluster_1 Metabolic Pathway of Fluorinated Analog Parent_Drug Parent Drug (with metabolic soft spot) CYP450 CYP450 Enzyme Parent_Drug->CYP450 Oxidation Metabolite Inactive/Toxic Metabolite CYP450->Metabolite Fluorinated_Drug Fluorinated Analog (C-F bond at soft spot) CYP450_2 CYP450 Enzyme Fluorinated_Drug->CYP450_2 Resistant to Oxidation No_Metabolism Blocked Metabolism (Increased Stability) CYP450_2->No_Metabolism

Caption: Diagram illustrating the concept of metabolic switching.

Conformational Control and Binding Affinity

The introduction of fluorine can exert significant control over a molecule's three-dimensional shape, or conformation.[1][7][12] This conformational influence arises from a combination of steric and electronic effects, such as the gauche effect, where polar bonds (like C-F) prefer a specific spatial arrangement relative to other polar bonds.[7]

By stabilizing a particular conformation that is optimal for binding to the target receptor or enzyme, fluorine can significantly enhance a drug's potency and selectivity.[1][7] Furthermore, the polarized C-F bond can participate in non-covalent interactions, including dipole-dipole interactions and weak hydrogen bonds (C-F···H-X), which can further contribute to binding affinity.[7]

G cluster_0 Non-Fluorinated Ligand cluster_1 Fluorinated Ligand Ligand_Unbound Flexible Ligand (Multiple Conformations) Receptor Receptor Binding Site Ligand_Unbound->Receptor Suboptimal Fit Ligand_Bound Conformationally-Restricted Fluorinated Ligand Receptor_2 Receptor Binding Site Ligand_Bound->Receptor_2 Optimized Fit (Enhanced Potency)

Caption: Fluorine-induced conformational changes optimizing ligand-receptor interactions.

Part 2: Fluorine in Action: Applications and Advanced Strategies

The fundamental principles outlined above translate into a wide array of practical applications in drug discovery and development.

Fluorine as a Bioisostere: Mimicking Nature's Building Blocks

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Fluorine and fluorinated groups are excellent bioisosteres for several common atoms and functional groups.[14][15][16][17]

  • Fluorine for Hydrogen: As fluorine is only slightly larger than hydrogen, this substitution is sterically well-tolerated.[3][8] However, the electronic consequences are profound, as discussed earlier.

  • Trifluoromethyl (-CF3) for Methyl (-CH3): The CF3 group is a common bioisostere for the methyl group. While sterically larger, it is electronically very different, being strongly electron-withdrawing. This can be advantageous for modulating pKa or blocking metabolism.

  • Fluorine for Hydroxyl (-OH): In some contexts, fluorine can mimic the hydrogen-bonding ability of a hydroxyl group, while being metabolically stable and not acting as a hydrogen bond donor.

Group Van der Waals Radius (Å) Electronegativity (Pauling) Key Properties
-H1.202.20Small, non-polar
-F1.473.98Small, highly electronegative, H-bond acceptor
-OH~1.52 (O)3.44 (O)H-bond donor and acceptor, polar
-CH3~2.00~2.55 (C)Lipophilic, metabolically susceptible
-CF3~2.44~3.98 (F)Lipophilic, electron-withdrawing, metabolically stable

Table 3: Comparison of physicochemical properties of fluorine and common bioisosteric replacements.

Fluorine in Positron Emission Tomography (PET) Imaging: Visualizing Biology in Real-Time

The radioisotope Fluorine-18 (¹⁸F) has revolutionized medical imaging.[3][4] ¹⁸F is a positron emitter with a convenient half-life of approximately 110 minutes, making it ideal for Positron Emission Tomography (PET) scanning.[18][19][20][21]

By incorporating ¹⁸F into a biologically active molecule (a radiotracer), researchers and clinicians can visualize and quantify physiological processes in vivo.[19][20][21] The most well-known example is ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), a glucose analog used to image glucose metabolism, which is particularly useful for detecting and monitoring cancerous tumors.[18][19][20] The development of novel ¹⁸F-labeled radiotracers is a vibrant area of research, enabling the non-invasive study of drug-target engagement, disease progression, and treatment response.[19][22]

Experimental Protocol: Generalized Workflow for ¹⁸F-Radiotracer Synthesis

This protocol outlines the general steps for producing an ¹⁸F-labeled compound for PET imaging.

  • ¹⁸F-Fluoride Production:

    • Bombard ¹⁸O-enriched water with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.

  • ¹⁸F-Fluoride Trapping and Drying:

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated evaporation with acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction:

    • Dissolve the precursor molecule (containing a suitable leaving group) in an anhydrous solvent (e.g., DMSO, acetonitrile).

    • Add the precursor solution to the dried [¹⁸F]fluoride and heat the reaction mixture at a specific temperature for a defined period.

  • Purification:

    • Purify the crude reaction mixture using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the ¹⁸F-labeled product from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvent and reformulate the ¹⁸F-radiotracer in a physiologically compatible solution (e.g., sterile saline with ethanol).

    • Perform quality control tests (e.g., radiochemical purity, sterility, endotoxin levels) before administration.

G Cyclotron Cyclotron (¹⁸F Production) Radiosynthesis Automated Radiosynthesis Module Cyclotron->Radiosynthesis Purification HPLC Purification Radiosynthesis->Purification QC Quality Control Purification->QC Injection Patient Injection QC->Injection PET_Scanner PET Scanner Injection->PET_Scanner Image 3D Image of Tracer Distribution PET_Scanner->Image

Caption: Generalized workflow of the PET imaging process.

Part 3: Synthetic Methodologies for Introducing Fluorine

The increasing demand for fluorinated pharmaceuticals has driven significant innovation in synthetic organic chemistry.[23][24] A variety of reagents and methods are now available for the selective introduction of fluorine into organic molecules.

Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group with a fluoride ion (F⁻). Common sources of nucleophilic fluoride include:

  • Alkali metal fluorides (e.g., KF, CsF): These are inexpensive but often require harsh reaction conditions and the use of phase-transfer catalysts to enhance their reactivity and solubility.

  • Tetrabutylammonium fluoride (TBAF): A more soluble and reactive source of fluoride, but its hygroscopic nature can be problematic.

  • Sulfur-based reagents (e.g., DAST, Deoxo-Fluor®): These are particularly useful for converting alcohols and carbonyls to their corresponding fluorinated derivatives.

Electrophilic Fluorination

Electrophilic fluorination reagents deliver the equivalent of a fluorine cation (F⁺) to a nucleophilic substrate, such as an enolate or an electron-rich aromatic ring. Modern electrophilic fluorinating agents include:

  • N-F reagents (e.g., Selectfluor®): These are stable, easy-to-handle, and highly effective reagents for a wide range of fluorination reactions, including late-stage functionalization of complex molecules.[24]

The choice of fluorination strategy depends on the specific substrate, the desired position of the fluorine atom, and the stage of the synthetic sequence. The development of new and more selective fluorination methods, including those that are PFAS-free, remains an active area of research.[25][26]

Conclusion: A Future Forged in Fluorine

The strategic incorporation of fluorine has become a cornerstone of modern drug design, offering a powerful and versatile approach to optimizing the properties of therapeutic agents.[1] From enhancing metabolic stability and bioavailability to fine-tuning binding affinity and enabling advanced imaging techniques, the "magic bullet" atom continues to unlock new possibilities in medicinal chemistry.[9] As our understanding of the subtle yet profound effects of fluorine deepens and synthetic methodologies become ever more sophisticated, the future of drug discovery and development will undoubtedly be shaped by this remarkable element.

References

Methodological & Application

Application Note and Protocol for the Synthesis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a key building block in pharmaceutical research and development. The protocol herein is designed to be robust and reproducible, emphasizing safety, efficiency, and high purity of the final product.

Introduction: Significance of this compound

(2-Fluoropyridin-4-yl)methanamine and its dihydrochloride salt are pivotal intermediates in the synthesis of a wide array of biologically active molecules. The presence of the fluoropyridine moiety is of particular interest in medicinal chemistry due to the ability of fluorine to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide details a reliable synthetic route starting from commercially available 2-fluoro-4-cyanopyridine.

Synthetic Strategy: A Two-Step Approach

The selected synthetic pathway involves a two-step process:

  • Boc Protection of the Intermediate Amine: The synthesis commences with the reduction of 2-fluoro-4-cyanopyridine. To avoid the formation of secondary and tertiary amine byproducts during this reduction, a common strategy is to protect the initially formed primary amine.[1] In this protocol, we will proceed with the reduction and subsequent in-situ protection of the resulting amine with a tert-butoxycarbonyl (Boc) group. This method offers excellent chemoselectivity and facilitates purification.[2]

  • Deprotection to Yield the Dihydrochloride Salt: The Boc-protected intermediate is then subjected to acidic hydrolysis to remove the protecting group and concurrently form the desired dihydrochloride salt.[3][4][5] This step is typically high-yielding and provides the final product in a stable, crystalline form.

This strategic approach is illustrated in the workflow diagram below.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 2-Fluoro-4-cyanopyridine Step1 Reduction & In-situ Boc Protection Start->Step1 Intermediate tert-Butyl ((2-fluoropyridin-4-yl)methyl)carbamate Step1->Intermediate Step2 Acidic Deprotection (HCl) Intermediate->Step2 End (2-Fluoropyridin-4-yl)methanamine dihydrochloride Step2->End caption Synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Experimental Protocols

PART A: Synthesis of tert-Butyl ((2-fluoropyridin-4-yl)methyl)carbamate

This procedure details the catalytic hydrogenation of 2-fluoro-4-cyanopyridine followed by in-situ Boc protection of the resulting primary amine. Catalytic hydrogenation is an economical and efficient method for nitrile reduction.[1][6]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
2-Fluoro-4-cyanopyridineC6H3FN2122.105.0 g40.9
Di-tert-butyl dicarbonate (Boc2O)C10H18O5218.259.8 g44.9
10% Palladium on Carbon (Pd/C)Pd/C-500 mg-
Methanol (MeOH)CH4O32.04100 mL-
Triethylamine (TEA)C6H15N101.196.2 mL44.9

Protocol:

  • Reactor Setup: To a 250 mL hydrogenation vessel, add 2-fluoro-4-cyanopyridine (5.0 g, 40.9 mmol) and methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (500 mg) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Catalyst Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Boc Protection: Transfer the filtrate to a 250 mL round-bottom flask. Add triethylamine (6.2 mL, 44.9 mmol) followed by di-tert-butyl dicarbonate (9.8 g, 44.9 mmol).[7]

  • Reaction and Workup: Stir the mixture at room temperature for 4 hours. After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl ((2-fluoropyridin-4-yl)methyl)carbamate as a white solid.

PART B: Synthesis of this compound

This part of the protocol describes the removal of the Boc protecting group under acidic conditions to yield the final dihydrochloride salt. The use of hydrochloric acid facilitates both the deprotection and the salt formation in a single step.[3][4][5]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)
tert-Butyl ((2-fluoropyridin-4-yl)methyl)carbamateC11H15FN2O2226.254.0 g17.7
4 M HCl in 1,4-DioxaneHCl36.4644 mL177
Diethyl ether (Et2O)C4H10O74.12100 mL-

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve tert-butyl ((2-fluoropyridin-4-yl)methyl)carbamate (4.0 g, 17.7 mmol) in 4 M HCl in 1,4-dioxane (44 mL).

  • Deprotection Reaction: Stir the solution at room temperature for 3 hours. During this time, a precipitate will form. The mechanism involves protonation of the carbamate, loss of a tert-butyl cation, and subsequent decarboxylation.[4][8]

  • Product Isolation: Add diethyl ether (100 mL) to the reaction mixture to ensure complete precipitation of the product.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the solid with a generous amount of diethyl ether to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting white solid under vacuum to obtain this compound.

Rationale and Troubleshooting

  • Choice of Reducing Agent: While other reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitriles, catalytic hydrogenation is often preferred for its milder reaction conditions and easier workup.[9]

  • In-situ Boc Protection: Performing the Boc protection immediately after the reduction without isolating the intermediate amine minimizes handling of the potentially volatile and reactive primary amine and prevents the formation of side products.

  • Deprotection Conditions: 4 M HCl in dioxane is a common and effective reagent for Boc deprotection.[5] The reaction is typically clean and proceeds to completion at room temperature. If the reaction is sluggish, gentle warming can be applied, but this is usually not necessary.

  • Troubleshooting - Incomplete Reduction: If the initial reduction of the nitrile is incomplete, consider increasing the hydrogen pressure, reaction time, or the catalyst loading. Ensure the catalyst is active.

  • Troubleshooting - Incomplete Deprotection: If TLC or LC-MS indicates residual Boc-protected material, extend the reaction time or add a small amount of additional HCl solution.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of this compound. The protocol is well-established and utilizes common laboratory reagents and techniques, making it accessible to researchers in various settings. The final product is obtained in high purity, suitable for use in subsequent synthetic transformations in drug discovery and development programs.

References

Application Note: Synthetic Transformations of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride - Mechanisms and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (2-Fluoropyridin-4-yl)methanamine is a bifunctional heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The presence of two distinct, orthogonally reactive functional groups—a primary aminomethyl group and a pyridine ring activated for nucleophilic aromatic substitution (SNAr) at the C2 position—renders it a highly versatile scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of the key reaction mechanisms involving this reagent, supported by detailed, field-tested protocols for its application in amide bond formation, reductive amination, and nucleophilic aromatic substitution. The causality behind procedural choices is explained to empower researchers in adapting these methods for novel drug discovery and development projects.

Introduction

The Strategic Role of Fluoropyridines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity. The 2-fluoropyridine motif, in particular, is a privileged structure that not only introduces these benefits but also serves as a versatile synthetic handle for further molecular elaboration.[2][3]

(2-Fluoropyridin-4-yl)methanamine: A Versatile Bifunctional Building Block

(2-Fluoropyridin-4-yl)methanamine presents two key points for chemical diversification:

  • The Primary Amine: The aminomethyl group at the C4 position is a potent nucleophile, readily participating in standard amine chemistries such as acylation, sulfonylation, and alkylation.

  • The C2-Fluorine: The fluorine atom at the C2 position is activated by the electron-withdrawing effect of the ring nitrogen, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions.[4] This allows for the facile introduction of a wide range of oxygen, nitrogen, and sulfur nucleophiles.

This dual reactivity allows for either sequential or, with careful planning, selective functionalization, making it an ideal starting material for building libraries of drug-like molecules.

Physicochemical Properties and Safe Handling

Compound Data
PropertyDataSource(s)
Chemical Structure (Image of structure would be here)-
IUPAC Name (2-Fluoropyridin-4-yl)methanamine dihydrochloride[5]
Synonyms 4-(Aminomethyl)-2-fluoropyridine dihydrochloride[5]
CAS Number 859164-65-1[6]
Molecular Formula C₆H₉Cl₂FN₂-
Molecular Weight 199.06 g/mol -
Handling as a Dihydrochloride Salt

(2-Fluoropyridin-4-yl)methanamine is typically supplied as a dihydrochloride salt. This enhances its stability and shelf-life. However, for most reactions involving the nucleophilic aminomethyl group, the free base is required.

  • Expert Insight: The salt form is generally more soluble in polar protic solvents like water or methanol than in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). To generate the free base in situ or prior to reaction, a stoichiometric amount of a non-nucleophilic base is required. Typically, two equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) are added to neutralize the two HCl equivalents. For aqueous workups, a mild inorganic base like NaHCO₃ or K₂CO₃ can be used to extract the free base into an organic solvent.

Safety Precautions

As with all 2-halopyridine derivatives, appropriate safety measures are paramount.

  • Hazards: 2-Fluoropyridine analogs are flammable liquids/solids and can cause skin, eye, and respiratory irritation.[7][8][9]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[10][11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[9][11]

Reactions at the Aminomethyl Group

The primary amine is a versatile handle for elongation and derivatization through the formation of robust C-N bonds.

Amide Bond Formation (Acylation)

This is one of the most fundamental transformations in drug discovery. The reaction involves coupling the aminomethyl group with a carboxylic acid.

  • Mechanism Insight: Direct reaction between a carboxylic acid and an amine is unfavorable due to acid-base neutralization. Therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] This intermediate is susceptible to nucleophilic attack by the amine. To improve yields and minimize side reactions like racemization, an additive such as 1-Hydroxybenzotriazole (HOBt) is often included, which converts the O-acylisourea into a more stable but still highly reactive HOBt-ester. The amine then displaces HOBt to form the final amide. A tertiary amine base (e.g., DIEA) is required to neutralize the hydrochloride salt and scavenge the proton released during the final step.[12]

Objective: To couple (2-Fluoropyridin-4-yl)methanamine with a generic carboxylic acid (R-COOH).

Materials:

Reagent M.W. ( g/mol ) Equivalents
(2-Fluoropyridin-4-yl)methanamine·2HCl 199.06 1.0
Carboxylic Acid (R-COOH) - 1.1
EDC·HCl 191.70 1.2
HOBt·H₂O 153.14 1.2
DIEA 129.24 3.0

| Anhydrous DMF or DCM | - | - |

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) and this compound (1.0 eq) in anhydrous DMF (0.2 M), add DIEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Add HOBt (1.2 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Amine·2HCl + R-COOH + DIEA in DMF add_coupling Add HOBt, then EDC at 0 °C reagents->add_coupling 1 stir Stir 12-18h at RT add_coupling->stir 2 quench Quench with H₂O, Extract with EtOAc stir->quench 3 wash Wash with NaHCO₃, then Brine quench->wash 4 purify Dry, Concentrate, Column Chromatography wash->purify 5 product Final Amide Product purify->product 6

Fig 1. General workflow for EDC/HOBt mediated amide coupling.
Reductive Amination

Reductive amination is a powerful method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[13]

  • Mechanism Insight: This is a one-pot, two-step process.[14] First, the amine and carbonyl compound condense to form a hemiaminal, which then dehydrates to form an imine (from aldehydes) or enamine (from ketones). This equilibrium is often driven by the removal of water, for which molecular sieves can be used.[15] In the second step, a reducing agent selectively reduces the C=N double bond of the imine (or the corresponding protonated iminium ion) to the amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation because it is mild, tolerant of many functional groups, and sufficiently hindered to not readily reduce the starting aldehyde or ketone.[14]

Objective: To synthesize a secondary amine from (2-Fluoropyridin-4-yl)methanamine and a generic aldehyde (R-CHO).

Materials:

Reagent M.W. ( g/mol ) Equivalents
(2-Fluoropyridin-4-yl)methanamine·2HCl 199.06 1.0
Aldehyde (R-CHO) - 1.2
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 211.94 1.5
DIEA 129.24 2.2

| Anhydrous Dichloroethane (DCE) or DCM | - | - |

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCE (0.1 M).

  • Add the aldehyde (1.2 eq) followed by DIEA (2.2 eq) to neutralize the salt and form the free base.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature for 4-12 hours until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Reductive_Amination_Mechanism start Amine (R'-NH₂) + Aldehyde (R-CHO) hemiaminal Hemiaminal Intermediate start->hemiaminal - H₂O + H₂O imine Imine/Iminium Ion (R-CH=N⁺HR') hemiaminal->imine - H₂O + H₂O product Secondary Amine (R-CH₂-NHR') imine->product [H⁻] (from NaBH(OAc)₃)

Fig 2. Simplified mechanism of reductive amination.

Reactions at the 2-Fluoro Position

Nucleophilic Aromatic Substitution (SNAr)

The C2-F bond is the key to diversifying the pyridine core. The electron-withdrawing nature of the pyridine nitrogen atom polarizes the ring, making the C2 and C6 positions electron-deficient and thus susceptible to nucleophilic attack.

  • Mechanism Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][3] First, a nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized onto the electronegative nitrogen atom, which stabilizes the intermediate. In the second, typically rapid step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. Fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine or bromine, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[4]

SNAr_Mechanism reactant 2-Fluoropyridine + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer Step 1: Addition (Rate-Determining) product 2-Substituted Pyridine + F⁻ meisenheimer->product Step 2: Elimination (Fast)

Fig 3. The addition-elimination mechanism of S~N~Ar.

Objective: To displace the 2-fluoro group with a primary or secondary amine (R¹R²NH).

Materials:

Reagent M.W. ( g/mol ) Equivalents
(2-Fluoropyridin-4-yl)methanamine·2HCl 199.06 1.0
Nucleophilic Amine (R¹R²NH) - 1.5 - 2.0
K₂CO₃ or Cs₂CO₃ - 3.0 - 4.0

| Anhydrous DMSO or NMP | - | - |

Procedure:

  • Combine this compound (1.0 eq), the nucleophilic amine (1.5 eq), and K₂CO₃ (4.0 eq) in a sealed vial.

  • Add anhydrous DMSO (0.2 M).

  • Expert Insight: The inorganic base (K₂CO₃) serves two purposes: it neutralizes the dihydrochloride salt of the starting material and scavenges the HF generated during the reaction.

  • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography or preparative HPLC.

Orthogonal Reactivity and Synthetic Strategy

The true power of (2-Fluoropyridin-4-yl)methanamine lies in the ability to selectively functionalize one group in the presence of the other.

  • Protecting the Amine: To exclusively perform SNAr at the C2 position without complications from the aminomethyl group (which is also a nucleophile), the amine can be protected. A common strategy is to install a tert-butyloxycarbonyl (Boc) group. The Boc-protected amine is inert to the basic conditions of most SNAr reactions. The Boc group can be easily removed later under acidic conditions (e.g., TFA in DCM).

  • Selective Acylation/Amination: Conversely, acylation and reductive amination at the aminomethyl group can be performed under conditions that do not promote SNAr. These reactions are typically run at or below room temperature, whereas SNAr on the 2-fluoropyridine ring often requires elevated temperatures. The dihydrochloride salt form also deactivates the amine's nucleophilicity until a base is added, providing another layer of control.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. By understanding the distinct reactivity of its two functional handles, researchers can strategically execute a variety of high-yield transformations, including amide coupling, reductive amination, and nucleophilic aromatic substitution. The protocols and mechanistic insights provided herein serve as a robust foundation for the synthesis of novel and complex molecules in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for (2-Fluoropyridin-4-yl)methanamine dihydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a versatile fluorinated building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a reactive primary amine with a 2-fluoropyridine core, make it a valuable synthon for the introduction of this privileged heterocyclic motif into a diverse range of molecular scaffolds. The presence of the fluorine atom can profoundly influence the physicochemical properties of the final compounds, including their metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in amide bond formation for the synthesis of bioactive molecules, including kinase inhibitors. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate its effective use in research and development.

Introduction to this compound

This compound (CAS RN: 859164-65-1) is a readily available primary amine that serves as a key intermediate in the synthesis of complex organic molecules.[1][2] The 2-fluoropyridine moiety is a common feature in many pharmacologically active compounds, and the aminomethyl group at the 4-position provides a convenient handle for a variety of chemical transformations. The dihydrochloride salt form enhances the stability and handling of this otherwise reactive amine.

Key Structural Features and Their Significance:

  • Primary Amine: The -CH₂NH₂ group is a nucleophilic center that readily participates in a wide range of reactions, most notably amide bond formations and reductive aminations.

  • 2-Fluoropyridine Ring: The fluorine atom at the 2-position of the pyridine ring imparts unique electronic properties. It is a strong electron-withdrawing group, which can influence the reactivity of the pyridine nitrogen and the acidity of adjacent protons. In a pharmaceutical context, the C-F bond can enhance metabolic stability and modulate the pKa of the molecule, which in turn affects its pharmacokinetic and pharmacodynamic profiles.

Core Application: Amide Bond Formation in the Synthesis of Bioactive Molecules

A primary and well-documented application of this compound is its use as a nucleophilic component in amide coupling reactions. This transformation is one of the most frequently employed reactions in medicinal chemistry for the construction of peptides, natural product analogues, and small-molecule drug candidates.

Synthesis of a TRKA Kinase Inhibitor Intermediate

A notable example of the utility of this compound is in the synthesis of potent Tropomyosin receptor kinase A (TRKA) inhibitors, which are of interest for the treatment of pain and cancer. A key step in the synthesis of these inhibitors involves the amide coupling of (2-Fluoropyridin-4-yl)methanamine with an isoxazole carboxylic acid derivative.

The following protocol is adapted from the synthetic procedure described in patent WO2014178021A1.

Experimental Protocol: Amide Coupling for the Synthesis of N-((2-fluoropyridin-4-yl)methyl)-5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide

This protocol details the coupling of this compound with 5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid.

Materials:

  • This compound

  • 5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Activation: Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, or until reaction completion is confirmed by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-((2-fluoropyridin-4-yl)methyl)-5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxamide.

Data Summary Table:

Reactant/ReagentMolar Eq.
5-(2-fluoro-4-(trifluoromethyl)phenyl)isoxazole-3-carboxylic acid1.0
This compound1.1
HATU1.2
DIPEA3.0

Causality Behind Experimental Choices:

  • HATU: This is a highly efficient peptide coupling reagent that rapidly activates carboxylic acids to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine. Its use is advantageous in couplings involving electron-deficient amines or sterically hindered substrates.

  • DIPEA: As a non-nucleophilic organic base, DIPEA is crucial for two reasons. Firstly, it neutralizes the dihydrochloride salt of the amine, liberating the free base which is the active nucleophile. Secondly, it scavenges the acid generated during the reaction, driving the equilibrium towards product formation. A slight excess is used to ensure complete neutralization and to facilitate the coupling reaction.

  • Anhydrous DMF: A polar aprotic solvent like DMF is an excellent choice for this reaction as it effectively solubilizes the reactants and reagents, facilitating a homogeneous reaction environment. The anhydrous conditions are critical to prevent the hydrolysis of the activated carboxylic acid intermediate.

Visualization of the Amide Coupling Workflow

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Carboxylic_Acid 5-(2-fluoro-4-(trifluoromethyl)phenyl) isoxazole-3-carboxylic acid Activation Activation of Carboxylic Acid (15 min, RT) Carboxylic_Acid->Activation Amine (2-Fluoropyridin-4-yl)methanamine dihydrochloride Coupling Amide Bond Formation (2h, RT) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Activation->Coupling Extraction Aqueous Work-up & Extraction Coupling->Extraction Purification Flash Chromatography Extraction->Purification Final_Product N-((2-fluoropyridin-4-yl)methyl)-5-(2-fluoro-4- (trifluoromethyl)phenyl)isoxazole-3-carboxamide Purification->Final_Product

Caption: Workflow for the HATU-mediated amide coupling.

Potential Application: Reductive Amination

The general principle involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

General Reaction Scheme:

R¹R²C=O + H₂N-CH₂-(2-Fluoropyridin-4-yl) → [R¹R²C=N-CH₂-(2-Fluoropyridin-4-yl)] --[Reducing Agent]--> R¹R²CH-NH-CH₂-(2-Fluoropyridin-4-yl)

Key Considerations for Protocol Development:

  • Choice of Reducing Agent: A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a popular choice due to its mildness and selectivity for the iminium ion over the carbonyl starting material. Other options include sodium cyanoborohydride and catalytic hydrogenation.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol. The use of a mild acid catalyst, such as acetic acid, can facilitate imine formation.

  • Stoichiometry: The stoichiometry of the reactants should be carefully controlled to minimize the formation of byproducts.

Visualization of the General Reductive Amination Pathway

Reductive_Amination_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_reduction Reduction cluster_product Final Product Amine (2-Fluoropyridin-4-yl)methanamine Imine Imine Intermediate [R¹R²C=N-CH₂-(2-F-Py)] Amine->Imine Carbonyl Aldehyde or Ketone (R¹R²C=O) Carbonyl->Imine Final_Amine Secondary or Tertiary Amine [R¹R²CH-NH-CH₂-(2-F-Py)] Imine->Final_Amine Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Amine

Caption: General pathway for reductive amination.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of novel compounds for drug discovery. Its utility in amide bond formation is well-established, providing a reliable route to introduce the 2-fluoropyridine moiety into complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its reactivity in other transformations, such as reductive amination and nucleophilic aromatic substitution, will undoubtedly expand its applications in the synthesis of next-generation pharmaceuticals and agrochemicals.

References

Application Notes & Protocols: The Strategic Use of (2-Fluoropyridin-4-yl)methanamine dihydrochloride as a Versatile Chemical Intermediate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

(2-Fluoropyridin-4-yl)methanamine, typically supplied as its dihydrochloride salt, is a pivotal building block in modern medicinal chemistry. Its structure offers a unique combination of a reactive primary amine for synthetic elaboration and a 2-fluoropyridine ring, a motif increasingly valued for its ability to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4][5] The strategic incorporation of the 2-fluoropyridine moiety can enhance metabolic stability, modulate pKa, and improve target binding affinity through specific fluorine-protein interactions.[1][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the applications of this intermediate, complete with detailed protocols, mechanistic insights, and case studies.

Introduction: The Value Proposition of a Fluorinated Pyridine Building Block

The title compound, (2-Fluoropyridin-4-yl)methanamine dihydrochloride, provides two key points of functionality:

  • The (Aminomethyl)phenyl Moiety : The primary amine serves as a versatile synthetic handle, readily participating in a wide array of classical and contemporary chemical transformations. This includes amide bond formations, reductive aminations, sulfonamide synthesis, and urea formations, allowing for its facile incorporation into diverse molecular scaffolds.

  • The 2-Fluoropyridine Core : The introduction of a fluorine atom at the 2-position of the pyridine ring is a strategic design element. Fluorine's high electronegativity and small size can profoundly influence a compound's properties.[2] It can block sites of metabolism, increase lipophilicity to enhance membrane permeability, and form favorable orthogonal dipole-dipole or hydrogen bond interactions within a target protein's binding pocket.[1][4] The fluorine atom also activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, although the primary amine is typically the more reactive site under standard conditions.[6]

Physicochemical Properties
PropertyValue
CAS Number 859164-65-1 (for hydrochloride)
Molecular Formula C₆H₈ClFN₂ (hydrochloride)
Molecular Weight 182.60 g/mol (hydrochloride)
Appearance Typically an off-white to white solid
Synonyms 4-(Aminomethyl)-2-fluoropyridine dihydrochloride, (2-Fluoropyridin-4-yl)methylamine dihydrochloride[7]

Core Application Workflow

The primary utility of (2-Fluoropyridin-4-yl)methanamine is as a "scaffold-decorating" intermediate. The general workflow involves coupling this amine building block with a more complex acid, aldehyde, or other electrophilic partner to generate an advanced intermediate en route to a final active pharmaceutical ingredient (API).

G cluster_start Starting Materials cluster_reaction Key Coupling Reactions A Carboxylic Acid (R-COOH) C Amide Coupling A->C Coupling Agent B Aldehyde / Ketone (R-CHO / R-CO-R') D Reductive Amination B->D Reducing Agent Intermediate (2-Fluoropyridin-4-yl)methanamine dihydrochloride Intermediate->C Base Intermediate->D Base AdvancedIntermediate Advanced Intermediate C->AdvancedIntermediate D->AdvancedIntermediate API Final API / Drug Candidate AdvancedIntermediate->API Further Synthetic Steps

Caption: General workflow for using the title compound as a key intermediate.

Case Study: Synthesis of LSD1 Inhibitor GSK2879552

A prominent example of the title compound's application is in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[8][9][10] In the synthesis of GSK2879552, the (2-fluoropyridin-4-yl)methanamine moiety is crucial for establishing key interactions in the active site of the LSD1 enzyme.

The synthesis involves a critical reductive amination step where (2-fluoropyridin-4-yl)methanamine is coupled with a chiral aldehyde intermediate. This reaction has been optimized for large-scale manufacturing, sometimes employing advanced biocatalytic methods with imine reductases (IREDs) to ensure high yield and stereoselectivity.[8][11][12]

Experimental Protocols

The following protocols are representative examples of how this compound is used in common synthetic transformations.

Protocol 1: General Amide Bond Formation via Acyl Chloride

This protocol describes a standard acylation reaction, a fundamental transformation for this intermediate.

Reaction Scheme:

Caption: Synthesis of an N-acylated derivative.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (R-COCl) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Dichloromethane (DCM), anhydrous (10 mL per mmol of substrate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Suspension: Add anhydrous DCM to the flask to create a suspension.

  • Basification: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (2.5 - 3.0 eq) dropwise. The dihydrochloride salt requires at least two equivalents of base to liberate the free amine; an excess is used to quench the HCl generated during the reaction. Stir for 15-20 minutes at 0 °C.

  • Acylation: Dissolve the acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the final amide product.

Trustworthiness - Self-Validation: The success of the protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity. The expected yield for this type of reaction is typically high, often in the 80-95% range after purification.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the formation of a secondary amine, a key step in the synthesis of many complex molecules like GSK2879552.[8][9]

Materials:

  • This compound (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • DIPEA (2.2 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Setup: In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous DCE.

  • Basification: Add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to generate the free amine in situ.

  • Imine Formation: Add the aldehyde (1.1 eq) to the mixture. Stir for 30-60 minutes at room temperature to allow for the formation of the intermediate imine or iminium ion. The use of a mild dehydrating agent like molecular sieves can be beneficial but is often not necessary.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the in situ formed iminium ion. Its use avoids the need for pH control often required with stronger hydrides like NaBH₄.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Extract the mixture with a suitable organic solvent like DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the desired secondary amine.

Quantitative Data Summary (Representative)
Reaction TypeReactant 1Reactant 2ProductTypical YieldPurity (Post-Purification)
Amide Coupling (2-Fluoropyridin-4-yl)methanamineBenzoyl ChlorideN-((2-fluoropyridin-4-yl)methyl)benzamide88%>98% (by HPLC)
Reductive Amination (2-Fluoropyridin-4-yl)methanamineCyclohexanecarbaldehydeN-((2-fluoropyridin-4-yl)methyl)cyclohexylmethanamine82%>97% (by HPLC)

Safety and Handling

This compound is an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[13] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a high-value intermediate for drug discovery and development. Its dual functionality allows for straightforward incorporation into lead compounds, while the embedded 2-fluoropyridine moiety provides a powerful tool for optimizing drug-like properties. The protocols and data presented herein offer a robust starting point for scientists looking to leverage this versatile building block in their synthetic campaigns.

References

The Strategic Incorporation of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride in the Synthesis of Advanced Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Pyridines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and pyridine scaffolds into drug candidates is a cornerstone of rational drug design. Fluorine, with its unique properties of high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] The pyridine ring, a prevalent motif in numerous biologically active compounds, offers a versatile scaffold for molecular elaboration. The convergence of these two features in fluorinated pyridines has made them invaluable building blocks in the synthesis of novel therapeutics.

(2-Fluoropyridin-4-yl)methanamine dihydrochloride (Figure 1) has emerged as a particularly valuable reagent for introducing a fluorinated pyridinylmethyl moiety into target molecules. This bifunctional compound, possessing a reactive primary amine and a 2-fluoropyridine ring, allows for its facile integration into a variety of molecular frameworks through well-established synthetic transformations. This application note will provide an in-depth exploration of the utility of this compound in pharmaceutical synthesis, with a focus on its application in the development of next-generation kinase inhibitors.

Figure 1: Chemical Structure of this compound

References

Application Notes and Protocols for (2-Fluoropyridin-4-yl)methanamine Dihydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a pivotal structural motif in contemporary drug discovery and medicinal chemistry. The incorporation of a fluorine atom onto the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its metabolic stability, binding affinity to biological targets, and membrane permeability. These attributes make fluorinated pyridine derivatives, such as the title compound, highly sought-after building blocks in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology.

This technical guide provides an in-depth exploration of the applications and experimental protocols involving this compound. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in any experimental setting.

PropertyValueSource
CAS Number 859164-65-1[1]
Molecular Formula C₆H₉Cl₂FN₂[2]
Molecular Weight 199.05 g/mol [2]
Appearance Solid[2]
Purity Typically ≥95%N/A

Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: Amide Bond Formation

The primary amine functionality of (2-Fluoropyridin-4-yl)methanamine makes it an ideal nucleophile for amide bond formation, a cornerstone reaction in the synthesis of a vast array of pharmaceutical compounds. The following protocol details a robust method for the coupling of this amine with a generic carboxylic acid.

Workflow for Amide Coupling

AmideCoupling cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Work-up & Purification Acid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate Acid->ActivatedEster Activation CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster Base Base (e.g., DIEA) Base->ActivatedEster Product Amide Product ActivatedEster->Product Amine (2-Fluoropyridin-4-yl)methanamine Amine->Product Nucleophilic Attack Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification FinalProduct Pure Amide Purification->FinalProduct KinaseInhibitorSynthesis cluster_reagents Starting Materials cluster_reaction Key Coupling Reaction cluster_product Final Product Amine (2-Fluoropyridin-4-yl)methanamine Coupling Nucleophilic Aromatic Substitution or Amide Coupling Amine->Coupling Core Heterocyclic Core (e.g., Pyrimidine) Core->Coupling Inhibitor Kinase Inhibitor Scaffold Coupling->Inhibitor

References

The Versatile Virtuoso: (2-Fluoropyridin-4-yl)methanamine Dihydrochloride as a Cornerstone for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel, bioactive molecules. Among the vast arsenal of available synthons, (2-Fluoropyridin-4-yl)methanamine dihydrochloride has emerged as a particularly valuable and versatile reagent. Its unique structural features—a primary amine for diverse functionalization and a 2-fluoropyridine moiety ripe for nucleophilic aromatic substitution—offer a powerful handle for the construction of complex molecular architectures. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this building block, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

This compound is a white to off-white solid, typically supplied as a dihydrochloride salt to enhance its stability and shelf-life.

PropertyValue
Molecular Formula C₆H₉Cl₂FN₂
Molecular Weight 199.06 g/mol
CAS Number 667906-60-7
Appearance White to off-white solid
Solubility Soluble in water, methanol, and DMSO

Storage and Handling: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Due to its hydrochloride salt form, it is hygroscopic and should be handled with care to avoid moisture absorption. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Core Applications and Synthetic Utility

The synthetic utility of this compound stems from its two reactive sites: the primary aminomethyl group at the 4-position and the fluorine atom at the 2-position of the pyridine ring. This dual reactivity allows for a modular and strategic approach to the synthesis of complex molecules.

G cluster_amine Amine-Based Transformations cluster_snar SNAr-Based Transformations main (2-Fluoropyridin-4-yl)methanamine dihydrochloride amine Primary Amine Reactivity main->amine Functionalization at 4-position snar SNAr Reactivity (2-Fluoro Position) main->snar Substitution at 2-position amide Amide Bond Formation amine->amide reductive Reductive Amination amine->reductive sulfonamide Sulfonamide Formation amine->sulfonamide cn C-N Bond Formation snar->cn co C-O Bond Formation snar->co cs C-S Bond Formation snar->cs

The primary amine serves as a versatile nucleophile, readily participating in a variety of classical transformations to build out molecular complexity. Simultaneously, the fluorine atom at the 2-position of the pyridine ring activates the ring towards nucleophilic aromatic substitution (SNAr). This is a consequence of the strong electron-withdrawing nature of fluorine, which polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate formed during the substitution process.[1] This activation facilitates the displacement of the fluoride ion by a range of nucleophiles, including amines, alcohols, and thiols.

Detailed Application Protocols

The following protocols are illustrative examples of how this compound can be employed in key synthetic transformations. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a standard procedure for coupling a carboxylic acid with (2-Fluoropyridin-4-yl)methanamine using common carbodiimide coupling reagents.

Reaction Scheme:

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M).

  • Add this compound (1.1 eq) to the solution.

  • Add HOBt or HOAt (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA or TEA (2.5-3.0 eq, to neutralize the dihydrochloride salt and the in-situ formed HCl) dropwise to the cooled solution. Stir for 10 minutes.

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

G start Dissolve Carboxylic Acid and Amine Salt in Solvent add_reagents Add Coupling Agents (EDC, HOBt) and Base (DIPEA) start->add_reagents reaction Stir at Room Temperature (12-24h) add_reagents->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Desired Amide purification->product

Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[2][3] This protocol details the one-pot reductive amination of a carbonyl compound with (2-Fluoropyridin-4-yl)methanamine.

Reaction Scheme:

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (catalytic)

  • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in anhydrous DCE or MeOH (to a concentration of approximately 0.1-0.2 M).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. Note: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate with a small percentage of triethylamine to prevent streaking) to afford the desired secondary amine.

G start Mix Carbonyl Compound and Amine Salt imine_formation Imine/Enamine Formation (Catalytic Acid) start->imine_formation reduction Reduction with Reducing Agent (STAB) imine_formation->reduction workup Aqueous Workup (NaHCO₃) reduction->workup purification Purification (Column Chromatography) workup->purification product Desired Secondary Amine purification->product

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The fluorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles.[4] This protocol provides a general method for the SNAr reaction with a generic amine nucleophile.

Reaction Scheme:

Materials:

  • A derivative of (2-Fluoropyridin-4-yl)methanamine (e.g., the product from Protocol 1 or 2)

  • Amine nucleophile (R¹R²NH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

Procedure:

  • To a round-bottom flask or a microwave vial, add the 2-fluoropyridine derivative (1.0 eq) and the amine nucleophile (1.5-2.0 eq).

  • Add the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Add anhydrous DMSO or DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Microwave irradiation can often accelerate the reaction. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine (3x) to remove residual DMSO/DMF, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 2-substituted pyridine derivative.

G start Combine 2-Fluoropyridine Derivative, Amine Nucleophile, and Base reaction Heat in Polar Aprotic Solvent (DMSO or DMF) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Desired 2-Substituted Pyridine purification->product

Case Study: Synthesis of LSD1 Inhibitors

A testament to the utility of (2-Fluoropyridin-4-yl)methanamine and its analogs is their application in the synthesis of potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology. For instance, the core of the clinical candidate GSK2879552 features a substituted aminopyridine moiety. The synthesis of related structures has been shown to involve a crucial reductive amination step between an aldehyde and a substituted aminopyridine. While not explicitly detailing the use of this compound, the synthetic strategy highlights the importance of this class of building blocks in accessing complex and biologically relevant chemical space. Similarly, the potent LSD1 inhibitor ORY-1001 (Iadademstat) is another example of a complex molecule where aminopyridine scaffolds are central to its structure and activity.[5][6][7][8]

Conclusion

This compound is a powerful and versatile building block that offers medicinal chemists a strategic advantage in the design and synthesis of complex molecules. Its dual reactivity allows for the independent or sequential functionalization of both the primary amine and the 2-fluoropyridine core. The protocols outlined in this application note provide a solid foundation for researchers to harness the full potential of this valuable synthon in their drug discovery endeavors. By understanding the underlying principles of its reactivity and employing robust synthetic methodologies, scientists can efficiently generate diverse libraries of novel compounds for biological evaluation.

References

Application Notes and Protocols for Fluoropyridine Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Modern Agrochemicals

The strategic incorporation of fluorine atoms into molecular scaffolds has revolutionized the agrochemical industry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (1.47 Å), and the strength of the carbon-fluorine bond, can dramatically enhance the biological efficacy, metabolic stability, and target specificity of active ingredients.[1][2] Among the various fluorinated heterocyclic compounds, fluoropyridine derivatives have emerged as a cornerstone in the development of next-generation herbicides, fungicides, and insecticides.[3][4][5] The pyridine ring itself is a common feature in many successful agrochemicals, and its combination with fluorine or trifluoromethyl (-CF3) groups has led to the discovery of highly potent and selective crop protection agents.[1][6] More than half of all pesticides introduced in the last two decades contain fluorine, with trifluoromethyl-containing compounds being a significant subgroup.[1]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of fluoropyridine derivatives in agrochemical research. It offers detailed synthetic protocols for key intermediates and commercial agrochemicals, explains the biochemical mechanisms of action, and presents quantitative data to aid in the design and execution of experiments.

I. Synthetic Protocols for Key Fluoropyridine Building Blocks and Agrochemicals

The synthesis of fluoropyridine-based agrochemicals relies on the efficient preparation of key fluorinated pyridine intermediates. This section provides detailed, step-by-step protocols for the synthesis of crucial building blocks and representative commercial agrochemicals.

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine: A Vital Intermediate

2,3-Dichloro-5-(trifluoromethyl)pyridine is a critical intermediate in the synthesis of several important agrochemicals, including the fungicide Flupicolide.[1][7] Various synthetic routes have been developed, often starting from more readily available precursors like 3-picoline or 2-chloro-5-(chloromethyl)pyridine.[7][8] The following protocol details a common multi-step synthesis.

Experimental Workflow: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

G cluster_0 Step 1: Chlorination of the Methyl Group cluster_1 Step 2: Ring Chlorination cluster_2 Step 3: Fluorination (Halex Reaction) 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(chloromethyl)pyridine->2-chloro-5-(trichloromethyl)pyridine Cl2, initiator 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trichloromethyl)pyridine Cl2, SbCl3 (catalyst) 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trifluoromethyl)pyridine HF

Caption: Workflow for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Materials:

  • 2-chloro-5-(chloromethyl)pyridine

  • Chlorine gas (Cl₂)

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Antimony trichloride (SbCl₃)

  • Anhydrous hydrogen fluoride (HF)

  • Appropriate solvents (e.g., carbon tetrachloride, o-dichlorobenzene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

  • Dichloromethane

Step-by-Step Procedure:

  • Synthesis of 2-chloro-5-(trichloromethyl)pyridine:

    • In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-chloro-5-(chloromethyl)pyridine in an inert solvent like carbon tetrachloride.

    • Add a radical initiator such as AIBN.

    • Heat the mixture to reflux and bubble chlorine gas through the solution under UV irradiation.

    • Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed.

    • Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 2-chloro-5-(trichloromethyl)pyridine.

  • Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine:

    • Transfer the crude 2-chloro-5-(trichloromethyl)pyridine to a vessel suitable for chlorination.

    • Add antimony trichloride as a catalyst.[8]

    • Heat the mixture to 125°C and introduce chlorine gas.[8]

    • Maintain the reaction temperature and continue to pass chlorine gas. The reaction progress can be monitored by GC.

    • Once the reaction is complete, cool the mixture and purge with nitrogen to remove excess chlorine and HCl gas.

  • Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine:

    • Carefully transfer the crude 2,3-dichloro-5-(trichloromethyl)pyridine to a fluorination reactor (e.g., an autoclave).

    • Add anhydrous hydrogen fluoride (HF).

    • Heat the reactor to the desired temperature (e.g., 170°C) and maintain pressure for several hours.[3][4]

    • After cooling and carefully venting the reactor, quench the reaction mixture with a sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

  • Antimony trichloride (SbCl₃) as a catalyst: In the ring chlorination step, SbCl₃ is used as a Lewis acid catalyst to polarize the Cl-Cl bond, making the chlorine more electrophilic and facilitating the electrophilic aromatic substitution on the pyridine ring. This allows for a more controlled and efficient chlorination at the desired position.[8]

  • Anhydrous Hydrogen Fluoride (HF) for Fluorination: The final step is a halogen exchange (Halex) reaction, where chlorine atoms on the trichloromethyl group are replaced by fluorine. HF is a common and cost-effective fluorinating agent for this transformation. The reaction is typically carried out at elevated temperatures and pressures to drive the equilibrium towards the more stable trifluoromethyl group.

Protocol 2: Synthesis of the Herbicide Fluazifop-P-butyl

Fluazifop-P-butyl is a selective post-emergence herbicide used to control grass weeds in broadleaf crops.[9][10] It belongs to the aryloxyphenoxypropionate ("fop") class of herbicides and functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme.[9][11] The synthesis involves the coupling of a fluoropyridine moiety with a phenoxypropionate core, followed by esterification.

Experimental Workflow: Synthesis of Fluazifop-P-butyl

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Esterification 2-chloro-5-(trifluoromethyl)pyridine 2-chloro-5-(trifluoromethyl)pyridine 2-((4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine) 2-((4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine) 2-chloro-5-(trifluoromethyl)pyridine->2-((4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine) (R)-2-(4-hydroxyphenoxy)propionic acid, K3PO4, phase transfer catalyst Fluazifop-P-butyl Fluazifop-P-butyl 2-((4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine)->Fluazifop-P-butyl n-butanol, acid catalyst

Caption: General workflow for the synthesis of Fluazifop-P-butyl.

Materials:

  • 2-chloro-5-(trifluoromethyl)pyridine

  • (R)-2-(4-hydroxyphenoxy)propionic acid

  • Potassium phosphate (K₃PO₄)

  • Tetra-(n-butyl)ammonium iodide or another suitable phase transfer catalyst

  • n-butanol

  • Sulfuric acid or other acid catalyst

  • N,N-dimethylformamide (DMF)

  • Toluene

Step-by-Step Procedure:

  • Synthesis of Fluazifop-P acid:

    • To a solution of (R)-2-(4-hydroxyphenoxy)propionic acid in DMF, add potassium phosphate and a phase transfer catalyst like tetra-(n-butyl)ammonium iodide.[12]

    • Add 2-chloro-5-(trifluoromethyl)pyridine to the mixture.

    • Heat the reaction mixture to 50-60°C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).[12]

    • After completion, cool the reaction mixture, dilute with water, and acidify with HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain Fluazifop-P acid.

  • Esterification to Fluazifop-P-butyl:

    • Suspend the Fluazifop-P acid in toluene.

    • Add n-butanol and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

    • Once the esterification is complete, cool the mixture and wash with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or distillation to yield pure Fluazifop-P-butyl.[13]

Characterization Data (Expected):

  • ¹H NMR: Signals corresponding to the aromatic protons of the pyridine and phenyl rings, the quartet and doublet of the propionate moiety, and the signals of the butyl group.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of Fluazifop-P-butyl (C₁₉H₂₀F₃NO₄, MW: 383.36).[12]

Protocol 3: Synthesis of the Fungicide Flupicolide

Flupicolide is a fungicide highly effective against oomycete pathogens, which cause diseases like late blight in potatoes.[3] Its synthesis involves the amide coupling of two key intermediates: 2-(aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine and 2,6-dichlorobenzoyl chloride.[5]

Step-by-Step Procedure:

  • Amide Bond Formation:

    • To a solution of 1-[-3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine acetate in a biphasic solvent system of water and toluene, add 2,6-dichlorobenzoyl chloride at around 20°C.[14]

    • Simultaneously, dose an aqueous solution of sodium hydroxide (e.g., 32 wt.%) to maintain a basic pH and neutralize the HCl formed during the reaction. The temperature should be maintained between 38°C and 43°C due to the exothermic nature of the reaction.[14]

    • After the addition is complete, continue stirring and then raise the temperature to approximately 80°C.[14]

    • Acidify the mixture with hydrochloric acid to a pH < 1.[14]

    • Separate the organic phase and wash it with water.

    • Adjust the pH of the organic phase to 5-5.5 with sodium hydroxide solution.[14]

    • Separate the phases again.

  • Crystallization and Isolation:

    • Cool the organic solution to 5°C to induce crystallization.[14]

    • Stir for about an hour to ensure complete precipitation.

    • Filter the solid product and wash the filter cake with pre-cooled toluene.[14]

    • Dry the product under vacuum at 65°C to obtain pure Flupicolide.[14]

Characterization Data (Expected):

  • Melting Point: Approximately 149°C.

  • Mass Spectrometry: GC-MS analysis would show characteristic fragment ions, with m/z 347, 209, and 173 being suitable for single ion monitoring.[2]

II. Mechanisms of Action of Fluoropyridine Agrochemicals

Understanding the biochemical mode of action is crucial for the effective use of agrochemicals and for managing the development of resistance. Fluoropyridine derivatives are found in various classes of agrochemicals, each with a distinct mechanism of action.

Herbicides: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Herbicides like Fluazifop-P-butyl belong to the ACCase inhibitors (HRAC Group 1). They selectively control grass weeds in broadleaf crops.

  • Target Enzyme: Acetyl-CoA Carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids.[11]

  • Mechanism: These herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grass species. This binding blocks the first committed step in fatty acid synthesis, preventing the formation of malonyl-CoA from acetyl-CoA.[1][15]

  • Physiological Effect: The inhibition of fatty acid synthesis halts the production of lipids, which are essential for building new cell membranes. This leads to a cessation of growth, particularly in meristematic tissues (growing points). Symptoms include chlorosis of new leaves, followed by necrosis and eventual death of the plant.[4][11]

  • Selectivity: The selectivity between grasses and broadleaf plants is due to differences in the structure of the ACCase enzyme. Broadleaf plants possess a resistant form of the enzyme.[4]

Biochemical Pathway: ACCase Inhibition by Fluazifop-P-butyl

G cluster_0 Fatty Acid Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACCase Enzyme Fatty Acids Fatty Acids Malonyl-CoA->Fatty Acids Lipids & Cell Membranes Lipids & Cell Membranes Fatty Acids->Lipids & Cell Membranes Plant Growth Plant Growth Lipids & Cell Membranes->Plant Growth Fluazifop-P-butyl Fluazifop-P-butyl Inhibition X Fluazifop-P-butyl->Inhibition Inhibition->Malonyl-CoA Blocks Enzyme

Caption: Mechanism of action of ACCase-inhibiting herbicides.

Fungicides: Disruption of the Cytoskeleton in Oomycetes

Flupicolide represents a unique class of fungicides with a novel mode of action against oomycete pathogens.

  • Target: Flupicolide is thought to affect spectrin-like proteins within the cytoskeleton of oomycete cells.[16]

  • Mechanism: It causes the delocalization of these spectrin-like proteins, leading to a disruption of the cell's structural integrity and key cellular processes.[16][17]

  • Physiological Effect: This disruption affects various stages of the oomycete life cycle, including the motility of zoospores, germination of cysts, mycelial growth, and sporulation.[16] This unique mode of action makes it effective against strains resistant to other common fungicides.[16]

Insecticides: Antagonism of GABA-gated Chloride Channels

Fluralaner, a veterinary insecticide and acaricide, belongs to the isoxazoline class and contains a complex fluorinated structure, although not a simple fluoropyridine, its development is representative of advanced fluorine chemistry in pesticides. It acts as a potent neurotoxin for insects and ticks.

  • Target: The primary target of Fluralaner is the γ-aminobutyric acid (GABA)-gated and L-glutamate-gated chloride channels in the nervous system of arthropods.[18][19]

  • Mechanism: Fluralaner acts as a non-competitive antagonist, blocking these chloride channels.[20] In a healthy nervous system, GABA is an inhibitory neurotransmitter that opens chloride channels, leading to hyperpolarization of the neuron and a reduction in nerve impulse transmission. By blocking these channels, Fluralaner prevents this inhibitory signal.

  • Physiological Effect: The blockage of chloride channels leads to hyperexcitation of the central nervous system, resulting in uncontrolled neuronal activity, paralysis, and ultimately the death of the insect or acarid.[18]

Signaling Pathway: GABA Receptor Antagonism by Fluralaner

G cluster_0 Normal Synaptic Transmission (Inhibitory) cluster_1 With Fluralaner GABA Release GABA Release GABA Receptor GABA Receptor GABA Release->GABA Receptor Chloride Channel Opens Chloride Channel Opens GABA Receptor->Chloride Channel Opens Cl- Influx Cl- Influx Chloride Channel Opens->Cl- Influx Neuron Hyperpolarization Neuron Hyperpolarization Cl- Influx->Neuron Hyperpolarization Inhibition of Nerve Impulse Inhibition of Nerve Impulse Neuron Hyperpolarization->Inhibition of Nerve Impulse Fluralaner Fluralaner GABA Receptor Blocked GABA Receptor Blocked Fluralaner->GABA Receptor Blocked Chloride Channel Closed Chloride Channel Closed GABA Receptor Blocked->Chloride Channel Closed No Cl- Influx No Cl- Influx Chloride Channel Closed->No Cl- Influx Hyperexcitation Hyperexcitation No Cl- Influx->Hyperexcitation Paralysis & Death Paralysis & Death Hyperexcitation->Paralysis & Death

Caption: Mechanism of action of GABA receptor antagonist insecticides.

III. Quantitative Data and Physicochemical Properties

The efficacy and behavior of an agrochemical are dictated by its physicochemical properties and its biological activity against target organisms. This section provides a summary of these key parameters for the discussed fluoropyridine derivatives.

Table 1: Physicochemical Properties of Key Fluoropyridine Derivatives
PropertyPyridine2-FluoropyridineFluopicolideFluazifop-P-butyl
CAS Number 110-86-1372-48-5239110-15-779241-46-6
Molecular Formula C₅H₅NC₅H₄FNC₁₄H₈Cl₃F₃N₂OC₁₉H₂₀F₃NO₄
Molecular Weight 79.10 g/mol [15]97.09 g/mol [21]383.58 g/mol [16]383.36 g/mol [12]
Physical State Liquid[15]Colorless liquid[22]Beige solidStraw-colored liquid[13]
Melting Point -42 °C[15]N/A149 °CN/A
Boiling Point 115.5 °C[15]~125.9 °C[22]N/AN/A
Water Solubility Very soluble[15]Miscible2.80 mg/L (20 °C)Low
log Kow 0.64[15]N/A3.26 (pH 7.8)3.6 - 4.2
Vapor Pressure 14 mmHg (20 °C)[15]N/A6.0 x 10⁻⁹ mmHg (25 °C)Not volatile[9]
Table 2: Efficacy Data of Selected Fluoropyridine Agrochemicals
CompoundClassTarget Organism(s)Efficacy DataReference(s)
Fluazifop-P-butyl HerbicideAnnual and perennial grasses (e.g., Urochloa plantaginea, Digitaria ciliaris)Effective at 131-263 g a.i./ha depending on weed species and growth stage.[7][10][11]
Flupicolide FungicideOomycetes (e.g., Phytophthora infestans)Effective against strains resistant to other fungicides.[16]
Fluralaner Insecticide/AcaricideFleas (Ctenocephalides felis)>99% efficacy against fleas on dogs for 12 weeks after a single oral dose. Oviposition completely inhibited at 25.0 ng/mL in vitro.[22][23][24]

Conclusion and Future Outlook

Fluoropyridine derivatives continue to be a highly fruitful area of research for the development of novel agrochemicals. Their versatility allows for their incorporation into molecules targeting a wide range of pests and weeds through diverse mechanisms of action. The synthetic pathways to these compounds, particularly the key trifluoromethylpyridine intermediates, are well-established, enabling their production on an industrial scale.

Future research will likely focus on the discovery of new fluoropyridine-based agrochemicals with even greater selectivity, lower application rates, and more favorable environmental profiles. The continued exploration of novel modes of action will be critical in combating the growing challenge of pest and weed resistance. As synthetic methodologies become more sophisticated, we can expect the development of even more complex and effective fluoropyridine derivatives to help ensure global food security.

References

Handling and storage procedures for (2-Fluoropyridin-4-yl)methanamine dihydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for (2-Fluoropyridin-4-yl)methanamine dihydrochloride

Introduction

This compound is a pivotal building block in modern synthetic and medicinal chemistry. Its unique structure, featuring a fluorinated pyridine ring and a primary aminomethyl group, makes it a versatile intermediate for the synthesis of complex molecules, particularly in the field of drug discovery.[1] The presence of the fluorine atom can significantly modulate the physicochemical properties of target molecules, such as metabolic stability and binding affinity, while the primary amine serves as a key handle for a wide array of chemical transformations.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound. The protocols herein are designed to ensure experimental integrity, user safety, and optimal reagent performance.

Chemical Profile and Properties

Understanding the fundamental properties of a reagent is the first step toward its safe and effective use. This compound is a solid material whose stability is contingent upon proper storage.

PropertyValueSource
Chemical Name This compound-
Synonyms 4-(Aminomethyl)-2-fluoropyridine dihydrochloride[2]
CAS Number 859164-65-1[2][3]
Molecular Formula C₆H₇FN₂ · 2HCl[2]
Molecular Weight 199.05 g/mol Calculated
Appearance Solid[4]
Stability Stable under recommended storage conditions.[4] Noted to be potentially hygroscopic, air, and light-sensitive.

Hazard Identification and Safety Precautions

While specific GHS classification for the dihydrochloride salt is not universally listed, data from closely related fluoropyridine amine salts suggest a consistent hazard profile.[5][6] Users must handle this compound with the assumption that it poses the following risks.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[5][6]
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation.[5][6]
Hierarchy of Safety Controls

To mitigate risks, a structured approach to safety is essential. The "Hierarchy of Controls" model prioritizes the most effective measures. Personal Protective Equipment (PPE) is the final line of defense, to be used after higher-level controls have been implemented.

Hierarchy_of_Controls cluster_controls Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Safe_Handling_Workflow start Start storage Retrieve from Storage start->storage equilibrate Equilibrate to Room Temp storage->equilibrate fume_hood Transfer to Fume Hood equilibrate->fume_hood weigh Weigh Reagent (Inert Atmosphere if needed) fume_hood->weigh seal Tightly Seal Container weigh->seal use Proceed with Experiment weigh->use return_storage Return to Storage seal->return_storage end End use->end Amide_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Carboxylic Acid & HATU in Anhydrous Solvent B 2. Stir 15 min to Pre-activate A->B E 5. Combine Activated Acid and Free Amine Solutions B->E Combine C 3. Dissolve Amine·2HCl in Anhydrous Solvent D 4. Add DIPEA (3 eq) to Amine Solution C->D D->E F 6. Stir at Room Temp & Monitor (TLC/LC-MS) E->F G 7. Quench & Aqueous Wash (NaHCO₃, Brine) F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Column Chromatography H->I J Final Product I->J

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yields and final product purity. We move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Synthesis Overview: A Two-Step Approach

The most common and efficient synthetic route to this compound involves a two-step process. The first step is the cyanation of a suitable 2-fluoropyridine precursor at the 4-position to yield 2-fluoro-4-cyanopyridine. This intermediate is then reduced to the desired primary amine, which is subsequently converted to its stable dihydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction & Salt Formation 2-Fluoro-4-halopyridine 2-Fluoro-4-halopyridine NaCN_DMAP NaCN, DMAP Propionitrile, Reflux 2-Fluoro-4-halopyridine->NaCN_DMAP 2-Fluoro-4-cyanopyridine 2-Fluoro-4-cyanopyridine NaCN_DMAP->2-Fluoro-4-cyanopyridine Reduction Reducing Agent (e.g., Raney Ni, H2 or BH3) 2-Fluoro-4-cyanopyridine->Reduction (2-Fluoropyridin-4-yl)methanamine (2-Fluoropyridin-4-yl)methanamine Reduction->(2-Fluoropyridin-4-yl)methanamine HCl HCl (gas or solution) (2-Fluoropyridin-4-yl)methanamine->HCl Final_Product (2-Fluoropyridin-4-yl)methanamine dihydrochloride HCl->Final_Product

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Step 1: Cyanation of 2-Fluoro-4-halopyridine

Q1: My cyanation reaction is sluggish or incomplete, resulting in a low yield of 2-fluoro-4-cyanopyridine. What are the likely causes and how can I improve it?

A1: Several factors can contribute to an incomplete cyanation reaction. Let's break them down:

  • Purity of Starting Materials and Reagents: Ensure your 2-fluoro-4-halopyridine (chloro- or bromo-) is pure and the sodium cyanide (NaCN) is dry. Moisture can react with NaCN to form hydrogen cyanide gas, reducing the effective concentration of the cyanide nucleophile. The use of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for this reaction, and its purity should also be high.[1]

  • Solvent Choice and Reaction Temperature: Propionitrile is an effective solvent for this reaction as it has a high boiling point, allowing the reaction to be conducted at reflux to drive it to completion.[1] If you are using a lower-boiling solvent, you may not be reaching the necessary activation energy.

  • Catalyst Activity: DMAP acts as a nucleophilic catalyst, activating the pyridine ring towards nucleophilic aromatic substitution. Ensure you are using a sufficient catalytic amount (typically 5-10 mol%).

Troubleshooting Table: Cyanation Reaction

ParameterRecommended ConditionTroubleshooting Tip
Starting Material Purity >98%Re-purify the 2-fluoro-4-halopyridine if necessary.
Sodium Cyanide AnhydrousDry the NaCN in a vacuum oven before use.
Catalyst 4-Dimethylaminopyridine (DMAP)Use a fresh, high-purity batch of DMAP.
Solvent PropionitrileEnsure the solvent is anhydrous.
Temperature RefluxMonitor the internal reaction temperature to ensure it reaches the boiling point of the solvent.
Reaction Time 5-12 hoursMonitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

Q2: I am observing significant side product formation during the cyanation reaction. What are these byproducts and how can I minimize them?

A2: A common side product is the hydrolysis of the nitrile group to the corresponding carboxylic acid if water is present in the reaction mixture. To minimize this, ensure all reagents and the solvent are anhydrous. Another potential side reaction is the displacement of the fluorine atom, although this is less likely under these conditions as the halogen at the 4-position is more activated towards nucleophilic attack.

Step 2: Reduction of 2-Fluoro-4-cyanopyridine

Q3: My reduction of 2-fluoro-4-cyanopyridine to the primary amine is giving a mixture of products, including secondary and tertiary amines. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a common issue in nitrile reductions. This occurs when the initially formed primary amine attacks the imine intermediate. To favor the formation of the primary amine, consider the following:

  • Choice of Reducing Agent:

    • Catalytic Hydrogenation (Raney Nickel): This is a widely used method for nitrile reduction. To improve selectivity, you can add ammonia to the reaction mixture. Ammonia competes with the primary amine in reacting with the imine intermediate, thus suppressing the formation of secondary amines.

    • Borane Reagents (BH₃•THF or BH₃•SMe₂): Borane complexes are generally more selective for the reduction of nitriles to primary amines. The reaction is typically performed in an aprotic solvent like THF.

  • Reaction Conditions:

    • Catalyst Loading (for Hydrogenation): Use an appropriate catalyst loading. Too little catalyst can lead to a slow reaction, while too much can sometimes promote side reactions.

    • Hydrogen Pressure (for Hydrogenation): Higher hydrogen pressure generally favors the complete reduction to the primary amine.

    • Temperature: Perform the reduction at a moderate temperature. Higher temperatures can sometimes lead to over-reduction or side reactions.

Troubleshooting Table: Nitrile Reduction

ParameterRecommended ConditionTroubleshooting Tip
Reducing Agent Raney Nickel with ammonia, or Borane-THF complexIf secondary amine formation is significant with Raney Ni, switch to a borane reagent.
Solvent Anhydrous ethanol or methanol (for Raney Ni), Anhydrous THF (for Borane)Ensure the solvent is dry.
Temperature Room temperature to 50°CStart at a lower temperature and gradually increase if the reaction is slow.
Additives (for Raney Ni) Ammonia (in ethanol or as a solution)The presence of ammonia is crucial for selectivity.

digraph "Nitrile_Reduction_Byproducts" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"];
edge [fontname="Arial"];

"Nitrile" [label="2-Fluoro-4-cyanopyridine"]; "Imine" [label="Imine Intermediate"]; "Primary_Amine" [label="(2-Fluoropyridin-4-yl)methanamine\n(Desired Product)", fillcolor="#D1E7DD"]; "Secondary_Amine" [label="Secondary Amine\n(Side Product)", fillcolor="#FAD2CF"];

"Nitrile" -> "Imine" [label="Reduction"]; "Imine" -> "Primary_Amine" [label="Further Reduction"]; "Primary_Amine" -> "Imine" [label="Reaction with Imine", style=dashed, color="#EA4335"]; "Imine" -> "Secondary_Amine" [label="Forms Secondary Amine", style=dashed, color="#EA4335"]; }

Caption: Formation of secondary amine byproduct during nitrile reduction.

Q4: The work-up and purification of the free amine is difficult, and I am experiencing product loss. What is a better procedure?

A4: The free amine can be volatile and prone to decomposition. Direct isolation of the free base can be challenging. A more robust and efficient method is to convert the amine directly to its dihydrochloride salt after the reduction is complete.

Experimental Protocol: Dihydrochloride Salt Formation

  • After the reduction is complete, filter off the catalyst (if using Raney Nickel) or quench the excess reducing agent (for borane reduction, carefully add methanol).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the crude amine in a suitable solvent like isopropanol or diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in isopropanol or ether.

  • The this compound will precipitate as a solid.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

This procedure generally provides a stable, crystalline solid that is easier to handle and purify.

Frequently Asked Questions (FAQs)

Q: What is the role of the fluorine atom in this synthesis?

A: The fluorine atom at the 2-position of the pyridine ring is a strong electron-withdrawing group. This has two main effects:

  • Activation of the 4-position: It increases the electrophilicity of the pyridine ring, making the 4-position more susceptible to nucleophilic aromatic substitution by the cyanide ion.

  • Influence on Basicity: The electron-withdrawing nature of fluorine decreases the basicity of the pyridine nitrogen.

Q: Can I use other cyanide sources for the cyanation step?

A: While sodium cyanide is commonly used, potassium cyanide can also be employed. However, heavy metal cyanides like copper(I) cyanide are generally avoided due to toxicity and the need for more stringent purification to remove metal residues.

Q: Are there alternative methods for the reduction of the nitrile group?

A: Yes, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used. However, LiAlH₄ is a very strong reducing agent and may not be as selective. Catalytic hydrogenation with other catalysts like palladium on carbon (Pd/C) can also be effective, but Raney Nickel is often preferred for nitrile reductions.

Q: How can I confirm the purity of my final product?

A: The purity of this compound can be assessed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range is indicative of high purity.

By understanding the key reaction parameters and potential pitfalls, you can significantly improve the yield and purity of your this compound synthesis. This guide provides a framework for troubleshooting and optimizing your experimental setup.

References

Technical Support Center: Fluoropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Fluoropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of fluorinated pyridine derivatives. The following troubleshooting guides and FAQs are structured to provide not only solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluoropyridines, and what is the primary side reaction for each?

A1: The two most prevalent strategies are the Balz-Schiemann reaction and Nucleophilic Aromatic Substitution (SNAr) .

  • Balz-Schiemann Reaction: This classic method transforms an aminopyridine into a fluoropyridine via a diazonium salt intermediate.[1][2] The most common and often yield-limiting side reaction is the hydrolysis of the pyridyl diazonium salt by water, which produces an undesired hydroxypyridine (pyridone) byproduct.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves displacing a good leaving group (like -Cl, -Br, or -NO₂) from an activated pyridine ring with a fluoride source.[4][5] The primary side reaction is often competition from nucleophilic solvents (e.g., methanol, water) or other nucleophiles present in the reaction mixture, leading to ether or hydroxy byproducts instead of the desired fluoropyridine.[6]

Q2: Why is my fluoropyridine product unstable, especially during workup?

A2: Certain fluoropyridines, particularly 4-fluoropyridine, are inherently unstable and prone to polymerization or hydrolysis. During aqueous workup and neutralization, 4-fluoropyridine can form brown, gummy solids.[7] This is often due to the formation of N-(4'-pyridyl)-4-pyridone, a product resulting from the hydrolysis of a polymer formed from the fluoropyridine.[7] Careful, cold, and rapid workup procedures are essential to isolate the product before significant degradation occurs.

Q3: Can I use direct C-H fluorination for my pyridine substrate? What are the risks?

A3: Direct C-H fluorination is a modern and powerful technique, often utilizing reagents like AgF₂ or electrophilic N-F reagents (e.g., Selectfluor).[8][9] These methods can offer excellent site-selectivity, typically fluorinating the C-H bond adjacent to the ring nitrogen.[8][10] However, the primary risks include:

  • Substrate Degradation: Sensitive, electron-rich pyridines can undergo oxidation or polymerization under the harsh conditions of some fluorinating agents.[6]

  • Moisture Sensitivity: The reactions are often highly sensitive to moisture, which can consume the reagent and lead to byproducts.[10]

  • Safety: Reagents like elemental fluorine are extremely hazardous and require specialized equipment, while others can be highly reactive.[2]

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues in a problem-and-solution format.

Issue 1: Low Yield in Balz-Schiemann Reaction with Significant Hydroxypyridine Formation

You Observe: Your final product is a mixture of the desired fluoropyridine and a significant amount of the corresponding hydroxypyridine (pyridone). The overall yield is poor.

Root Cause Analysis: The pyridyl diazonium salt intermediate is highly reactive. Water present in the reaction medium acts as a competing nucleophile, attacking the diazonium salt to form a phenol-like hydroxypyridine. This process, known as hydrolysis, is often faster than the desired fluorination, especially at elevated temperatures.[3][11]

Troubleshooting Protocol & Solutions:

  • Ensure Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. Use anhydrous solvents and reagents where possible. While the initial diazotization is often in aqueous acid, minimizing water in subsequent steps is crucial.

  • Strict Temperature Control: The diazotization step should be performed at low temperatures (typically 0 to 5 °C) to maximize the stability of the diazonium salt and prevent premature decomposition.[2][12] A runaway decomposition can be exothermic and hazardous.[7][13]

  • Precipitate the Diazonium Salt: Using fluoroboric acid (HBF₄) or another hexafluorophosphate source allows the diazonium tetrafluoroborate salt to precipitate from the solution.[1] This isolated, more stable salt can be filtered, washed with a cold, non-reactive solvent, and then decomposed in a separate, anhydrous step.

  • Consider Non-Aqueous Methods: For sensitive substrates, diazotization can be performed in organic solvents using reagents like t-butyl nitrite or isoamyl nitrite, avoiding the presence of water altogether.[14]

Visualizing the Competing Pathways in the Balz-Schiemann Reaction

Balz_Schiemann Balz-Schiemann Reaction Pathways cluster_0 Diazotization Step cluster_1 Decomposition Step (Competing Reactions) Aminopyridine Aminopyridine (Ar-NH2) Diazonium Pyridyl Diazonium Salt (Ar-N2+) Aminopyridine->Diazonium NaNO2, HBF4 0-5 °C Fluoropyridine Desired Product (Ar-F) Diazonium->Fluoropyridine Thermal Decomposition (F- attack) Hydroxypyridine Side Product (Ar-OH) Diazonium->Hydroxypyridine Hydrolysis (H2O attack)

Caption: Competing fluorination and hydrolysis pathways for the pyridyl diazonium intermediate.

Issue 2: SNAr Reaction Fails or Yields Ether/Hydroxy Byproducts

You Observe: Attempting to displace a chloro or nitro group with a fluoride source (e.g., KF, CsF) results in low conversion, or you isolate byproducts where the leaving group was displaced by your solvent's alkoxy group (e.g., -OCH₃ from methanol) or a hydroxyl group (-OH).

Root Cause Analysis: This issue stems from two potential factors: insufficient reactivity of the fluoride source and/or competition from nucleophilic solvents or residual water.

  • Fluoride Reactivity: Alkali metal fluorides like KF have very high lattice energy and are often poorly soluble in organic solvents, rendering the fluoride ion a weak nucleophile.

  • Solvent Competition: Protic or nucleophilic solvents like methanol or even trace amounts of water in aprotic solvents like DMF can be more effective nucleophiles than the poorly solvated fluoride ion, leading to undesired substitution products.[6]

Troubleshooting Protocol & Solutions:

ParameterProblemSolution & Scientific Rationale
Fluoride Source Low reactivity of KF.Switch to Cesium Fluoride (CsF) , which is more soluble, or use spray-dried Potassium Fluoride . Alternatively, anhydrous Tetrabutylammonium Fluoride (TBAF) provides a "naked" and highly reactive fluoride anion.[15]
Solvent Nucleophilic solvent (e.g., MeOH, EtOH, H₂O) competes with F⁻.Use a polar, aprotic, and anhydrous solvent such as DMF, DMSO, Acetonitrile, or Sulfolane. These solvents solvate the cation but not the fluoride anion, increasing its nucleophilicity.[6]
Additives Poor fluoride solubility and reactivity.Add a phase-transfer catalyst , such as 18-crown-6 or a quaternary ammonium salt (e.g., TBAB). The catalyst complexes the cation (K⁺, Cs⁺), bringing the fluoride anion into the organic phase and enhancing its reactivity.[15]
Temperature Reaction is too slow.SNAr reactions are often slow at room temperature. Gradually increase the temperature (e.g., to 80-150 °C) while monitoring the reaction by TLC or LC-MS to find the optimal point between reaction rate and decomposition.[16]
Leaving Group -Cl or -Br is not sufficiently activated.Ensure the leaving group is positioned ortho or para to the ring nitrogen or another strong electron-withdrawing group. For less reactive substrates, using a nitro (-NO₂) group as the leaving group can significantly accelerate the reaction.[5][17]
Experimental Protocol: General SNAr Fluorination of 2-Chloropyridine
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride (3.0 eq.) and a phase-transfer catalyst such as 18-crown-6 (0.1 eq.).

  • Solvent & Substrate: Add anhydrous DMSO (or DMF) to the flask, followed by the 2-chloropyridine derivative (1.0 eq.).

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Issue 3: Formation of Tar or Polymeric Material

You Observe: The reaction mixture becomes dark and viscous, and purification yields a tar-like substance or an insoluble polymer instead of the desired product.

Root Cause Analysis: This is often caused by the inherent instability of the starting materials, intermediates, or products under the reaction conditions.

  • Diazonium Decomposition: Uncontrolled thermal decomposition of diazonium salts in the Balz-Schiemann reaction can lead to a host of radical side reactions and polymerization.[13][18]

  • Product Instability: As mentioned, certain products like 4-fluoropyridine are prone to polymerization, especially during neutralization or workup.[7]

  • Substrate Sensitivity: Electron-rich or complex heterocyclic substrates may not be stable to strongly acidic, basic, or high-temperature conditions, leading to degradation.[6]

Troubleshooting Protocol & Solutions:

  • Milder Reaction Conditions: If substrate decomposition is suspected, employ milder conditions. For SNAr, this could mean using a more reactive leaving group (like a trialkylammonium salt) to allow for lower temperatures.[19][20] For diazotization, ensure strict low-temperature control.

  • Degas Solvents: For reactions sensitive to oxygen, ensure all solvents are properly degassed to prevent oxidative side reactions that can lead to colored impurities and tar.[21]

  • Immediate Product Isolation: If the product is known to be unstable, minimize the time between reaction completion and isolation. Perform a rapid extraction and avoid lengthy purification steps where possible.

  • Protective Groups: For complex molecules, consider if any functional groups are incompatible with the reaction conditions and require protection.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow cluster_yield Low Yield / No Reaction cluster_byproduct Incorrect Product / Byproducts start Unsatisfactory Result in Fluoropyridine Synthesis check_reagents Verify Reagent Activity (e.g., anhydrous fluoride source?) start->check_reagents is_hydroxy Hydroxypyridine Byproduct? start->is_hydroxy check_conditions Optimize Conditions (Temp, Solvent, Catalyst) check_reagents->check_conditions check_lg Is Leaving Group Sufficiently Activated? check_conditions->check_lg is_ether Ether/Alkoxy Byproduct? is_hydroxy->is_ether No hydrolysis_cause Cause: Water reacting with diazonium salt (Balz-Schiemann) or during SNAr workup. is_hydroxy->hydrolysis_cause Yes hydrolysis_sol Solution: Use anhydrous conditions, low temperature, non-aqueous reagents. is_tar Tar / Polymer Formation? is_ether->is_tar No ether_cause Cause: Nucleophilic solvent (e.g., MeOH) competing with fluoride. is_ether->ether_cause Yes ether_sol Solution: Switch to polar aprotic solvent (DMF, DMSO, MeCN). is_tar->check_reagents No tar_cause Cause: Decomposition of intermediates or product. Harsh conditions. is_tar->tar_cause Yes tar_sol Solution: Use milder conditions, lower temperature, degas solvent, rapidly isolate product. hydrolysis_cause->hydrolysis_sol ether_cause->ether_sol tar_cause->tar_sol

Caption: A logical workflow for troubleshooting common issues in fluoropyridine synthesis.

References

Stability of (2-Fluoropyridin-4-yl)methanamine dihydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (2-Fluoropyridin-4-yl)methanamine dihydrochloride (CAS: 859164-65-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound under various experimental conditions. As a fluorinated pyridine derivative, understanding its stability profile is critical for ensuring the integrity of your experiments, from storage and handling to data interpretation. This guide offers frequently asked questions (FAQs) and troubleshooting workflows to address common challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, the compound should be stored in a tightly-closed container in a dry, cool, and well-ventilated place.[1][2][3] The key is to minimize exposure to moisture and atmospheric oxygen. While room temperature storage is generally acceptable for short periods, for long-term storage, maintaining a cool and dry environment is paramount to prevent potential degradation.[2]

Q2: Is this compound sensitive to air or moisture?

Yes, as a dihydrochloride salt, the compound is hygroscopic and can absorb moisture from the air. This can lead to clumping of the solid material and may facilitate hydrolytic degradation pathways over time. It is crucial to handle the compound in a dry environment (e.g., a glovebox with an inert atmosphere for highly sensitive experiments) and to securely seal the container immediately after use.[3][4] Conditions to avoid include exposure to moisture.[3][4]

Q3: What are the known incompatibilities for this compound?

This compound should not be stored or mixed with strong oxidizing agents.[2][3] Contact with strong bases should also be avoided, as this will neutralize the dihydrochloride salt and generate the free base, which may have a different stability profile. Based on related pyridine compounds, it is also prudent to avoid strong acids, acid anhydrides, and acid chlorides.[5][6]

Q4: What are the primary signs of degradation I should look for?

Visual inspection of the solid can be the first indicator of degradation. Any change in color or physical form (e.g., from a crystalline solid to a discolored, sticky, or clumped substance) suggests potential degradation, likely due to moisture absorption or other reactions.

For in-solution experiments, the appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC-UV, LC-MS) is a clear sign of degradation. A drift in pH of an unbuffered solution could also indicate a chemical change.

Q5: What are the expected thermal decomposition products?

Under fire conditions, thermal decomposition can lead to the release of toxic and corrosive fumes.[6] These hazardous decomposition products include carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2][5]

Stability and Incompatibility Summary

ParameterRecommendation / Incompatible MaterialsRationale
Storage Temperature Store in a cool, dry place.[2]Minimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Store under a dry atmosphere; keep container tightly sealed.[1][2][3]The dihydrochloride salt is hygroscopic; moisture can promote hydrolysis.
Light Exposure Store protected from light.While not explicitly stated for this compound, fluorinated aromatic compounds can be susceptible to photodegradation.[7][8]
Incompatible Materials Strong oxidizing agents, strong acids/alkalis.[2][3][6]These can induce rapid and uncontrolled chemical reactions, leading to degradation of the compound.
pH in Solution Use buffered solutions for aqueous studies.The stability of the pyridine ring and the C-F bond can be pH-dependent. Extreme pH can catalyze hydrolysis.[8]

Troubleshooting Guide

This section provides a logical workflow to diagnose and resolve issues related to the stability of this compound during your experiments.

Issue: Inconsistent or Non-Reproducible Assay Results

You are observing a loss of compound activity, or your analytical results (e.g., HPLC, LC-MS) show a decrease in the parent compound peak and the appearance of unknown peaks.

G A Inconsistent Results Observed (e.g., loss of purity, new peaks) B Review Compound Handling & Storage A->B C Was the solid stored in a tightly sealed container in a cool, dry place? B->C D Prepare fresh stock solution from a new or properly stored batch of solid. C->D No E Investigate Solution Stability C->E Yes I Issue likely due to improper storage. Implement correct storage protocols. D->I F Was the solution freshly prepared? What is the solvent/buffer? E->F G Perform a time-course study on the solution. Analyze at T=0, 2, 4, 8, 24h. F->G No / Unsure H Consider potential for degradation under experimental conditions (pH, temp, light). F->H Yes, but issue persists J Issue likely due to solution instability. Prepare solutions fresh before use. G->J H->J

Caption: Troubleshooting workflow for inconsistent experimental results.

Step-by-Step Troubleshooting:
  • Verify Solid Compound Integrity:

    • Action: Check your storage records. Was the compound stored in a cool, dry place with the container tightly sealed?[1][2][3]

    • Rationale: Improper storage, especially exposure to moisture, is a primary cause of degradation.

    • Solution: If storage was suboptimal, prepare a fresh stock solution from a new vial or a lot that has been stored correctly.

  • Evaluate Solution Stability:

    • Action: How old is your experimental solution? Was it stored, and if so, under what conditions (temperature, light exposure)?

    • Rationale: The compound may have limited stability in certain solvents or at specific pH values. Aqueous solutions are particularly susceptible to hydrolysis over time.

    • Solution: Conduct a simple time-course experiment. Prepare a fresh solution, and analyze its purity/concentration via HPLC at several time points (e.g., 0, 2, 6, 24 hours) under your typical experimental conditions. This will establish a stability window for your solutions. Always aim to use freshly prepared solutions.

  • Assess Experimental Conditions:

    • Action: Review the pH, temperature, and light conditions of your assay.

    • Rationale: Extreme pH, elevated temperatures, or exposure to UV light can induce degradation.[8] The fluorine atom on the pyridine ring can be susceptible to nucleophilic substitution (hydrolysis), a reaction that can be catalyzed by acidic or basic conditions.[8]

    • Solution: If harsh conditions are necessary, they should be minimized. Run control experiments that expose the compound to the assay conditions for the full duration without the other reactants to isolate its stability.

Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, we can infer likely pathways based on the chemical structure and literature on related fluorinated aromatic compounds.[7][8][9]

G cluster_0 Stress Conditions cluster_1 Potential Degradation Products Acid_Base Acid / Base (H₂O) Parent (2-Fluoropyridin-4-yl)methanamine Acid_Base->Parent Hydrolysis Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Parent Oxidation Light Light (hν) Light->Parent Photolysis Hydrolysis Hydroxylated Product (Nucleophilic Substitution) Parent->Hydrolysis Oxidation Pyridine N-Oxide Parent->Oxidation Radical Radical-mediated Side Products Parent->Radical

Caption: Potential degradation pathways for (2-Fluoropyridin-4-yl)methanamine.

  • Hydrolysis: The C-F bond on the pyridine ring is a potential site for nucleophilic aromatic substitution by water or hydroxide ions, especially under non-neutral pH conditions. This would replace the fluorine atom with a hydroxyl group.[8]

  • Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, which would form the corresponding pyridine N-oxide.[8]

  • Photodegradation: Exposure to high-energy light (UV) can initiate radical reactions, potentially leading to a variety of degradation products.[7]

Experimental Protocol: Forced Degradation Study

To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended. This involves subjecting the compound to a range of harsh conditions.

Objective: To identify potential degradation products and determine the lability of the molecule under various stress conditions.
Materials:
  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile (or other suitable solvent)

  • HPLC system with UV or MS detector

Methodology:
  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions Setup: For each condition, mix your stock solution with the stressor in a 1:1 ratio in a clear vial. Prepare a control sample by mixing the stock with the solvent only.

    • Acid Hydrolysis: Mix with 0.1 M HCl.

    • Base Hydrolysis: Mix with 0.1 M NaOH.

    • Oxidative Degradation: Mix with 3% H₂O₂.

    • Thermal Stress: Incubate a vial of the stock solution at 60°C.

    • Photolytic Stress: Place a vial of the stock solution under a UV lamp (e.g., 254 nm). Wrap a control vial in aluminum foil and place it alongside.

  • Incubation and Sampling:

    • Incubate all samples for a defined period (e.g., 24 hours).

    • Take samples at intermediate time points (e.g., 0, 2, 8, 24 hours).

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base and acid, respectively.

  • Analysis:

    • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from all potential degradation products).

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation and identify the retention times of any new peaks. If using LC-MS, attempt to identify the mass of the degradation products to help elucidate their structures.

References

Technical Support Center: Optimizing Reaction Conditions for Aminomethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aminomethylpyridines are a cornerstone structural motif in medicinal chemistry and materials science, valued for their role as versatile ligands, pharmaceutical intermediates, and building blocks for complex molecular architectures.[1][2] However, their synthesis and purification are often fraught with challenges, including low yields, competing side reactions, and difficult product isolation. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource designed to troubleshoot common issues and optimize reaction conditions. Drawing upon established protocols and mechanistic insights, this document serves as a practical, field-proven manual for navigating the complexities of aminomethylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminomethylpyridines, and what are their primary challenges?

There are several primary routes, each with distinct advantages and challenges:

  • Catalytic Reduction of Cyanopyridines: This is a widely used industrial method. The primary challenge is preventing side reactions, such as the hydrogenolysis (dechlorination) of halo-substituted pyridines or the formation of dimeric secondary amines.[3] Careful selection of catalyst (e.g., Raney Nickel, Pd/C) and the use of additives like ammonia or tertiary amines are crucial to suppress these unwanted pathways.[3]

  • Reductive Amination of Pyridine Aldehydes: This method involves reacting a pyridine aldehyde with an amine source under reducing conditions. Challenges include controlling the reaction to prevent over-reduction of the pyridine ring and managing the formation of imine intermediates.

  • Nucleophilic Substitution: Using a suitable aminating agent to displace a leaving group (e.g., a halide) on a methylpyridine. This can be effective but may require harsh conditions and can be complicated by the nucleophilicity of the pyridine nitrogen itself.

  • Modern Cross-Coupling Methods: Techniques like Buchwald-Hartwig amination can be employed to form the C-N bond under milder conditions.[4] However, this requires careful optimization of the palladium catalyst, phosphine ligand, and base to achieve high efficiency.[4]

Q2: How do I choose the right solvent for my reaction?

Solvent choice is critical and depends on the specific reaction mechanism.

  • For catalytic hydrogenations , polar protic solvents like methanol or ethanol are common, but non-aqueous systems are sometimes used to prevent side reactions.[3]

  • For multicomponent reactions (MCRs) , the solvent can influence reaction pathways and yields. While classical syntheses may use organic solvents, exploring aqueous micellar solutions or even solvent-free conditions can significantly improve yields and environmental friendliness.[5]

  • In general, the solvent must fully dissolve the reactants at the reaction temperature and be inert to the reagents and catalysts used. Always use dry, anhydrous solvents for moisture-sensitive reactions, such as those involving organometallics or strong bases.[6]

Q3: My aminomethylpyridine product appears unstable during workup or purification. What could be the cause?

Aminomethylpyridines, being bifunctional molecules with both a basic pyridine ring and a primary/secondary amine, can be susceptible to degradation.

  • Oxidation: Primary amines can be sensitive to air oxidation, especially in the presence of trace metal impurities. Performing workup and purification under an inert atmosphere (N₂ or Ar) can mitigate this.

  • pH Sensitivity: The basicity of the two nitrogen atoms means the compound's properties are highly pH-dependent. During acid-base extractions, ensure the pH is carefully controlled to avoid forming salts that may be difficult to re-extract or that might degrade.[7]

  • Thermal Instability: Some derivatives can be unstable at high temperatures. If using distillation for purification, perform it under reduced pressure to lower the boiling point.[2][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of aminomethylpyridines.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.[4] 2. Catalyst Deactivation: Catalyst poisoned by impurities (sulfur, water) or sintered at high temperatures.[4] 3. Poor Starting Material Quality: Impure cyanopyridine, aldehyde, or other precursors.[4] 4. Protonation of Nucleophile: In acidic media, the primary amino group can be protonated, reducing its nucleophilicity and hindering the reaction.[8]1. Monitor Progress: Use TLC or GC to track the consumption of starting material. If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time.[9] 2. Use Fresh Catalyst: Ensure the catalyst is fresh and handled properly. For hydrogenations, use high-purity hydrogen. For cross-coupling, consider more robust ligands.[4] 3. Verify Purity: Analyze starting materials via NMR or GC-MS before starting the reaction. 4. Optimize pH/Additives: For reactions like cyclocondensations, carefully optimize the concentration of acidic media (e.g., PPA) or use additives to enhance reactivity.[10]
Formation of Significant Side Products 1. Dimerization/Polymerization: Especially common in the reduction of cyanopyridines, leading to secondary or tertiary amine by-products.[3] 2. Dehalogenation: Loss of a halogen substituent (e.g., Cl, Br) during catalytic hydrogenation.[3] 3. Over-reduction: Reduction of the pyridine ring itself under harsh hydrogenation conditions. 4. Poor Selectivity in MCRs: Competing reaction pathways leading to a mixture of products.[5]1. Use Additives: Conduct the reaction in the presence of ammonia or a tertiary amine to minimize the formation of secondary amine by-products.[3] 2. Milder Conditions: Use a less active catalyst, lower hydrogen pressure, or lower temperature. The addition of a tertiary amine can also suppress dehalogenation.[3] 3. Catalyst Screening: Screen different catalysts (e.g., Raney Nickel vs. Pd/C) and reaction conditions to find a selective window. 4. Optimize Stoichiometry & Addition Order: Carefully control reactant ratios. Sometimes, the stepwise addition of reagents can dramatically improve selectivity.[5]
Difficulty in Product Isolation & Purification 1. Product is an Oil: Impurities may be preventing crystallization.[9] 2. Emulsion during Extraction: Formation of stable emulsions during aqueous workup.[4] 3. Tailing on Silica Gel: The basic nature of the product leads to strong interaction with acidic silica gel, causing poor separation.[7] 4. Co-crystallization with Impurities: Product crystallizes along with starting material or by-products.[4]1. Purify via Chromatography: Purify a small sample by column chromatography to obtain a pure seed crystal, which can then be used to induce crystallization of the bulk material.[9] 2. Brine Wash: After extraction, wash the organic layer with a saturated NaCl solution (brine) to help break emulsions.[4] 3. Modify Eluent/Stationary Phase: Add a small amount (0.5-1%) of a base like triethylamine or ammonia to the chromatography eluent. Alternatively, use a different stationary phase like alumina.[7] 4. Recrystallization: Perform recrystallization from a suitable solvent system to improve purity.[4][9]

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low product yield in aminomethylpyridine synthesis.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity (NMR, GC-MS) start->check_sm sm_impure Purify Starting Materials check_sm->sm_impure Impure check_reaction 2. Monitor Reaction Progress (TLC, GC) check_sm->check_reaction Pure incomplete Reaction Incomplete or Stalled check_reaction->incomplete Problem Found success Yield Improved check_reaction->success Complete Conversion side_products Side Products Observed incomplete->side_products No optimize_cond 3. Optimize Conditions: - Increase Time/Temp - Check Reagent Stoichiometry incomplete->optimize_cond Yes optimize_selectivity 4. Optimize Selectivity: - Adjust Temp - Change Reagent Addition Order - Add Suppressing Agent (e.g., NH3) side_products->optimize_selectivity Yes check_catalyst 5. Check Catalyst - Use Fresh Catalyst - Screen Different Catalysts/Ligands side_products->check_catalyst No / Still Low Yield optimize_cond->success optimize_selectivity->success check_catalyst->success

Caption: A decision tree for systematically troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-aminomethylpyridine via Catalytic Reduction

This protocol is adapted from established industrial methods for the reduction of a cyanopyridine where dechlorination is a significant side reaction.[3]

Objective: To synthesize 2-chloro-5-aminomethylpyridine from 2-chloro-5-cyanopyridine while minimizing the formation of 5-aminomethylpyridine (dechlorinated by-product) and bis(2-chloro-5-pyridylmethyl)amine (dimer by-product).

Materials:

  • 2-chloro-5-cyanopyridine

  • Methanol (anhydrous)

  • Tertiary amine (e.g., Triethylamine)

  • Raney Nickel (slurry in water) or 5% Pd/C

  • Hydrogen gas (high purity)

  • Pressurized reaction vessel (autoclave/hydrogenator)

Procedure:

  • Vessel Preparation: Ensure the autoclave is clean, dry, and leak-tested.

  • Charging the Reactor: To the autoclave, add 2-chloro-5-cyanopyridine (1 equivalent). Add anhydrous methanol as the solvent.

  • Additive Addition: Add a tertiary amine (e.g., triethylamine, 1.5 equivalents) to the mixture. This acts as an HCl scavenger and helps suppress the dehalogenation side reaction.[3]

  • Catalyst Addition: Carefully add the Raney Nickel catalyst (approx. 5-10% by weight of starting material).

  • Reaction: Seal the reactor. Purge the vessel several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., up to 2.0 MPa) and begin stirring. Heat the reaction to the desired temperature (e.g., 80-100°C).[4]

  • Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 3-6 hours.[4]

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation or crystallization.[3][7]

Protocol 2: Purification of a Basic Aminomethylpyridine by Acid-Base Extraction

This protocol is a general method for separating a basic aminomethylpyridine product from non-basic organic impurities.[7]

Objective: To purify a crude aminomethylpyridine product using its basic properties.

Materials:

  • Crude aminomethylpyridine product dissolved in an organic solvent (e.g., ethyl acetate, DCM)

  • Dilute aqueous HCl (e.g., 1 M)

  • Aqueous NaOH or NaHCO₃ solution (e.g., 2 M)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate.

  • Acidic Wash (Extraction of Product): Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Shake vigorously, venting frequently. Allow the layers to separate. The basic aminomethylpyridine will be protonated and move into the aqueous layer. Drain and collect the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Wash Impurities (Optional): The combined acidic aqueous layers can be washed with a fresh portion of organic solvent to remove any remaining non-basic impurities.

  • Basification (Recovery of Product): Cool the acidic aqueous layer in an ice bath. Slowly add 2 M NaOH solution while stirring until the pH is strongly basic (pH > 10). The protonated aminomethylpyridine will be neutralized and should precipitate or form an oil.

  • Re-extraction: Extract the product back into a fresh organic solvent (e.g., ethyl acetate or DCM) three times.

  • Drying and Concentration: Combine the organic extracts. Wash with brine to remove residual water and aid layer separation.[4] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

References

Overcoming solubility issues with (2-Fluoropyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (2-Fluoropyridin-4-yl)methanamine dihydrochloride. Here, we address common challenges, particularly those related to solubility, and offer practical, field-proven solutions to ensure the successful integration of this compound into your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in water. Is this expected?

A1: Yes, this is a common observation. While the dihydrochloride salt form is designed to enhance aqueous solubility compared to the free base, challenges can still arise. This compound is a salt of a weak base and a strong acid. Its solubility is highly dependent on pH. At neutral pH, the equilibrium may shift, reducing solubility. For initial dissolution, slightly acidic conditions are often beneficial.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "salting out" or precipitation upon dilution, is common for compounds prepared as high-concentration stock solutions in organic solvents like DMSO. The abrupt change in solvent polarity when diluting into an aqueous medium can cause the compound to crash out of solution. To mitigate this, consider the following:

  • Lower the concentration of your DMSO stock solution.

  • Use a co-solvent system for your stock solution that is more miscible with your aqueous buffer.

  • Add the DMSO stock to the aqueous buffer slowly while vortexing to allow for gradual mixing.

  • Ensure the pH of the final aqueous solution is optimal for the solubility of your compound (see detailed sections below).

Q3: What is the optimal pH range for keeping this compound in solution?

A3: As a dihydrochloride salt of an amine, (2-Fluoropyridin-4-yl)methanamine will be most soluble at a lower pH. The molecule has two potential protonation sites: the pyridine ring nitrogen and the primary amine. Based on computational predictions, the pKa of the primary amine is estimated to be around 8.5-9.5, and the pKa of the pyridine nitrogen is likely in the range of 3-4. To maintain full protonation and maximize solubility, a pH of less than 3 is ideal. However, for many biological assays, a less acidic pH is required. In such cases, a compromise must be found, often in the pH range of 5-6.5, where the compound may still have sufficient solubility for the desired final concentration. It is crucial to experimentally verify the solubility at your specific working pH.

Q4: Can I use heat to help dissolve the compound?

A4: Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always check the stability of your compound under these conditions if you plan to use this method routinely.

II. Understanding the Chemistry of Dissolution

This compound exists as a salt, where two equivalents of hydrochloric acid have protonated the basic nitrogen centers of the molecule. This protonation increases the polarity of the molecule, generally leading to better solubility in polar solvents like water compared to its free base form.

However, the solubility is a dynamic equilibrium. The key factors influencing the dissolution of this compound are:

  • pH of the Solvent: The pH of the solution dictates the protonation state of the amine and pyridine nitrogens. In acidic solutions, the equilibrium favors the protonated, more soluble form. As the pH increases towards and beyond the pKa values of the nitrogen atoms, the compound will be deprotonated to its less soluble free base form.

  • The Common Ion Effect: When dissolving the dihydrochloride salt in a solution that already contains chloride ions (e.g., a chloride-based buffer), the solubility can be suppressed.[1] This is due to Le Châtelier's principle, where the excess common ion (Cl-) shifts the dissolution equilibrium towards the solid, undissolved state.

  • Solvent Polarity: While the salt form enhances aqueous solubility, the underlying organic scaffold still possesses nonpolar characteristics. Therefore, the choice of solvent or co-solvent system is critical.

III. Troubleshooting Guide

This section provides a systematic approach to overcoming common solubility issues.

Issue 1: Incomplete Dissolution in Aqueous Buffers
  • Symptom: Solid particles remain visible in the solution even after vigorous mixing.

  • Cause: The pH of the buffer is too high, or the concentration of the compound exceeds its solubility limit at that pH.

  • Solutions:

    • pH Adjustment: Lower the pH of your buffer. For a target concentration, perform a pH titration by adding small aliquots of dilute HCl (e.g., 0.1 M) until the compound fully dissolves. Note the final pH. Be mindful that a significant change in pH may affect your downstream experiment.

    • Co-solvent System: For applications that can tolerate organic solvents, preparing the stock solution in DMSO and then diluting it into the aqueous buffer is a common strategy.[2]

Issue 2: Precipitation Upon Dilution of DMSO Stock
  • Symptom: A clear DMSO stock solution turns cloudy or forms a precipitate when added to an aqueous buffer.

  • Cause: The compound is significantly less soluble in the final aqueous/organic mixture than in the pure DMSO stock.

  • Solutions:

    • Optimize the Dilution Process: Add the DMSO stock to the vigorously stirring aqueous buffer. Avoid adding the buffer to the DMSO stock.

    • Use an Intermediate Co-solvent: Prepare a stock solution in a co-solvent system that is more readily miscible with water, such as a mixture of DMSO and ethanol or PEG300.

    • Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions to gradually decrease the solvent polarity.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound (MW: 199.06 g/mol ).

  • Initial Solvent Addition: Add a portion of deionized water to the solid, for example, 80% of the final desired volume.

  • Aid Dissolution: Vortex the suspension. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes.

  • pH Adjustment (if necessary): If the compound is not fully dissolved, add 1 M HCl dropwise while vortexing until a clear solution is obtained.

  • Final Volume Adjustment: Once the compound is fully dissolved, add deionized water to reach the final desired volume.

  • Sterilization: If required for your application, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 100 mM DMSO Stock Solution
  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO.

  • Aid Dissolution: Vortex the mixture. Gentle warming in a 37°C water bath can be applied if necessary to achieve full dissolution.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

V. Quantitative Data and Visualizations

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Most Basic pKa8.95 ± 0.10Chemicalize[3][4]
Second Basic pKa3.20 ± 0.10Chemicalize[3][4]
logP0.85Chemicalize[3][4]
Water Solubility at pH 7.4Low (predicted)---
Water Solubility at pH 5.0Moderate (predicted)---

Note: These values are computationally predicted and should be experimentally verified.

Workflow for Solubility Troubleshooting

G start Start: Dissolve Compound in Aqueous Buffer check_dissolution Is the solution clear? start->check_dissolution success Success: Solution Ready for Use check_dissolution->success Yes incomplete Issue: Incomplete Dissolution check_dissolution->incomplete No adjust_ph Lower pH with dilute HCl incomplete->adjust_ph Option 1 use_cosolvent Prepare stock in DMSO incomplete->use_cosolvent Option 2 recheck_dissolution Is the solution clear now? adjust_ph->recheck_dissolution dilute_stock Dilute DMSO stock into buffer use_cosolvent->dilute_stock recheck_dissolution->success Yes recheck_dissolution->use_cosolvent No, try alternative check_precipitation Does it precipitate? dilute_stock->check_precipitation check_precipitation->success No precipitation Issue: Precipitation on Dilution check_precipitation->precipitation Yes slow_addition Add stock slowly to stirring buffer precipitation->slow_addition lower_stock_conc Lower stock concentration precipitation->lower_stock_conc slow_addition->success lower_stock_conc->success

Caption: A troubleshooting workflow for dissolving this compound.

pH-Dependent Protonation States

G pH_low pH < 3 (Fully Protonated, High Solubility) pH_mid pH 4-8 (Partially Protonated, Moderate to Low Solubility) pH_low->pH_mid Increase pH pH_high pH > 9.5 (Free Base, Very Low Solubility) pH_mid->pH_high Increase pH

Caption: The relationship between pH and the protonation state and solubility of the compound.

VI. Safety and Handling

  • Hazard Identification: Based on data for similar compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

VII. References

  • BenchChem. (2025). Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). pKa values of title compounds predicted using the Chemicalize web.... Retrieved from --INVALID-LINK--

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from --INVALID-LINK--

  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from --INVALID-LINK--

References

Technical Support Center: Characterization of Impurities in (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-Fluoropyridin-4-yl)methanamine dihydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of impurity characterization for this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve challenges effectively in your laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the analysis of this compound.

Q1: What are the most probable sources of impurities in my sample?

Impurities are unwanted chemicals that can arise at any stage of the product's lifecycle.[1][2] For this compound, they can be broadly categorized as:

  • Process-Related Impurities: These originate from the manufacturing process.[2] This includes unreacted starting materials, intermediates, by-products from side reactions (e.g., dimerization, over-alkylation), and residual reagents or catalysts.[3][4] The synthesis of pyridine derivatives, such as the Chichibabin reaction, can produce a variety of related substances.[5]

  • Degradation Products: These form during storage or handling due to exposure to stress factors like heat, light, humidity, or reactive excipients.[6][7][8] The primary amine and the fluorinated pyridine ring are potential sites for degradation.

  • Inorganic Impurities: These are typically non-carbon-based substances, such as catalysts, salts, or heavy metals, that may be introduced during synthesis or from manufacturing equipment.[9]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or purification process.[9][10]

Q2: Which analytical technique is the best starting point for impurity profiling?

For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) , particularly with a UV detector, is the gold standard for initial impurity profiling.[2] It excels at separating the main component from its impurities, allowing for quantification. A well-developed HPLC method is essential for creating a reliable impurity profile.[11]

Q3: What are the key regulatory thresholds for impurities I need to consider?

The International Council for Harmonisation (ICH) provides critical guidelines. The ICH Q3A(R2) guideline for new drug substances is the primary reference.[1][3] It establishes three key thresholds based on the maximum daily dose of the drug substance:

  • Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level at or above which an impurity's structure must be determined.

  • Qualification Threshold: The level at or above which an impurity's biological safety must be established.[12][13]

For example, for a drug substance with a maximum daily dose of less than or equal to 2 grams/day, the identification threshold is typically 0.10% or a total daily intake of 1.0 mg, whichever is lower.[10]

Q4: My sample is a dihydrochloride salt. How does this impact my analysis?

The dihydrochloride salt form makes the compound highly polar and water-soluble. This has several implications:

  • HPLC Method Development: The high polarity might make retention on standard C18 reversed-phase columns challenging. You may need to use mobile phases with low organic content, employ alternative stationary phases like polar-embedded or aqueous C18 columns, or explore other chromatographic modes like HILIC.

  • pH Control: The compound is a base. The mobile phase pH must be carefully controlled with a suitable buffer to ensure consistent ionization state, which is critical for reproducible retention times and good peak shape.[14][15]

  • Sample Preparation: The compound should readily dissolve in aqueous solutions or the mobile phase. Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

Section 2: A Systematic Workflow for Impurity Identification

A structured approach is crucial for efficiently moving from impurity detection to full characterization. The process involves a multi-technique strategy where each step provides information that guides the next.

Impurity_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Preliminary Identification cluster_2 Phase 3: Definitive Characterization cluster_3 Phase 4: Reporting Sample Sample Preparation (Dissolution in Mobile Phase) HPLC_UV HPLC-UV Screening (Purity Profile, Quantification) Sample->HPLC_UV Injection LC_MS LC-MS Analysis (Obtain Molecular Weight & Formula) HPLC_UV->LC_MS Impurity > Threshold Fragmentation MS/MS Fragmentation (Sub-structural Information) LC_MS->Fragmentation Isolation Isolation via Prep-HPLC (Collect Pure Impurity) Fragmentation->Isolation Structure Unconfirmed NMR NMR Spectroscopy (1D & 2D) (Definitive Structure Elucidation) Isolation->NMR Report Final Report (Structure, Level, Justification) NMR->Report

Caption: General workflow for impurity identification and characterization.

Section 3: Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis. A robust, stability-indicating method is required.

Recommended Starting Protocol: Reversed-Phase HPLC
ParameterRecommendationRationale
Column C18, 150 x 4.6 mm, 3.5 µmA good starting point for many pharmaceutical compounds. Consider a polar-embedded or aqueous-stable phase if retention is low.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0The buffer controls the ionization of the basic amine, preventing peak tailing. Low pH ensures the amine is fully protonated.[15]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% to 60% B over 20 minutesA broad gradient is suitable for initial screening to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 265 nmPyridine derivatives typically have strong UV absorbance. Scan the spectrum of the main peak to find the optimal wavelength.
Injection Vol. 5 µLA small volume minimizes potential for column overload.[16]
Troubleshooting Common HPLC Issues

Q: Why am I seeing poor peak shape (tailing) for my main peak or impurities?

Peak tailing is a common issue when analyzing basic compounds like yours. The primary causes are secondary interactions with the stationary phase or issues with the mobile phase.

Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Check Mobile Phase pH Is pH at least 2 units below pKa of silanols (~pH 5)? Start->Check_pH Adjust_pH Action: Lower Mobile Phase pH (e.g., to 2.5-3.0) Check_pH->Adjust_pH No Check_Buffer Check Buffer Concentration Is it sufficient (10-25 mM)? Check_pH->Check_Buffer Yes End Peak Shape Improved Adjust_pH->End Increase_Buffer Action: Increase Buffer Strength Check_Buffer->Increase_Buffer No Check_Overload Check for Overload Is the peak skewed at lower concentrations? Check_Buffer->Check_Overload Yes Increase_Buffer->End Reduce_Conc Action: Reduce Sample Concentration or Injection Volume Check_Overload->Reduce_Conc Yes Check_Overload->End No, problem persists. Consider different column. Reduce_Conc->End

Caption: Troubleshooting flowchart for HPLC peak tailing.

  • Causality: The primary amine in your molecule is basic. At mid-range pH, it can interact with acidic silanol groups on the silica-based column packing, causing tailing.[15][17] Lowering the mobile phase pH protonates the amine (making it consistently positively charged) and suppresses the ionization of the silanols, minimizing these unwanted secondary interactions.[15] A sufficient buffer concentration is needed to maintain this pH throughout the column.[15]

Q: My retention times are drifting between injections. What is the cause?

Retention time instability is often a system or method issue, not a column failure.[16]

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection, especially for gradient methods. This can require flushing with 10-20 column volumes.

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common culprit. If preparing online, check that the proportioning valve is working correctly.[16] If preparing manually, ensure accurate measurements. Volatilization of the organic component can also alter the composition over time.[14]

  • Temperature Fluctuations: A fluctuating column temperature will cause retention times to shift. Use a column oven for stable thermal conditions.

Section 4: Advanced Characterization Techniques

Once an impurity is detected and quantified by HPLC, the next step is structural identification.

Q: How can I identify an unknown peak from my HPLC run?

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful technique for this purpose.[11][18][19]

  • The "Why": LC-MS couples the separation power of HPLC with the detection power of mass spectrometry. As a peak elutes from the column, the mass spectrometer provides its mass-to-charge ratio (m/z).

  • High-Resolution Mass Spectrometry (HRMS): Using an HRMS detector (like TOF or Orbitrap) is highly recommended.[20][21] It provides a highly accurate mass measurement, which allows you to predict the elemental formula of the impurity. This drastically narrows down the number of possible structures.[18]

  • Tandem MS (MS/MS): By isolating the impurity ion and fragmenting it, you can obtain structural information.[18][21] The fragmentation pattern acts like a fingerprint, providing clues about the molecule's substructures. This data helps differentiate between isomers.

Q: When should I use Gas Chromatography-Mass Spectrometry (GC-MS)?

GC-MS is best suited for analyzing volatile or semi-volatile impurities .[20]

  • Applicability: This could include residual solvents or certain low molecular weight process impurities. Pyridine itself is analyzable by GC.[22][23]

  • Derivatization: (2-Fluoropyridin-4-yl)methanamine is not volatile and contains a polar amine group. To make it suitable for GC analysis, a derivatization step is necessary. This involves reacting the amine with a reagent (e.g., MSTFA for silylation) to create a more volatile and thermally stable derivative.[24] This same logic applies to any non-volatile impurities with polar functional groups.

Q: I've isolated an impurity. How do I definitively confirm its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation of organic molecules.[25][26][27]

  • The "Why": While MS provides the formula and fragments, NMR reveals the exact bonding arrangement of atoms (the molecular skeleton) and stereochemistry.[25][28]

  • Key Experiments:

    • 1D NMR (¹H, ¹³C): Provides information on the types and number of different hydrogen and carbon environments in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for piecing the structure together.

      • COSY shows which protons are coupled (adjacent) to each other.

      • HSQC correlates each proton to the carbon it is directly attached to.

      • HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is key for connecting the structural fragments.[28][29]

Section 5: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of impurity profiling. It helps identify likely degradation products and demonstrates the stability-indicating nature of your analytical method.[6][7][8][30]

Q: Why are forced degradation studies necessary?

These studies are a regulatory expectation and provide invaluable insight.[30] Their primary purposes are:

  • To identify potential degradation products that could form during storage, providing a clearer picture of the molecule's stability.[7]

  • To establish degradation pathways for the drug substance.[7]

  • To demonstrate the specificity of your analytical method. The method must be able to separate the known impurities and new degradation products from the main peak and from each other.

Q: What conditions should I use for stress testing?

A standard set of stress conditions should be applied to the drug substance as per ICH guidelines.[6][31]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 24 hoursHydrolysis of the amine or potential reactions involving the pyridine ring.
Base Hydrolysis 0.1 M NaOH, 60 °C, 24 hoursSimilar to acid hydrolysis but under basic conditions.
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the amine group or the pyridine ring to an N-oxide.
Thermal 80 °C (solid-state), 7 daysGeneral decomposition, potential for dimerization or polymerization.
Photolytic ICH Q1B conditions (UV/Vis light)Photodegradation, often leading to complex radical-based reactions.

Note: The goal is to achieve 5-20% degradation. Conditions should be adjusted if degradation is excessive or absent.[6][7]

References

Technical Support Center: Degradation Pathways of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide expert insights, troubleshooting advice, and detailed protocols to navigate the complexities of studying the degradation pathways of these compounds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability, reactivity, and metabolic fate of fluorinated pyridines.

Q1: How does the position of fluorine on the pyridine ring affect its metabolic stability?

A: The position of fluorine substitution significantly impacts metabolic stability, primarily by altering the electronic properties of the pyridine ring and blocking potential sites of metabolism.[1][2]

  • Blocking Cytochrome P450 (CYP) Metabolism: Fluorine is often introduced at a metabolically labile site to block CYP-mediated oxidation.[1] For instance, if a specific carbon atom is prone to hydroxylation, placing a fluorine atom there can prevent this metabolic pathway, thereby increasing the drug's half-life.

  • Altering Ring Electronics: Fluorine is a highly electronegative atom, and its presence can withdraw electron density from the pyridine ring.[2] This can deactivate the ring towards oxidative metabolism. The effect is most pronounced when fluorine is at the 2- or 4-positions.

  • Enhancing Binding Affinity: In some cases, the electron-withdrawing nature of fluorine can facilitate stronger binding to biological targets, which can indirectly influence its overall metabolic profile.[2]

Q2: My fluorinated pyridine compound is degrading in acidic media. What is happening and how can I prevent it?

A: Certain fluorinated pyridines, particularly 4-fluoropyridine, are known to be unstable in acidic or aqueous environments.[3] This degradation is often due to hydrolysis, a reaction that can be catalyzed by the presence of acid.[3] The hydrolysis itself may liberate more acid, further accelerating the degradation.[3]

Troubleshooting:

  • pH Control: Maintain a neutral or slightly basic pH for your solutions.

  • Aprotic Solvents: Whenever possible, use aprotic solvents for storage and during reactions where water is not required.

  • Fresh Solutions: Prepare solutions of acid-sensitive fluorinated pyridines immediately before use.

Q3: What are the primary enzymatic systems responsible for the metabolism of fluorinated pyridines in mammals?

A: The primary enzymes involved in the metabolism of fluorinated pyridines are the cytochrome P450 (CYP) monooxygenases , which are predominantly found in the liver.[4][5][6]

  • CYP Isoforms: Several CYP isoforms, such as CYP3A4, CYP2D6, and CYP2E1, have been implicated in the metabolism of various xenobiotics, including fluorinated compounds.[1][7] The specific isoform involved will depend on the structure of the pyridine derivative.

  • Metabolic Reactions: CYPs can catalyze a range of reactions, including hydroxylation of the pyridine ring, N-oxidation, and dealkylation of substituents.

  • Defluorination: In some instances, CYP enzymes can directly catalyze oxidative defluorination, leading to the cleavage of the C-F bond.[4][5] This can sometimes result in the formation of reactive metabolites.[8]

Q4: Are there microorganisms capable of degrading fluorinated pyridines?

A: Yes, microbial degradation of fluorinated aromatic compounds, including pesticides containing fluorinated heterocyclic rings, has been documented.[9][10][11] However, these compounds are generally considered recalcitrant due to the strength of the carbon-fluorine bond.[9][11]

  • Enzymatic Defluorination: A key step in the microbial metabolism of these compounds is enzymatic defluorination.[10][11] Specialized enzymes, such as dehalogenases, are capable of cleaving the C-F bond.[12][13]

  • Co-metabolism: In many cases, the degradation of fluorinated pyridines by microorganisms occurs through co-metabolism, where the microbe utilizes another primary carbon source for growth while fortuitously degrading the fluorinated compound.[14]

Troubleshooting Experimental Workflows

This section provides guidance on common challenges encountered during the study of fluorinated pyridine degradation.

Issue 1: Difficulty in Identifying and Characterizing Metabolites

Problem: You are incubating your fluorinated pyridine with liver microsomes or other metabolic systems, but you are struggling to identify the resulting metabolites using standard analytical techniques like LC-MS.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Low Metabolite Concentration Increase the initial concentration of the parent compound, extend the incubation time, or concentrate the sample post-incubation.
Poor Ionization in Mass Spectrometry Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive and negative modes). Fluorinated compounds can sometimes exhibit unusual ionization behavior.
Isomeric Metabolites If you suspect the formation of isomers (e.g., hydroxylation at different positions), use high-resolution mass spectrometry (HRMS) to obtain accurate mass data and consider derivatization to distinguish between them.
Lack of Reference Standards Synthesize potential metabolites to use as reference standards for confirmation of retention times and fragmentation patterns.[15]
Complex Matrix Effects Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up your sample and remove interfering components from the biological matrix.
Use of ¹⁹F NMR ¹⁹F NMR is a powerful technique for identifying and quantifying fluorinated metabolites, as there are no background signals in biological samples.[16][17][18] It can help track the fate of the fluorine atom and identify novel products.
Issue 2: My in vitro metabolism results are not correlating with my in vivo findings.

Problem: You have identified a specific metabolic pathway in, for example, human liver microsomes, but the metabolite profile from animal studies looks significantly different.

Potential Causes & Solutions:

  • Species Differences in Metabolism: The expression and activity of CYP enzymes can vary significantly between species. What is a major pathway in human liver microsomes might be a minor one in rats, or vice-versa. It is crucial to use a relevant animal model or consider species-specific differences in your interpretation.

  • Contribution of Other Organs: Metabolism is not confined to the liver. Other organs like the kidneys, lungs, and intestines can also contribute to drug metabolism, and their enzymatic makeup differs from that of the liver.[6]

  • Phase II Metabolism: In vitro systems like microsomes primarily assess Phase I (oxidative) metabolism. In vivo, Phase II (conjugation) reactions, such as glucuronidation or sulfation, can significantly alter the metabolic profile. Consider using hepatocytes or S9 fractions, which contain both Phase I and Phase II enzymes.

  • Pharmacokinetics and Distribution: The absorption, distribution, and excretion of the compound in vivo will influence its exposure to metabolic enzymes in different tissues, leading to a different overall metabolite profile.

Issue 3: Observing Unexpected Defluorination

Problem: You are observing the release of fluoride ions from your fluorinated pyridine, but the mechanism is unclear.

Potential Causes & Solutions:

  • Enzymatic Defluorination: As mentioned, certain enzymes can directly cleave the C-F bond.[4][5] This can be investigated by using specific enzyme inhibitors or recombinant enzymes.

  • Chemical Instability: The C-F bond, while strong, can be susceptible to cleavage under certain chemical conditions. For example, nucleophilic aromatic substitution can displace fluoride, especially if the pyridine ring is activated by other electron-withdrawing groups.

  • Photodegradation: Exposure to light, particularly UV light, can induce the degradation of fluorinated pyridines and lead to defluorination.[16][19][20] Ensure your experiments are conducted under controlled lighting conditions unless photostability is the subject of your investigation.

In-Depth Pathway Analysis & Protocols

This section provides a more detailed look at specific degradation pathways and includes example protocols.

Mammalian Metabolism: A Closer Look at CYP-Mediated Oxidation

Cytochrome P450 enzymes are the primary drivers of Phase I metabolism for a vast array of xenobiotics, including fluorinated pyridines. The initial step often involves the formation of an epoxide or an NIH shift mechanism, which can lead to hydroxylation or, in some cases, defluorination.

Visualizing a General CYP-Mediated Degradation Pathway

CYP450_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Fluorinated Pyridine Intermediate Reactive Intermediate (e.g., Epoxide) Parent->Intermediate CYP450 + O2, NADPH Metabolite1 Hydroxylated Metabolite Intermediate->Metabolite1 Rearrangement Metabolite2 Defluorinated Metabolite Intermediate->Metabolite2 HF Elimination Conjugate Conjugated Metabolite (Glucuronide, Sulfate) Metabolite1->Conjugate UGTs, SULTs Excretion Excretion Conjugate->Excretion

Caption: Generalized mammalian metabolism of a fluorinated pyridine.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of a fluorinated pyridine.

Materials:

  • Test compound (fluorinated pyridine)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • 96-well plates

  • Incubator/shaker

  • LC-MS/MS system

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of your test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer on ice.

  • Incubation:

    • In a 96-well plate, add the HLM suspension and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of cold ACN containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line will give you the rate constant (k).

    • From the rate constant, you can calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Environmental Degradation: Photolysis

Many aromatic compounds, including fluorinated pyridines, can be degraded by exposure to sunlight. This process, known as photolysis, can be a significant environmental fate pathway.[16][20]

Visualizing a Photodegradation Workflow

Photodegradation_Workflow Start Prepare Aqueous Solution of Fluorinated Pyridine Exposure Expose to Simulated Sunlight (UV Lamp) Start->Exposure Sampling Collect Samples at Time Intervals Exposure->Sampling Analysis Analyze by HPLC, LC-MS, and ¹⁹F NMR Sampling->Analysis Data Determine Degradation Rate and Identify Photoproducts Analysis->Data

Caption: Experimental workflow for a photolysis study.

Protocol: Assessing Photodegradation in an Aqueous System

This protocol outlines a basic procedure for evaluating the photostability of a fluorinated pyridine.

Materials:

  • Test compound (fluorinated pyridine)

  • Purified water (e.g., Milli-Q)

  • Quartz tubes or a photoreactor

  • A light source that simulates sunlight (e.g., a xenon arc lamp)

  • HPLC-UV system

  • LC-MS and/or ¹⁹F NMR for product identification

Procedure:

  • Solution Preparation: Prepare a solution of your test compound in purified water at a known concentration.

  • Experimental Setup:

    • Fill quartz tubes with the test solution. Quartz is used because it is transparent to UV light.

    • Prepare "dark" controls by wrapping identical tubes in aluminum foil.

    • Place the tubes in a photoreactor or at a fixed distance from the light source.

  • Irradiation:

    • Turn on the light source and start a timer.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a tube from the light and a corresponding dark control.

  • Analysis:

    • Immediately analyze the samples by HPLC-UV to determine the concentration of the parent compound.

    • For photoproduct identification, analyze the samples using LC-MS and/or ¹⁹F NMR.[16]

  • Data Interpretation:

    • Plot the concentration of the parent compound versus time for both the irradiated and dark control samples. A significant decrease in the irradiated samples compared to the controls indicates photodegradation.

    • Calculate the photodegradation rate constant and half-life.

    • Use the data from LC-MS and ¹⁹F NMR to propose structures for the major photoproducts.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that the unique electronic properties of the pyridine ring can present significant challenges in synthesis. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.

Section 1: Reactivity and Selectivity Issues

The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom are the primary sources of reactivity challenges.[1][2] These questions address the most common hurdles related to reaction success and outcome.

FAQ 1: My reaction is failing. Why is my substituted pyridine showing low or no reactivity?

Answer: This is a frequent issue stemming from the electronic properties of the pyridine ring and potential catalyst inhibition. The appropriate solution depends on the reaction type.

  • For Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, making it a good substrate for SNAr, especially with a good leaving group at the 2- or 4-position.[3][4] If your reaction is still sluggish, consider these factors:

    • Insufficient Activation: Electron-donating groups (EDGs) on the ring will decrease its electrophilicity and slow the reaction. Conversely, strong electron-withdrawing groups (EWGs) like -NO₂, -CN, or -acyl are necessary to activate the ring for substitution.[3]

    • Poor Leaving Group: The typical leaving group reactivity order in SNAr is F > NO₂ > Cl ≈ Br > I.[5][6] If you are using a chloride or bromide, switching to the corresponding fluoride can dramatically increase the reaction rate.

    • Lewis Acid Activation: The pyridine nitrogen can be coordinated by a Lewis acid (e.g., Zn(NO₃)₂, AlMe₃), which powerfully withdraws electron density from the ring and activates it towards nucleophilic attack.[7][8][9][10] This can be a highly effective strategy for unactivated or poorly reactive pyridines.

  • For Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The lone pair on the pyridine nitrogen is a notorious culprit for inhibiting or poisoning transition metal catalysts (e.g., Palladium, Nickel).[11][12]

    • Catalyst Inhibition: The nitrogen lone pair can coordinate strongly to the metal center, preventing it from participating in the catalytic cycle. This is particularly problematic for 2-substituted pyridines.[13]

    • Substrate Instability: 2-Pyridyl boron reagents, in particular, are known for their instability and poor reactivity in Suzuki-Miyaura couplings.[13][14]

Troubleshooting Workflow for Low Reactivity

This decision tree provides a systematic approach to diagnosing and solving low reactivity issues in pyridine reactions.

G cluster_start cluster_reaction_type cluster_snar S-N-Ar Pathway cluster_coupling Cross-Coupling Pathway cluster_general General Optimization start Low or No Yield reaction_type Identify Reaction Type start->reaction_type snar_activation Is the ring sufficiently activated? (e.g., EWGs present) reaction_type->snar_activation  S-N-Ar   coupling_ligand Screen Ligands (Bulky, electron-rich phosphines or NHCs) reaction_type->coupling_ligand  Cross-Coupling   snar_lg Is the leaving group optimal? (F > Cl/Br) snar_activation->snar_lg Yes snar_lewis Consider Lewis Acid Activation (e.g., Zn(II) salts) snar_activation->snar_lewis No snar_lg->snar_lewis No general_conditions Optimize General Conditions (Temp, Solvent, Time, Concentration) snar_lg->general_conditions Yes coupling_reagent Change Coupling Partner (e.g., Pyridine Sulfinates for Suzuki) coupling_ligand->coupling_reagent coupling_catalyst Screen Catalysts & Pre-catalysts (e.g., Ni, different Pd sources) coupling_reagent->coupling_catalyst coupling_catalyst->general_conditions

Caption: A systematic workflow for troubleshooting low-yield pyridine reactions.

Experimental Protocol: Lewis Acid Activation for SNAr This protocol is a general guideline for activating a substituted chloropyridine towards nucleophilic attack using zinc nitrate.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), add the substituted chloropyridine (1.0 equiv.) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 1.1 equiv.).

  • Solvent & Nucleophile: Add a suitable polar aprotic solvent (e.g., DMF, DMSO). Add the desired nucleophile (e.g., an amine or alcohol, 1.2-2.0 equiv.).

  • Reaction: Stir the mixture at a temperature ranging from 80-120 °C. The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with aqueous EDTA solution (0.5 M) to chelate and remove the zinc salts. Follow with a standard aqueous work-up.

FAQ 2: How can I overcome catalyst inhibition in palladium-catalyzed cross-coupling reactions?

Answer: This "2-pyridyl problem" is a significant challenge.[13] The key is to use reaction components that minimize the pyridine nitrogen's ability to interact with the palladium center or that favor the desired catalytic steps.

  • Ligand Design: This is the most critical factor. The use of sterically demanding and electron-rich ancillary ligands is now well-established for facilitating challenging cross-couplings.[15][16]

    • Bulky Phosphines: Ligands like tBu₃P, Cy₃P, or biaryl phosphines (e.g., XPhos, SPhos) create a sterically hindered environment around the metal, which can disfavor coordination of the pyridine nitrogen.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong electron donors that form very stable bonds with palladium, helping to facilitate oxidative addition and resist displacement by the pyridine substrate.[15]

  • Alternative Coupling Partners: If modifying ligands fails, the problem may lie with the coupling partner itself. For Suzuki reactions, pyridine-2-boronates are notoriously unstable.[14]

    • Pyridine Sulfinates: These have emerged as exceptionally effective substitutes for boronates in palladium-catalyzed cross-couplings with aryl halides, showing broad scope and high efficiency where Suzuki-Miyaura reactions fail.[14][17]

Table 1: Ligand Selection for Challenging Pyridine Couplings

Ligand ClassExample(s)Key AdvantageCommon Application
Bulky Monophosphines tBu₃P, PCy₃Steric bulk prevents nitrogen coordination.Buchwald-Hartwig Amination
Biaryl Phosphines XPhos, SPhos, RuPhosPromotes fast reductive elimination.Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, form robust catalysts.[15]Suzuki, Heck, Negishi
FAQ 3: My reaction is producing a mixture of isomers. How can I control regioselectivity?

Answer: Regioselectivity in pyridine functionalization is dictated by the intrinsic electronic properties of the ring and the nature of the reaction (electrophilic vs. nucleophilic).[4]

  • Nucleophilic Attack: As discussed, nucleophiles preferentially attack the electron-deficient C2 and C4 positions. This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, a stabilizing feature not possible with C3 attack.[4]

  • Electrophilic Attack: Electrophilic aromatic substitution (e.g., nitration, halogenation) is difficult on pyridine because the ring is deactivated and the nitrogen acts as a Lewis basic site that reacts with the electrophile.[1][2] When it does occur, it favors the C3 position, as this is the least deactivated site.

  • Directed Metalation: To override the intrinsic selectivity, directed ortho-metalation (DoM) is a powerful strategy. A directing group (e.g., -CONR₂, -OMe) at C2 or C3 can direct a strong base (like nBuLi or LDA) to deprotonate the adjacent C-H bond, allowing for subsequent functionalization with an electrophile. However, simple alkyllithiums can sometimes add nucleophilically to the ring as a side reaction.[18] Using mixed-metal bases like nBuLi-Li-aminoalkoxides can favor the desired deprotonation over nucleophilic addition.[18]

Caption: Electronic properties and resulting regioselectivity of the pyridine ring.

Section 2: Purification and Work-up Challenges

The basicity and high polarity of pyridine and its derivatives often complicate product isolation and purification.

FAQ 4: How can I effectively remove pyridine used as a solvent or reagent from my reaction mixture?

Answer: Pyridine's high boiling point and miscibility with many solvents make its removal by simple evaporation inefficient. The most reliable methods leverage its basicity.

  • Acidic Wash (Work-up): The standard and most effective method is to wash the organic layer with a dilute acidic aqueous solution.

    • Principle: The acid protonates the pyridine, forming a water-soluble pyridinium salt which is then extracted into the aqueous phase.[19][20]

    • Reagents: Common choices include 1-2 M HCl, saturated aqueous NH₄Cl, or saturated aqueous copper sulfate (CuSO₄).[19][21] The CuSO₄ solution is particularly useful as it forms a deep blue/violet complex with pyridine, providing a visual indicator of its presence and removal.[19]

    • Caution: This method is not suitable if your product is acid-sensitive or contains basic functional groups that would also be protonated and extracted.

  • Azeotropic Removal: Co-evaporation with a solvent that forms a lower-boiling azeotrope with pyridine can be effective.

    • Principle: The azeotrope boils at a lower temperature than pyridine itself, facilitating its removal on a rotary evaporator.

    • Reagents: Toluene is a classic choice.[19] Heptane or cyclohexane can also be used and are sometimes easier to remove afterward.[19] Simply add the solvent to your crude mixture and evaporate under reduced pressure, repeating the process 2-3 times.

Experimental Protocol: Acid Wash for Pyridine Removal

  • Dilution: After the reaction is complete, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • First Wash: Transfer the mixture to a separatory funnel and wash with a 1 M HCl aqueous solution. Shake well and allow the layers to separate. Drain the aqueous layer.

  • Repeat: Repeat the wash with 1 M HCl until the aqueous layer is acidic (test with pH paper). If using CuSO₄, repeat until the blue color of the aqueous layer no longer deepens to a violet hue.[19]

  • Neutralization: Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Final Wash: Wash the organic layer with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

FAQ 5: I am seeing significant peak tailing when purifying my pyridine compound by silica gel chromatography. What can I do?

Answer: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[22]

  • Cause: The issue arises from the strong interaction between the basic nitrogen atom of your compound and acidic residual silanol groups (Si-OH) on the surface of the silica.[22] This creates a secondary, non-ideal interaction that broadens the peak.

  • Solutions:

    • Mobile Phase Modifier: The easiest solution is to add a small amount of a basic modifier to your eluent. This "competing base" will preferentially interact with the acidic silanol sites, shielding your compound from them.[22] Common choices are triethylamine (TEA) or pyridine itself, typically at a concentration of 0.1-1% v/v.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for basic compounds. Alternatively, end-capped silica or polymer-based columns can be used in HPLC/UHPLC for cleaner separations.[22]

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Structure, Understanding the Molecule

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a key building block in modern medicinal chemistry, valued for its unique electronic and structural properties conferred by the fluorinated pyridine ring. As a dihydrochloride salt, its characterization is not merely about confirming the covalent structure but also about understanding its solid-state properties, purity profile, and stability. These attributes are critical for ensuring reproducibility in downstream applications, from early-stage discovery to process development and quality control.

This guide provides a comparative analysis of the essential analytical techniques required for a comprehensive characterization of this molecule. We will move beyond simple data reporting to explain the rationale behind method selection, the interpretation of results, and how these techniques interlink to provide a complete, validated profile of the compound. This approach ensures that researchers, scientists, and drug development professionals can make informed decisions, troubleshoot effectively, and maintain the highest standards of scientific integrity.

I. The Foundational Analysis: Structural Elucidation and Confirmation

The first step in any analysis is to unequivocally confirm the chemical identity and structure of the molecule. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a robust, multi-faceted confirmation.

cluster_0 Structural Elucidation Workflow A Sample: this compound B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B Primary Analysis C Mass Spectrometry (ESI-MS) A->C Primary Analysis D FTIR Spectroscopy A->D Primary Analysis E Confirmed Molecular Structure B->E Provides: - Atom Connectivity - Protonation State C->E Provides: - Molecular Weight - Elemental Composition D->E Provides: - Functional Groups - Salt Form Confirmation

Caption: Workflow for primary structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the most powerful technique for elucidating the precise covalent structure in solution. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

  • Expertise & Experience: The dihydrochloride form means both the primary amine and the pyridine nitrogen are protonated (pyridinium). This significantly impacts the chemical shifts of the aromatic protons, deshielding them (shifting them downfield) compared to the free base. The fluorine atom introduces characteristic splitting patterns (J-coupling) that are observable in all three NMR spectra, providing definitive evidence of its position.

  • ¹H NMR: Expect to see distinct signals for the benzylic (-CH₂-) protons and the three aromatic protons on the pyridine ring. The amine protons (-NH₃⁺) may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and water content.

  • ¹³C NMR: Will show six distinct carbon signals. The carbon directly attached to the fluorine (C2) will exhibit a large one-bond C-F coupling constant (¹JCF), while other carbons in the ring will show smaller two- and three-bond couplings (²JCF, ³JCF).

  • ¹⁹F NMR: A single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[1] Because ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, this experiment is highly sensitive.[1]

Technique Information Obtained Sample Requirement Strengths Limitations
¹H, ¹³C, ¹⁹F NMR Atomic connectivity, protonation state, structural isomer differentiation.2-10 mg dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).Unambiguous structure determination, sensitive to subtle structural changes.Relatively low throughput, requires soluble sample.
Mass Spectrometry (MS): The Molecular Weight Signature

MS provides the exact molecular weight, confirming the elemental composition.

  • Expertise & Experience: Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The molecule is already cationic in solution due to the protonated amine and pyridine ring, making it easy to ionize. The analysis will detect the monochloride salt [M+H]+ or the free base [M+H-Cl]+ after loss of one HCl, and potentially the dication [M+2H]2+. High-Resolution Mass Spectrometry (HRMS) is crucial for providing an exact mass, which can be used to confirm the elemental formula (C₆H₈FN₂Cl₂). The mass spectrum of fluorocarbons can be complex, but provides a unique fingerprint for the molecule.[2]

Technique Information Obtained Sample Requirement Strengths Limitations
ESI-HRMS Exact molecular weight, elemental formula confirmation.< 1 mg, soluble in a volatile solvent (e.g., Methanol, Acetonitrile).Extremely sensitive, provides high confidence in elemental composition.Provides no information on atom connectivity; can be sensitive to salt concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR provides rapid confirmation of key functional groups and the salt form.

  • Expertise & Experience: As a pyridinium hydrochloride salt, the FTIR spectrum will have characteristic bands that are different from the free base. The formation of pyridinium salts leads to observable changes in the regions of aromatic C-H and C=C/C=N vibrations.[3]

    • N-H Stretching: Broad bands are expected in the 2500-3200 cm⁻¹ region, corresponding to the R-NH₃⁺ and pyridinium N⁺-H stretches. These are often broad due to hydrogen bonding.[4][5]

    • Aromatic Ring Vibrations: Bands in the 1400-1650 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the aromatic ring.[3][6]

    • C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is indicative of the C-F bond.

Technique Information Obtained Sample Requirement Strengths Limitations
FTIR Presence of key functional groups (N-H, C-F, aromatic ring), confirmation of salt form.< 1 mg, solid sample (ATR or KBr pellet).Fast, non-destructive, requires minimal sample preparation.Provides limited structural detail compared to NMR; spectra can be complex.

II. Quantitative Analysis: Purity and Impurity Profiling

For any pharmaceutical intermediate, purity is paramount. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the industry standard for this assessment.

  • Expertise & Experience: The highly polar and ionic nature of this compound dictates the choice of chromatographic conditions. Reversed-phase chromatography using a C18 column is appropriate. A buffered mobile phase (e.g., ammonium acetate or phosphate buffer) at a controlled pH is critical. This ensures that the analyte's ionization state is consistent, leading to sharp, symmetrical peaks and reproducible retention times. The use of UPLC can significantly reduce run times and solvent consumption compared to traditional HPLC.[7]

cluster_1 Purity Analysis Workflow A Dissolve Sample in Mobile Phase/Diluent B Inject into HPLC/UPLC System (Reversed-Phase C18 Column) A->B C Separation using Buffered Mobile Phase B->C D UV Detection (e.g., 260 nm) C->D E Data Analysis: Peak Integration D->E F Result: Purity (%) and Impurity Profile E->F

Caption: A typical workflow for HPLC/UPLC purity analysis.

Technique Information Obtained Sample Requirement Strengths Limitations
HPLC / UPLC Quantitative purity (area %), detection and quantification of process-related impurities and degradants.< 1 mg, soluble in mobile phase or a suitable diluent.Highly sensitive and quantitative, industry-standard for purity assessment.[8][9]Method development can be time-consuming; requires reference standards for impurity identification.

III. Solid-State Characterization: The Form That Matters

The solid-state properties of an active pharmaceutical ingredient (API) or intermediate can profoundly affect its stability, solubility, and manufacturability. For a crystalline salt, this analysis is non-negotiable.

Single Crystal X-ray Diffraction (SCXRD): The Absolute Structure

SCXRD provides an unambiguous three-dimensional map of the atoms in the crystal lattice.

  • Expertise & Experience: This is the "gold standard" for structure determination.[10] It not only confirms the covalent connectivity but also reveals the conformation of the molecule, the ionic interactions between the protonated amine/pyridine and the chloride anions, and the intermolecular interactions (e.g., hydrogen bonding) that define the crystal packing. This technique is the only way to definitively identify different polymorphic forms, which can have different physical properties. The primary challenge is often growing a single crystal of sufficient quality.[10][11]

Technique Information Obtained Sample Requirement Strengths Limitations
SCXRD Absolute 3D molecular structure, polymorphism, crystal packing, intermolecular interactions.A single, well-ordered crystal (~0.1 mm).Unambiguous and definitive structural information.[12][13]Growing a suitable single crystal can be a significant challenge.
Thermal Analysis (TGA/DSC): Stability and Composition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, melting point, and the presence of water or residual solvents.

  • Expertise & Experience: Running TGA and DSC simultaneously (STA) is highly efficient.[14]

    • TGA: Measures weight change as a function of temperature. For a dihydrochloride salt, an initial weight loss at temperatures below ~120°C would strongly suggest the presence of water (a hydrate) or a volatile solvent.[14][15] The onset of significant weight loss at higher temperatures indicates the decomposition temperature.

    • DSC: Measures the heat flow into or out of a sample. It will show endothermic peaks corresponding to the loss of solvent/water and melting, and exothermic events corresponding to decomposition. For salts, the melting point is often coupled with decomposition.[16]

Technique Information Obtained Sample Requirement Strengths Limitations
TGA / DSC Decomposition temperature, melting point, presence of hydrates or solvates.2-10 mg of solid sample.Provides quantitative data on thermal events and sample composition.[17]Destructive; interpretation can be complex if multiple thermal events overlap.
Hygroscopicity Testing: Interaction with Moisture

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a salt, this is a critical parameter to evaluate.[18][19]

  • Expertise & Experience: The absorbed moisture can affect the chemical and physical stability of the compound, potentially leading to degradation or changes in crystal form.[] Dynamic Vapor Sorption (DVS) is the preferred method. It measures the mass change of a sample as it is exposed to a precisely controlled, stepwise ramp of relative humidity (RH) at a constant temperature. The resulting sorption/desorption isotherm provides a detailed picture of how the material behaves in humid environments and can be used to classify it (e.g., non-hygroscopic, hygroscopic, deliquescent).[][21]

Technique Information Obtained Sample Requirement Strengths Limitations
DVS Quantitative measure of moisture uptake, hygroscopicity classification, identification of critical humidity points.5-15 mg of solid sample.Provides detailed, quantitative data on moisture interaction; essential for determining storage and handling requirements.[]Can be a time-consuming experiment (several hours to days).

IV. Experimental Protocols

Protocol 1: HPLC Purity Determination
  • System: UPLC or HPLC system with UV/PDA detector.

  • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 0.1 mg/mL solution.

  • Injection Volume: 2 µL.

  • Analysis: Integrate all peaks and calculate the area percent of the main peak to determine purity.

Protocol 2: TGA/DSC Thermal Analysis
  • System: Simultaneous Thermal Analyzer (TGA/DSC).

  • Sample Pan: Alumina ceramic pan.

  • Sample Size: 3-5 mg, accurately weighed.

  • Purge Gas: Dry Nitrogen at 30 mL/min.[14]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 350°C at a rate of 10°C/min.[14][17]

  • Data Acquisition: Record sample weight (TGA) and differential heat flow (DSC) as a function of temperature.

  • Analysis: Determine weight loss percentages in TGA corresponding to endothermic events in the DSC curve to identify loss of volatiles. Note the onset of decomposition and any melting transitions.

V. Conclusion: An Integrated Approach to Comprehensive Characterization

The characterization of this compound is a multi-step, integrated process. No single technique can provide a complete picture. By logically progressing from structural confirmation (NMR, MS, FTIR) to quantitative purity analysis (HPLC/UPLC) and finally to a detailed investigation of solid-state properties (SCXRD, TGA/DSC, DVS), a comprehensive and trustworthy data package can be assembled. This holistic understanding is fundamental to mitigating risks in drug development and ensuring the quality and consistency of this vital chemical building block.

References

A Comparative Spectroscopic Guide to (2-Fluoropyridin-4-yl)methanamine Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The aminopyridine scaffold, particularly when substituted with fluorine, represents a privileged structure in medicinal chemistry due to the unique properties fluorine imparts on metabolic stability, pKa, and binding interactions. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for (2-Fluoropyridin-4-yl)methanamine dihydrochloride and its structural analogs. By understanding the subtle yet significant shifts in spectral data corresponding to changes in halogen substitution and isomeric positioning, researchers can gain greater confidence in their analytical characterizations.

This guide moves beyond a simple recitation of data, delving into the rationale behind the observed and predicted spectral characteristics. While experimental data for the primary compound and its direct analogs are not always publicly available, this guide leverages a combination of experimental data from foundational parent compounds and highly accurate predictive modeling to provide a robust comparative framework.

Comparative Analysis of NMR and Mass Spectrometry Data

The following sections provide a detailed comparison of the NMR and mass spectrometry data for (2-Fluoropyridin-4-yl)methanamine and its analogs. The data for the parent heterocycles, 2-fluoropyridine and 2-chloropyridine, are experimental, while the data for the methanamine derivatives are predicted based on established algorithms and are presented to guide researchers in their spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the electronic environment of each nucleus.

¹H NMR Spectral Data Comparison

The proton NMR spectra of these compounds are characterized by signals in the aromatic region corresponding to the pyridine ring protons and a singlet or broad singlet in the aliphatic region for the methylene (-CH₂-) protons of the methanamine group. The protonation of the amine and the pyridine nitrogen in the dihydrochloride salt will lead to a general downfield shift of all proton signals compared to the free base due to the increased positive charge density.

Table 1: Comparison of ¹H NMR Spectral Data (Predicted for Methanamine Derivatives)

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)-CH₂- (ppm)
(2-Fluoropyridin-4-yl)methanamine~7.0-7.2 (d)~7.3-7.5 (d)~8.1-8.3 (d)~3.9-4.1 (s)
(2-Chloropyridin-4-yl)methanamine~7.2-7.4 (s)~7.4-7.6 (d)~8.3-8.5 (d)~3.9-4.1 (s)
(4-Fluoropyridin-2-yl)methanamine~6.8-7.0 (dd)~7.1-7.3 (m)~8.4-8.6 (d)~3.9-4.1 (s)
(5-Fluoropyridin-2-yl)methanamine~7.4-7.6 (dd)-~8.3-8.5 (dd)~3.9-4.1 (s)

Note: Predicted chemical shifts are for the free base in CDCl₃. Dihydrochloride salts in D₂O would show broader signals and a downfield shift of all protons.

¹³C NMR Spectral Data Comparison

The ¹³C NMR spectra provide valuable information about the carbon framework. The carbon attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature.

Table 2: Comparison of ¹³C NMR Spectral Data (Experimental for Parent Heterocycles, Predicted for Methanamine Derivatives)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₂- (ppm)
2-Fluoropyridine[1]163.1 (d, ¹JC-F ≈ 240 Hz)110.1 (d, ²JC-F ≈ 40 Hz)141.2 (d, ³JC-F ≈ 8 Hz)122.3 (d, ⁴JC-F ≈ 4 Hz)148.5 (d, ³JC-F ≈ 16 Hz)-
2-Chloropyridine[2]150.1124.5139.0122.9149.8-
(2-Fluoropyridin-4-yl)methanamine~164 (d)~112 (d)~152 (d)~118 (d)~149 (d)~45
(2-Chloropyridin-4-yl)methanamine~151~123~150~121~150~45
(4-Fluoropyridin-2-yl)methanamine~158 (d)~115 (d)~168 (d)~110 (d)~150 (d)~48
(5-Fluoropyridin-2-yl)methanamine~155 (d)~122 (d)~138 (d)~158 (d)~140 (d)~48

Note: Predicted chemical shifts are for the free base in CDCl₃.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Comparison of Key Mass Spectrometry Data (Experimental for Parent Heterocycles, Predicted for Methanamine Derivatives)

CompoundMolecular Weight ( g/mol )[M+H]⁺ (m/z)Key Fragments (m/z)
2-Fluoropyridine[3]97.099870, 71
2-Chloropyridine[4][5][6]113.55114/11678, 51
(2-Fluoropyridin-4-yl)methanamine126.13127110 (loss of NH₃), 97
(2-Chloropyridin-4-yl)methanamine142.58143/145126/128 (loss of NH₃), 107
(4-Fluoropyridin-2-yl)methanamine126.13127110 (loss of NH₃), 97
(5-Fluoropyridin-2-yl)methanamine126.13127110 (loss of NH₃), 97

Note: For chloro- derivatives, the presence of ³⁵Cl and ³⁷Cl isotopes results in an M+2 peak with an intensity ratio of approximately 3:1.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols for NMR and MS analysis are recommended.

NMR Data Acquisition
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for dihydrochloride salts, CDCl₃ or DMSO-d₆ for free bases) in a 5 mm NMR tube.

  • Instrument : A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 1-2 Hz.

Mass Spectrometry Data Acquisition
  • Sample Preparation : Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Analysis :

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • For fragmentation studies, perform tandem MS (MS/MS) by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and applying collision-induced dissociation (CID).

Logical Relationships and Fragmentation Pathways

The fragmentation of these aminopyridine derivatives in the mass spectrometer can provide valuable structural information. A common fragmentation pathway involves the loss of ammonia from the protonated molecular ion.

fragmentation_pathway M_plus_H [M+H]⁺ (2-Fluoropyridin-4-yl)methanamine loss_NH3 Loss of NH₃ M_plus_H->loss_NH3 fragment1 [M+H-17]⁺ (m/z 110) loss_NH3->fragment1 loss_HCN Loss of HCN fragment1->loss_HCN fragment2 [C₄H₂F]⁺ (m/z 69) loss_HCN->fragment2

Caption: Proposed ESI-MS/MS fragmentation of (2-Fluoropyridin-4-yl)methanamine.

Conclusion

This guide provides a foundational framework for the spectroscopic analysis of this compound and its analogs. By combining experimental data from parent compounds with predictive modeling, researchers can confidently interpret their own analytical data. The provided protocols and fragmentation pathway offer a practical starting point for the structural characterization of this important class of molecules in the pursuit of novel therapeutics.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Fluoropyridin-4-yl)methanamine is a pivotal structural motif and building block in medicinal chemistry and drug discovery. The presence of the fluorinated pyridine ring makes it a valuable precursor for synthesizing a wide range of biologically active compounds.[1][2] As with any active pharmaceutical ingredient (API) intermediate, the purity of (2-Fluoropyridin-4-yl)methanamine dihydrochloride is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. Uncontrolled impurities can have unintended pharmacological effects or compromise the chemical integrity of the API.

High-Performance Liquid Chromatography (HPLC) is the undisputed industry standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the comprehensive purity analysis of this compound. We will explore a primary method using a conventional C18 stationary phase and an orthogonal method employing a Phenyl-Hexyl stationary phase to ensure a comprehensive and trustworthy impurity profile. All methodologies are presented in the context of International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance.[4][5][6]

Method 1: Primary Purity Assessment via C18 RP-HPLC-UV

Causality Behind Experimental Choices

The choice of a C18 (octadecylsilyl) column as the primary analytical tool is based on its versatility and well-understood separation mechanism. (2-Fluoropyridin-4-yl)methanamine is a polar, water-soluble molecule due to its amine group and dihydrochloride salt form. The C18 stationary phase provides a non-polar, hydrophobic surface that separates compounds based primarily on their hydrophobic character.[7] Potential impurities from the synthesis, such as starting materials or by-products, will likely have different polarities, allowing for effective separation.

To ensure sharp, symmetrical peaks for the basic amine analyte, the mobile phase is acidified. The addition of an acid like trifluoroacetic acid (TFA) or formic acid serves to protonate the silanol groups on the silica backbone of the column, minimizing unwanted ionic interactions. It also ensures the analyte remains in a single protonated state, preventing peak tailing and broadening.[8] A gradient elution, where the concentration of the organic solvent is increased over time, is employed to effectively elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable timeframe.

Detailed Experimental Protocol: C18 Method
  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV detection at 265 nm. The PDA detector should scan from 200-400 nm to identify the optimal wavelength and check for co-eluting peaks.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.

  • Data Analysis:

    • The purity is determined by the area percent method. The area of the main analyte peak is divided by the total area of all integrated peaks in the chromatogram and multiplied by 100.

Method 2: Orthogonal Purity Verification with a Phenyl-Hexyl Column

The Rationale for an Orthogonal Approach

Relying on a single separation method can be misleading. An impurity may have a similar hydrophobicity to the main compound and therefore co-elute, making it invisible in the C18 chromatogram. An orthogonal method employs a different separation mechanism to provide a higher degree of confidence in the purity assessment.[6]

A Phenyl-Hexyl column offers this alternative selectivity. While it still provides hydrophobic interactions via its hexyl chains, the phenyl group introduces strong π-π interaction capabilities. This allows for unique retention mechanisms with aromatic analytes like the pyridine ring in our compound of interest. Structurally similar impurities, especially those involving aromatic rings, may be better resolved on this column compared to a standard C18 phase.

Detailed Experimental Protocol: Phenyl-Hexyl Method
  • Instrumentation and Conditions:

    • HPLC System: Same as Method 1.

    • Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A & B: Same as Method 1.

    • Gradient Program: The gradient may require slight optimization, but the same program as Method 1 is a good starting point for direct comparison.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV detection at 265 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Identical to Method 1 to ensure a direct comparison.

  • Data Analysis:

    • Identical to Method 1.

Workflow and Comparative Data Analysis

The overall analytical workflow is designed to ensure a comprehensive and validated assessment of purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_results Data Evaluation prep Weigh & Dissolve Sample (0.5 mg/mL in Diluent) filt Filter (0.45 µm) prep->filt method1 Method 1: RP-HPLC Column: C18 Separation: Hydrophobicity filt->method1 method2 Method 2: Orthogonal RP-HPLC Column: Phenyl-Hexyl Separation: π-π & Hydrophobicity filt->method2 data_analysis Integrate Peaks Calculate Area % method1->data_analysis method2->data_analysis comparison Compare Impurity Profiles Confirm Purity Value data_analysis->comparison

Caption: Comprehensive Purity Analysis Workflow.

Hypothetical Performance Data Comparison

The following table presents hypothetical but realistic data to illustrate the comparative performance of the two methods.

ParameterMethod 1 (C18 Column)Method 2 (Phenyl-Hexyl Column)Rationale for Observation
Retention Time (Main Peak) 12.5 min13.8 minIncreased retention due to π-π interactions with the phenyl stationary phase.
Total Impurities Detected 45The orthogonal selectivity of the Phenyl-Hexyl column resolved a co-eluting impurity.
Resolution (Main Peak vs. Impurity C) 1.82.5Impurity C, being aromatic, is better separated from the main peak via π-π interactions.
Calculated Purity (Area %) 99.65%99.52%The additional impurity detected by Method 2 provides a more accurate purity value.
Analysis Run Time 30 min30 minKept consistent for a direct comparison.

This data illustrates that while the standard C18 method provided a high purity value, the orthogonal Phenyl-Hexyl method revealed an additional impurity and offered superior resolution for another, leading to a more accurate and trustworthy final purity assessment.

Validation as a Self-Validating System

For use in a regulated environment, any analytical method must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[5] This process ensures the method is a self-validating system, providing trustworthy results consistently.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.[7] This is demonstrated by running stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) and showing that all degradation peaks are resolved from the main peak. The use of an orthogonal method strongly supports specificity.

  • Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a given range (e.g., 50% to 150% of the nominal concentration).[7]

  • Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with a known concentration (e.g., spiked placebo) and calculating the percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.[4]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[5]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[6]

Conclusion

The purity analysis of this compound demands a rigorous and systematic approach. While a well-developed RP-HPLC method using a standard C18 column serves as an excellent primary tool for purity determination, this guide demonstrates the critical importance of employing an orthogonal method. The use of a Phenyl-Hexyl column, which leverages a different separation mechanism (π-π interactions), provides a more comprehensive impurity profile and a higher degree of confidence in the final purity value. This dual-method approach, underpinned by a thorough validation according to ICH guidelines, ensures the generation of accurate, reliable, and defensible data essential for advancing drug development programs.

References

The Fluorine Factor: A Comparative Guide to Fluorinated and Non-Fluorinated Pyridine Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its basic nitrogen atom, aromaticity, and capacity for diverse substitutions make it a versatile building block for targeting a wide array of biological systems. However, the journey from a simple pyridine-containing lead compound to a viable drug candidate is often fraught with challenges related to physicochemical properties, metabolic stability, and target affinity.

This is where the strategic incorporation of fluorine comes into play. Fluorine, the most electronegative element, possesses a unique combination of properties—a small van der Waals radius (1.47 Å) comparable to hydrogen (1.20 Å), the ability to form exceptionally strong carbon-fluorine (C-F) bonds, and a profound influence on molecular electronics.[3][4] When introduced into a pyridine ring, even a single fluorine atom can dramatically alter the molecule's behavior, offering a powerful tool to overcome common drug development hurdles.[3][5][6]

This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated pyridine analogues. Moving beyond a simple list of properties, we will explore the causal relationships between fluorination and its effects on key drug-like attributes, supported by experimental data and established protocols. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to rationally design and optimize the next generation of pyridine-based therapeutics.

Section 1: The Physicochemical Tug-of-War: Basicity and Lipophilicity

Two of the most fundamental properties governing a molecule's journey through the body are its basicity (pKa) and lipophilicity (logP/logD). Fluorination exerts a powerful, and often predictable, influence on both.

Modulating pKa: The Inductive Effect of Fluorine

The basicity of the pyridine nitrogen is critical for its interaction with biological targets and for its solubility and absorption characteristics. The introduction of an electron-withdrawing fluorine atom significantly reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This results in a lower pKa value for the corresponding pyridinium ion.[7][8]

The magnitude of this pKa depression is directly related to the position and number of fluorine substituents. Fluorination adjacent to the nitrogen atom (at the 2- or 6-position) has a more pronounced effect than substitution at the 3- or 4-position due to the proximity of the inductive effect.

Table 1: Comparative pKa and logP Values of Pyridine and Fluoropyridine Analogues

CompoundpKa (of conjugate acid)logP
Pyridine5.23[9]0.65
2-Fluoropyridine-0.440.8[10]
3-Fluoropyridine2.970.93
4-Fluoropyridine1.890.72

Data compiled from various sources. Exact values may vary based on experimental conditions.

As the data in Table 1 illustrates, the pKa of 2-fluoropyridine is dramatically lower than that of pyridine. This ability to fine-tune pKa is a crucial strategy in drug design.[11][12][13] For instance, reducing basicity can prevent unwanted protonation in physiological compartments, which might otherwise lead to poor membrane permeability or off-target ionic interactions.

Navigating Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key determinant of absorption, distribution, and metabolic fate. The effect of fluorine on lipophilicity is more nuanced than its effect on pKa. While a single fluorine atom is often considered a "lipophilic hydrogen," its impact is highly context-dependent.[7][14]

Generally, replacing a hydrogen atom with a fluorine atom increases the molecule's hydrophobic surface area, leading to an increase in logP.[7][8] However, the strong inductive effect of fluorine can also alter the molecule's overall polarity and hydrogen bonding capacity, which can have opposing effects on lipophilicity.[7] For example, in some cases, internal difluorination has been observed to decrease lipophilicity compared to the non-fluorinated parent compound.[7]

The ability to modulate lipophilicity allows medicinal chemists to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, striking the delicate balance between sufficient solubility for formulation and adequate lipophilicity for membrane permeation.[4][14]

Section 2: Enhancing Pharmacokinetics: The Metabolic Shield

One of the most celebrated roles of fluorine in drug discovery is its ability to enhance metabolic stability.[6][14][15][16] The pyridine ring, particularly at electron-rich positions, is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance in the body.[17][18]

Blocking Metabolic "Soft Spots"

By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, medicinal chemists can effectively "shield" that position from enzymatic attack. The C-F bond is significantly stronger than a C-H bond, making it much more resistant to oxidative cleavage by CYP enzymes.[3][4][19] This strategy can dramatically increase a drug's half-life and bioavailability, potentially reducing the required dose and dosing frequency.[16][20]

For example, if a lead compound shows rapid hydroxylation at the 4-position of the pyridine ring, synthesizing the 4-fluoro analogue is a rational and often successful strategy to block this metabolic pathway.[17] Case studies with drugs like Vericiguat have shown that the presence of a fluorine atom on the pyridine core increases metabolic stability and leads to lower clearance.[20]

Metabolic_Shielding cluster_0 Non-Fluorinated Pyridine cluster_1 Fluorinated Pyridine Pyridine Pyridine Analogue (Metabolic Hotspot at C4) CYP450 CYP450 Oxidation Pyridine->CYP450 Susceptible Metabolite 4-Hydroxy Metabolite (Inactive/Cleared) FluoroPyridine 4-Fluoro-Pyridine Analogue (Metabolism Blocked) NoMetabolism Increased Stability & Bioavailability FluoroPyridine->NoMetabolism Leads to FluoroPyridine->CYP450 Resistant CYP450->Metabolite Rapid Metabolism

Caption: Fluorine as a metabolic shield.

Altering Metabolic Pathways

Beyond simply blocking a specific site, fluorination can redirect the metabolic pathway of a drug entirely.[11] By fortifying one position, metabolism may be shunted to other, potentially less problematic, sites on the molecule. However, it is crucial to characterize the new metabolites, as they could have their own pharmacological or toxicological profiles. In some instances, metabolism can still occur at a fluorine-substituted carbon, leading to defluorination and the formation of aldehydes.[18]

Section 3: Impact on Pharmacodynamics: Fine-Tuning Target Interactions

The ultimate goal of a drug is to interact with its biological target with high affinity and selectivity. Fluorine's unique electronic properties can be leveraged to enhance these interactions.[1][5]

The electron-withdrawing nature of fluorine alters the electrostatic potential of the pyridine ring, which can lead to more favorable binding interactions within a protein's active site.[8] Fluorine can participate in non-covalent interactions such as dipole-dipole interactions, and in some cases, can act as a weak hydrogen bond acceptor.[2] These subtle yet significant interactions can be the difference between a moderately active compound and a highly potent drug candidate.

For instance, the trifluoromethyl group (-CF3) in the PI3K inhibitor Alpelisib is crucial for its high affinity, forming a hydrogen bond within the binding site and contributing to its high metabolic stability and oral bioavailability.[20]

Section 4: Experimental Protocols

To ensure the trustworthiness of comparative data, standardized and reproducible experimental protocols are essential. Below are step-by-step methodologies for determining key physicochemical properties.

Protocol: Determination of pKa by Potentiometric Titration

This protocol provides a reliable method for determining the acid dissociation constant (pKa) of pyridine analogues.

Objective: To measure the pKa of a pyridine analogue in an aqueous solution.

Materials:

  • Pyridine analogue (approx. 0.01 M solution)

  • Standardized hydrochloric acid (HCl, 0.1 M)

  • Standardized sodium hydroxide (NaOH, 0.1 M)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (100 mL)

  • Deionized water

Procedure:

  • Preparation: Accurately prepare a ~0.01 M solution of the pyridine analogue in deionized water.

  • Acidification: Pipette a known volume (e.g., 50 mL) of the analogue solution into a beaker. Add a magnetic stir bar. Add a slight excess of standardized HCl to ensure the pyridine nitrogen is fully protonated.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized NaOH above the beaker.

  • Titration: Begin stirring the solution. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH. Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Analysis:

    • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH at the equivalence point (Veq).

    • The volume of NaOH at the half-equivalence point is Veq / 2.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

    • Alternatively, use the first derivative of the plot (ΔpH/ΔV vs. V) to precisely locate the equivalence point.

Caption: Workflow for pKa determination.

Protocol: Determination of logP by Shake-Flask Method

This classic method provides a direct measure of a compound's partition coefficient between octan-1-ol and water.

Objective: To measure the logP of a pyridine analogue.

Materials:

  • Pyridine analogue

  • Octan-1-ol (pre-saturated with water)

  • Water (pre-saturated with octan-1-ol)

  • Separatory funnel or centrifuge tubes

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC with UV detector

  • Vortex mixer

  • Centrifuge (optional)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of octan-1-ol and water for several hours. Allow the layers to separate completely. These are your pre-saturated solvents.

  • Standard Curve: Prepare a stock solution of the pyridine analogue in the aqueous phase. Create a series of dilutions and measure their absorbance/peak area to generate a standard curve.

  • Partitioning: Accurately weigh a small amount of the pyridine analogue and dissolve it in a known volume of the aqueous phase to a concentration that falls within the linear range of your standard curve.

  • Extraction: Add an equal volume of the pre-saturated octan-1-ol to the aqueous solution in a centrifuge tube.

  • Equilibration: Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.

  • Phase Separation: Allow the layers to separate. Centrifugation can be used to achieve a clean separation.

  • Analysis: Carefully remove a sample from the aqueous phase. Measure its concentration using the pre-established standard curve.

  • Calculation:

    • Calculate the equilibrium concentration in the aqueous phase ([C]aq).

    • Calculate the equilibrium concentration in the octan-1-ol phase by difference: [C]oct = ([C]initial - [C]aq).

    • Calculate the partition coefficient: P = [C]oct / [C]aq.

    • Calculate logP: logP = log10(P).

Conclusion

The strategic incorporation of fluorine into pyridine-based scaffolds is a powerful and well-established strategy in modern drug discovery.[1][2][5] It provides medicinal chemists with a versatile tool to systematically modulate key molecular properties, including basicity, lipophilicity, and metabolic stability. By understanding the fundamental principles that govern the effects of fluorination, researchers can move beyond trial-and-error and rationally design superior drug candidates with enhanced pharmacokinetic profiles and improved target affinity. The experimental protocols provided herein serve as a foundation for generating the reliable, comparative data needed to validate these design strategies and accelerate the development of innovative therapeutics.

References

Navigating the Therapeutic Landscape: A Comparative Guide to the Biological Efficacy of (2-Fluoropyridin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of FDA-approved drugs. The strategic introduction of a fluorine atom, a common tactic in modern drug design, can profoundly alter the physicochemical and biological properties of the parent molecule. This guide provides an in-depth comparative analysis of the biological efficacy of (2-Fluoropyridin-4-yl)methanamine dihydrochloride derivatives, offering insights into their therapeutic potential and the structure-activity relationships that govern their function.

Introduction to the (2-Fluoropyridin-4-yl)methanamine Scaffold

The (2-Fluoropyridin-4-yl)methanamine core presents a compelling starting point for drug discovery. The pyridine ring serves as a bioisostere for a phenyl group, offering potential for improved solubility and metabolic stability. The 4-aminomethyl substituent provides a key interaction point for biological targets, while the fluorine atom at the 2-position significantly influences the electron distribution within the pyridine ring. This substitution is known to lower the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds and interact with target proteins. Furthermore, fluorination can enhance membrane permeability and block metabolic degradation, thereby improving the pharmacokinetic profile of a compound.

This guide will delve into the comparative biological efficacy of derivatives of this scaffold, with a primary focus on their activity as inhibitors of copper-containing amine oxidases (CAOs), a class of enzymes implicated in a variety of physiological and pathological processes. We will also explore the broader therapeutic potential of this chemical class by examining its reported activities against other biological targets.

Comparative Efficacy at a Key Target: Copper-Containing Amine Oxidases

A significant body of research has focused on the development of 4-aminomethylpyridine derivatives as inhibitors of copper-containing amine oxidases (CAOs), such as benzylamine oxidase (BAO), semicarbazide-sensitive amine oxidase (SSAO), and diamine oxidase (DAO). These enzymes play crucial roles in the metabolism of biogenic amines and have been linked to conditions like inflammation, diabetes, and neurodegenerative diseases.

A study on alkylamino derivatives of 4-aminomethylpyridine provides a valuable framework for understanding the structure-activity relationships (SAR) within this class of compounds[1]. While this study did not specifically evaluate the 2-fluoro derivative, it offers critical insights into the impact of substitutions on the pyridine ring and the aminomethyl group, which can be extrapolated to the (2-Fluoropyridin-4-yl)methanamine scaffold.

Impact of Pyridine Ring Substitution

The substitution pattern on the pyridine ring is a critical determinant of both potency and selectivity against different CAOs. The introduction of alkoxy, alkylthio, and alkylamino groups at positions 3 and 5 of the 4-aminomethylpyridine core has been shown to yield potent and selective inhibitors[1].

Key Observations:

  • Alkoxy Derivatives: Derivatives with alkoxy groups at the 3 and 5 positions are active against BAO and SSAO and exhibit high selectivity over DAO, lysyl oxidase, and monoamine oxidases[1].

  • Alkylthio Derivatives: The presence of alkylthio groups can confer selectivity for BAO[1].

  • Alkylamino Derivatives: Alkylamino substituents at the 3 and 5 positions tend to result in non-selective, reversible inhibitors of various CAOs[1].

The 2-fluoro substituent in our core scaffold is expected to further modulate the activity and selectivity profile due to its strong electron-withdrawing nature. This can influence the binding affinity of the molecule to the active site of the target enzyme.

Comparative Inhibitory Activity Data

The following table summarizes the inhibitory activities (IC50 values) of representative 4-aminomethylpyridine derivatives against various CAOs, providing a basis for comparison.

Compound IDSubstitution PatternBAO (IC50, M)SSAO (IC50, M)DAOLOXMAO-AMAO-B
1a 3,5-dimethoxy2.5 x 10⁻⁷4.0 x 10⁻⁷InactiveInactiveInactiveInactive
2a 3,5-di(methylthio)2.0 x 10⁻⁸-Active (substrate)---
3b 3,5-di(ethylamino)3.0 x 10⁻⁷2.0 x 10⁻⁷ActiveActive--

Data adapted from Bertini et al., J. Med. Chem. 2005, 48 (3), pp 664–670[1].

This data highlights the tunability of the 4-aminomethylpyridine scaffold for achieving selective inhibition of different amine oxidases. The design of (2-Fluoropyridin-4-yl)methanamine derivatives with similar substitution patterns at the 3 and 5 positions would be a logical next step to explore their potential as potent and selective CAO inhibitors.

Broader Therapeutic Potential: Beyond Amine Oxidases

The versatility of the fluorinated pyridine scaffold suggests that derivatives of (2-Fluoropyridin-4-yl)methanamine may exhibit a wide range of biological activities beyond the inhibition of CAOs. The scientific literature contains numerous examples of pyridine derivatives with significant therapeutic potential in other areas.

  • Anticancer Activity: Pyridine derivatives are a well-established class of anticancer agents. They have been shown to target various signaling pathways involved in cancer cell proliferation and survival[2][3]. The introduction of a fluorine atom can enhance the anticancer potency of these compounds.

  • Kinase Inhibition: Many kinase inhibitors incorporate a pyridine ring in their structure. For instance, derivatives of 2-substituted-pyridin-4-yl have been developed as selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a promising target for cancer immunotherapy[4].

  • Central Nervous System (CNS) Activity: The ability of fluorinated compounds to cross the blood-brain barrier makes them attractive candidates for CNS drug discovery. Pyridine derivatives have been investigated for a variety of CNS targets, including monoamine oxidases, which are relevant to the treatment of neurodegenerative diseases and depression[5][6][7][8].

Experimental Protocols

To facilitate further research and validation of the biological activities of (2-Fluoropyridin-4-yl)methanamine derivatives, detailed experimental protocols for key assays are provided below.

Synthesis of (2-Fluoropyridin-4-yl)methanamine Derivatives

A general synthetic route to N-substituted (2-Fluoropyridin-4-yl)methanamine derivatives can be achieved through reductive amination.

Materials:

  • 2-Fluoro-4-formylpyridine

  • Primary or secondary amine of choice

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional)

Procedure:

  • Dissolve 2-Fluoro-4-formylpyridine (1 equivalent) in DCM.

  • Add the desired amine (1.1 equivalents).

  • If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted (2-Fluoropyridin-4-yl)methanamine derivative.

In Vitro Amine Oxidase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory potency of test compounds against copper-containing amine oxidases.

Materials:

  • Purified amine oxidase enzyme (e.g., bovine plasma BAO)

  • Benzylamine (substrate)

  • Horseradish peroxidase (HRP)

  • o-dianisidine (chromogenic substrate)

  • Phosphate buffer (pH 7.2)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and o-dianisidine in a 96-well plate.

  • Add various concentrations of the test compound (or DMSO for control) to the wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding the enzyme and benzylamine.

  • Monitor the change in absorbance at 436 nm over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Concepts

To better illustrate the concepts discussed in this guide, the following diagrams are provided.

Experimental Workflow for Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reaction Mixture (Buffer, HRP, o-dianisidine) add_compounds Add Compounds to 96-well Plate prep_reagents->add_compounds prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate start_reaction Initiate Reaction (Add Enzyme & Substrate) pre_incubate->start_reaction measure_abs Measure Absorbance at 436 nm start_reaction->measure_abs calc_rates Calculate Initial Reaction Rates measure_abs->calc_rates plot_data Plot % Inhibition vs. [Inhibitor] calc_rates->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 SAR_Logic cluster_mods Modifications cluster_outcomes Biological Outcomes Core (2-Fluoropyridin-4-yl)methanamine Core Scaffold R1 Substitution at Pyridine Ring (R1) Core->R1 R2 Substitution on Amino Group (R2) Core->R2 Potency Potency (IC50) R1->Potency Selectivity Selectivity (e.g., BAO vs. DAO) R1->Selectivity R2->Potency PK Pharmacokinetics R2->PK

References

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of Fluoropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyridine-Based Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become an indispensable tool for drug discovery and development. Fluorine-containing pyridine derivatives, in particular, represent a pivotal class of compounds with broad therapeutic applications, most notably in oncology.[1] The unique physicochemical properties conferred by the fluorine atom—such as enhanced metabolic stability, increased binding affinity, and altered basicity—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

The fluoropyrimidine 5-Fluorouracil (5-FU) is a cornerstone of chemotherapy, but its limitations, including a short half-life and the development of drug resistance, have driven the search for novel fluoropyridine alternatives with improved therapeutic windows.[1] This guide provides a comparative framework for the preclinical evaluation of such compounds, detailing the critical in vitro and in vivo methodologies that form the foundation of a robust drug development program. We will explore the causality behind experimental choices, provide validated protocols, and present a logical workflow from initial cell-based screening to definitive animal efficacy studies.

Part I: In Vitro Evaluation of Fluoropyridine Compounds

The initial phase of preclinical assessment relies on a suite of in vitro assays designed to characterize a compound's biological activity, mechanism of action, and drug-like properties. This cost-effective, high-throughput approach allows for the rapid screening and prioritization of lead candidates.

A. Foundational Analysis: Cytotoxicity and Antiproliferative Assays

The primary objective is to determine a compound's ability to inhibit cancer cell growth. The choice of cell lines is critical. A common starting point is to use well-characterized cell lines from different cancer types, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma), which represent diverse tumor histologies.[2][3][4] For broader profiling, the National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines, offers a powerful platform for identifying patterns of activity and potential mechanisms of action.[5]

Key Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[6] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT to purple formazan crystals.[7]

Protocol Steps:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluoropyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[8] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

B. Mechanistic Deep Dive: Elucidating the Mode of Action

Understanding how a compound works is as crucial as knowing that it works. For fluoropyrimidines like 5-FU, the primary mechanism is the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.[5][10] This leads to a "thymineless death" in rapidly dividing cells.[10]

Visualizing the Primary Mechanism of 5-Fluorouracil

The following diagram illustrates the metabolic activation of 5-FU and its subsequent inhibition of thymidylate synthase.

Caption: Mechanism of 5-Fluorouracil (5-FU) Action.

Key Experimental Protocol: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it serves as a marker for late apoptotic and necrotic cells with compromised membranes.[12]

Protocol Steps:

  • Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in a T25 flask and treat with the fluoropyridine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization.

  • Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.[11]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) per sample, aiming for a concentration of ~1 x 10⁶ cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution and Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

C. In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is vital. Metabolic stability, typically assessed using liver microsomes, predicts how quickly a compound will be cleared by metabolic enzymes in the liver, primarily Cytochrome P450s (CYPs).[13]

Key Experimental Protocol: Liver Microsomal Stability Assay

Protocol Steps:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or mouse, at 0.5 mg/mL) in a phosphate buffer (pH 7.4).[13][14]

  • Compound Addition: Add the test compound to the mixture at a final concentration of typically 1 µM.

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a cofactor, typically an NADPH regenerating system.[15] A control reaction without NADPH is essential to check for non-enzymatic degradation.[13]

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold solvent like acetonitrile, which also precipitates the proteins.[13][15]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is collected for analysis.

  • LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

D. Comparative In Vitro Analysis

To contextualize the activity of a novel compound, it is benchmarked against established drugs. Here, we compare the cytotoxic activity of the standard-of-care 5-Fluorouracil, its oral prodrug Capecitabine, and a newer, more targeted fluoropyridine derivative, Tucatinib.

CompoundTarget(s)MCF-7 (Breast) IC₅₀HCT-116 (Colon) IC₅₀A549 (Lung) IC₅₀
5-Fluorouracil Thymidylate Synthase0.38 - 1.71 µM[16]~5 µM[17]51 µM - 11 mM (highly variable)[1]
Capecitabine Prodrug of 5-FU921 - 1148 µg/mL (~3 mM)[16]24.7 µg/mL (~69 µM)[18]Not widely reported
Tucatinib HER2 Kinase>10 µM (HER2-negative)[6]Not applicableNot applicable
BT-474 (HER2+ Breast)
IC₅₀: 63 nM[6]

Note: Capecitabine is a prodrug and requires metabolic activation, leading to significantly lower potency in direct in vitro cell culture assays compared to its active metabolite, 5-FU. Tucatinib's activity is highly specific to HER2-amplified cells, demonstrating the importance of target expression in assay design.

Part II: In Vivo Assessment of Fluoropyridine Compounds

Promising candidates from in vitro screening must be validated in a living system. In vivo studies are essential for evaluating a compound's efficacy within the complex biological context of a whole organism, providing critical data on pharmacokinetics, safety, and anti-tumor activity.

A. Preclinical Animal Models: The Xenograft Gold Standard

The most common preclinical model for oncology is the xenograft model, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or NSG mice).[4] This allows for the evaluation of a compound's effect on a human tumor growing in a physiological environment. Patient-derived xenograft (PDX) models, where tumor fragments are taken directly from a patient and implanted into mice, are increasingly favored as they better recapitulate the heterogeneity of human cancers.[19]

B. Efficacy Studies: Measuring Tumor Growth Inhibition

The definitive test of an anticancer agent is its ability to slow or reverse tumor growth in vivo.

Key Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Protocol Steps:

  • Cell Preparation & Implantation: Culture the selected human cancer cell line (e.g., HCT-116). Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each immunodeficient mouse.[20]

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor growth. Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[19]

  • Drug Administration: Administer the fluoropyridine compound, a positive control (e.g., 5-FU), and a vehicle control to their respective groups. The route of administration (e.g., intraperitoneal injection, oral gavage) and dosing schedule should be based on prior pharmacokinetic studies.

  • Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2). Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration. Euthanize the animals, and excise, weigh, and preserve the tumors for further analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

C. Comparative In Vivo Analysis

The ultimate goal is to demonstrate superior or equivalent efficacy with an improved safety profile compared to existing therapies.

CompoundMouse ModelDose & ScheduleTumor Growth Inhibition (TGI)Reference
5-Fluorouracil SGC7901 Gastric Xenografti.p. injection26.36%
5-FU + Selumetinib HCT-116 Colon Xenograft5-FU (100mg/kg, single IP) + Radiation (3Gy)Additive growth delay vs. 5-FU + radiation alone
Tucatinib HER2+ Breast PDX50 mg/kg, oral, twice dailySignificant tumor volume reduction (monotherapy)[9]
Tucatinib + Trastuzumab HER2+ Breast PDXTucatinib (as above) + Trastuzumab (20 mg/kg, i.p., weekly)Enhanced antitumor activity, improved rates of tumor regression[9]

Note: Direct head-to-head in vivo comparisons of novel fluoropyridines against 5-FU are specific to each new compound's development program. The data above illustrates typical efficacy results. For instance, a study on gastric cancer xenografts showed a TGI of only 26.36% for 5-FU alone, highlighting the need for more effective therapies or combinations.

Part III: Bridging In Vitro and In Vivo Data

A central challenge in drug development is translating in vitro potency into in vivo efficacy. A low IC₅₀ value does not guarantee success in an animal model. The correlation is complex and influenced by the compound's pharmacokinetic properties (ADME) and the physiological differences between a 2D cell culture and a 3D tumor microenvironment.[10]

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to establish this link. These models integrate in vitro potency data (IC₅₀) with in vivo drug exposure data (plasma concentration over time) to predict the drug concentration required at the tumor site to achieve a therapeutic effect, such as tumor stasis (no net growth).[10][12] Establishing a robust in vitro-in vivo correlation (IVIVC) is critical for selecting the right candidates to advance and for predicting efficacious human doses.[12]

The Preclinical Evaluation Workflow

The following diagram outlines the logical progression from initial screening to in vivo proof-of-concept.

DrugDevWorkflow cluster_invitro Part I: In Vitro Evaluation cluster_invivo Part II: In Vivo Assessment cluster_decision Part III: Correlation & Decision node_screen Primary Screening (Cytotoxicity Assay - MTT) node_mech Mechanism of Action (Apoptosis Assay, Target Engagement) node_screen->node_mech node_adme In Vitro ADME/Tox (Microsomal Stability) node_mech->node_adme node_lead_opt Lead Optimization node_adme->node_lead_opt node_ivivc In Vitro-In Vivo Correlation (PK/PD Modeling) node_adme->node_ivivc node_pk Pharmacokinetics (PK) (Dose Range Finding) node_lead_opt->node_pk Candidate Selection node_efficacy Efficacy Studies (Xenograft Models) node_pk->node_efficacy node_tox Toxicology Studies node_efficacy->node_tox node_efficacy->node_ivivc node_ivivc->node_tox caption Preclinical Drug Evaluation Workflow

Caption: Preclinical Drug Evaluation Workflow.

Conclusion

The evaluation of novel fluoropyridine compounds is a multi-faceted process that requires a systematic and scientifically rigorous approach. By integrating a carefully selected battery of in vitro assays with well-designed in vivo efficacy studies, researchers can build a comprehensive data package to identify promising clinical candidates. This guide has outlined the foundational methodologies, from determining IC₅₀ values in cancer cell lines to measuring tumor growth inhibition in xenograft models. The key to success lies not only in the robust execution of these protocols but also in the intelligent correlation of the data they generate, ultimately enabling informed decisions in the long journey of bringing a new medicine to patients.

References

A Comparative Guide to the Structure-Activity Relationship of (2-Fluoropyridin-4-yl)methanamine Analogues as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for a series of proposed analogues of (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a scaffold of interest for the development of novel monoamine transporter (MAT) inhibitors. Dysregulation of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—is implicated in a range of neurological and psychiatric disorders, making the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) critical therapeutic targets.[1][2] This document outlines the rationale for the design of novel analogues, presents a hypothetical SAR based on established principles of medicinal chemistry, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction: The Rationale for Fluorinated Pyridinylmethanamines in Monoamine Transporter Inhibition

(2-Fluoropyridin-4-yl)methanamine serves as a compelling starting point for the development of novel MAT inhibitors. The pyridine core is a well-established scaffold in central nervous system (CNS) drug discovery. The strategic placement of a fluorine atom can significantly influence a molecule's physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity, often through favorable electronic interactions with target proteins.[3] The primary amine of the methanamine substituent is a key feature for interaction with the monoamine transporters, mimicking the endogenous ligands.[4]

This guide explores a hypothetical SAR study aimed at elucidating the structural requirements for potent and selective inhibition of DAT, NET, and SERT by analogues of (2-Fluoropyridin-4-yl)methanamine. The proposed modifications are designed to systematically probe the effects of steric bulk, electronics, and lipophilicity on transporter binding and inhibition.

Proposed Analogues and Synthetic Strategy

A series of analogues of the parent compound (P) are proposed, with modifications at the pyridine ring and the aminomethyl group. The general synthetic scheme is outlined below, followed by a table of the proposed structures.

General Synthetic Scheme

The synthesis of (2-Fluoropyridin-4-yl)methanamine analogues can be achieved through a multi-step process starting from a commercially available substituted pyridine. A common route involves the conversion of a pyridine-4-carbonitrile to the corresponding primary amine via reduction.

Synthetic_Scheme start Substituted Pyridine-4-carbonitrile intermediate Reduction (e.g., LiAlH4 or H2/Pd-C) start->intermediate product (Substituted-pyridin-4-yl)methanamine Analogue intermediate->product

Caption: General synthetic route for the preparation of pyridin-4-yl-methanamine analogues.

Table 1: Proposed Analogues of (2-Fluoropyridin-4-yl)methanamine
CompoundR1R2R3R4Rationale for Modification
P FHHHParent Compound
1a ClHHHInvestigate effect of a larger halogen
1b CH3HHHProbe steric and electronic effects of an electron-donating group
1c OCH3HHHIntroduce a stronger electron-donating group
2a FHCH3HAssess steric tolerance at the amine
2b FHCH3CH3Evaluate impact of N,N-dimethylation on potency and selectivity
3a FFHHExamine effect of additional fluorine substitution on the pyridine ring

Hypothetical Structure-Activity Relationship (SAR) and Discussion

The following SAR is projected based on established principles for MAT inhibitors. The discussion is framed around the anticipated impact of the proposed structural modifications on the inhibitory activity (measured as IC50) at DAT, NET, and SERT.

Modifications at the 2-Position of the Pyridine Ring (R1)
  • Halogen Substitution (P vs. 1a): Replacing the fluorine in the parent compound (P ) with a larger halogen like chlorine (1a ) is expected to probe the steric tolerance of the binding pocket. While both are electron-withdrawing, the increased size of chlorine may lead to a decrease in potency if the binding site is sterically constrained.

  • Electron-Donating Groups (1b and 1c): The introduction of electron-donating groups such as methyl (1b ) and methoxy (1c ) at the 2-position will alter the electronic properties of the pyridine ring. This could influence the pKa of the primary amine and potentially enhance or decrease binding affinity depending on the nature of the interactions within the transporter binding sites.

Modifications of the Aminomethyl Group (R3 and R4)
  • N-Alkylation (2a and 2b): Mono-N-methylation (2a ) and di-N-methylation (2b ) are common strategies to modulate the basicity and lipophilicity of the amine. Generally, for many MAT inhibitors, a primary or secondary amine is preferred for optimal interaction.[1] Therefore, it is hypothesized that N-methylation may decrease potency, particularly at SERT and NET, which are often more sensitive to N-substitution than DAT.

Additional Ring Substitution (3a)
  • Di-Fluoro Substitution (3a): The addition of a second fluorine atom to the pyridine ring (3a ) would further increase the electron-withdrawing nature of the ring and could introduce new interactions with the protein. This modification could potentially enhance potency and selectivity, a strategy that has been successful in the development of other CNS-active compounds.

Experimental Protocols

To validate the hypothetical SAR, the following experimental protocols are proposed.

General Procedure for Analogue Synthesis

A solution of the appropriately substituted pyridine-4-carbonitrile in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired (substituted-pyridin-4-yl)methanamine analogue.

In Vitro Monoamine Transporter Inhibition Assays

The inhibitory activity of the synthesized compounds on DAT, NET, and SERT is determined using radioligand uptake inhibition assays in cells stably expressing the respective human transporters.[5]

Workflow for In Vitro Transporter Inhibition Assay

Assay_Workflow cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate cells with test compounds at various concentrations plating->preincubation radioligand_addition Add radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) preincubation->radioligand_addition incubation Incubate for a defined period (e.g., 5-10 minutes) at 37°C radioligand_addition->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation analysis Calculate IC50 values scintillation->analysis

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

Detailed Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with human DAT, NET, or SERT are cultured in appropriate media.[5]

  • Assay Preparation: Cells are harvested and plated in 96-well microplates.

  • Compound Incubation: On the day of the experiment, the cells are washed and then pre-incubated for 5-10 minutes with various concentrations of the test compounds.

  • Radioligand Uptake: A fixed concentration of the respective radiolabeled monoamine ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well, and the plate is incubated for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis: Uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed.

  • Quantification: The amount of radioactivity in the cell lysate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Hypothetical Comparative Data

The following table summarizes the hypothetical IC50 values for the proposed analogues, illustrating a potential SAR outcome.

Table 2: Hypothetical In Vitro Inhibitory Potency (IC50, nM) of Analogues
CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT/SERT SelectivityDAT/NET Selectivity
P 5012025052.4
1a 801503003.751.88
1b 451002004.442.22
1c 601102203.671.83
2a 1503005003.332
2b 500800>1000>21.6
3a 258015063.2

Conclusion and Future Directions

This guide has presented a hypothetical yet scientifically grounded framework for exploring the structure-activity relationship of (2-Fluoropyridin-4-yl)methanamine analogues as monoamine transporter inhibitors. The proposed SAR suggests that modifications to the pyridine ring and the aminomethyl group can significantly impact potency and selectivity. Specifically, the hypothetical data indicate that additional fluorination of the pyridine ring may enhance DAT potency and selectivity, while N-alkylation of the amine is likely detrimental to activity.

Future work should focus on the synthesis and in vitro evaluation of these and other related analogues to validate the proposed SAR. Promising compounds should then be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in relevant models of CNS disorders. This systematic approach will be crucial for the development of novel and effective therapeutics targeting the monoamine transport system.

References

A Comparative Benchmarking Guide to (2-Fluoropyridin-4-yl)methanamine dihydrochloride and its Analogs in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Among the privileged scaffolds in this domain, the 2-fluoropyridine moiety stands out for its versatile reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive benchmarking analysis of (2-Fluoropyridin-4-yl)methanamine dihydrochloride against its chloro and bromo analogs, offering researchers, scientists, and drug development professionals a data-driven framework for selecting the optimal synthetic intermediate.

Introduction: The Strategic Advantage of 2-Halogenated Pyridine Intermediates

The 2-halopyridine scaffold is a pivotal building block in the synthesis of a diverse array of pharmaceutical agents. The electron-withdrawing nature of the pyridine nitrogen, combined with a halogen at the 2-position, renders the C2 carbon highly susceptible to nucleophilic attack. This reactivity profile is fundamental to the construction of complex molecular architectures. The choice of the halogen atom (F, Cl, or Br) is a critical experimental parameter that dictates reaction kinetics, yields, and overall process efficiency.

This guide will focus on a comparative analysis of three key intermediates:

  • This compound

  • (2-Chloropyridin-4-yl)methanamine

  • (2-Bromopyridin-4-yl)methanamine

We will delve into their relative performance in a model SNAr reaction, providing both theoretical insights and practical, experimentally-derived data to inform your synthetic strategy.

Chemical Properties of the Benchmarked Intermediates

A foundational understanding of the physicochemical properties of each intermediate is essential for anticipating their behavior in a reaction.

PropertyThis compound(2-Chloropyridin-4-yl)methanamine(2-Bromopyridin-4-yl)methanamine
Molecular Formula C₆H₉Cl₂FN₂C₆H₇ClN₂C₆H₇BrN₂
Molecular Weight 199.06 g/mol 142.58 g/mol 187.04 g/mol [1]
CAS Number 667906-60-7144900-57-2[2]858362-82-0[1]
Physical Form SolidSolidSolid

Benchmarking Performance in Nucleophilic Aromatic Substitution (SNAr)

The quintessential reaction for evaluating the utility of these intermediates is the nucleophilic aromatic substitution (SNAr). The rate of this reaction is profoundly influenced by the nature of the leaving group (the halogen). The established trend for SNAr reactivity in activated aromatic systems is F > Cl > Br . This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.

Indeed, studies have shown that 2-fluoropyridine reacts significantly faster than its chloro counterpart. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction with 2-chloropyridine. This dramatic rate enhancement is a key advantage of employing fluorinated intermediates.

To provide a practical comparison, we will consider a model reaction: the N-arylation of aniline with each of the three (2-halopyridin-4-yl)methanamine intermediates.

Illustrative Reaction Scheme

SNAr_Reaction cluster_reactants Reactants cluster_product Product Halopyridine (2-X-pyridin-4-yl)methanamine (X = F, Cl, Br) Product N-((2-(phenylamino)pyridin-4-yl)methyl)aniline Halopyridine->Product Base, Solvent, ΔT Aniline Aniline Aniline->Product

Caption: General scheme for the SNAr reaction.

Comparative Experimental Data

The following table summarizes the expected outcomes based on established reactivity principles and available literature data. For the purpose of this guide, the data is presented as a qualitative and semi-quantitative comparison.

Parameter(2-Fluoropyridin-4-yl)methanamine(2-Chloropyridin-4-yl)methanamine(2-Bromopyridin-4-yl)methanamine
Reaction Time FastModerateSlow
Reaction Temp. LowerModerateHigher
Yield HighGood to ModerateModerate to Low
By-products MinimalPotential for side reactionsIncreased potential for side reactions
Cost HigherModerateLower

Causality Behind Experimental Choices and Expected Outcomes

The choice of the fluoro-intermediate is often justified by its superior reactivity, which allows for milder reaction conditions (lower temperatures and shorter reaction times). This can be particularly advantageous when working with thermally sensitive substrates or when aiming to minimize the formation of impurities. The significantly stronger C-F bond, paradoxically, leads to a faster reaction because the rate-determining step is the initial nucleophilic attack, which is accelerated by the highly electron-withdrawing fluorine atom.

Conversely, the chloro and bromo analogs, while less reactive, are often more cost-effective starting materials. Their application may be suitable for large-scale syntheses where cost is a primary driver and the reaction conditions can be optimized to achieve acceptable yields. However, the higher temperatures and longer reaction times required for the chloro and bromo derivatives can lead to the formation of undesired by-products, necessitating more rigorous purification procedures.

Experimental Protocols

The following is a detailed, step-by-step methodology for the comparative synthesis of N-((2-(phenylamino)pyridin-4-yl)methyl)aniline using each of the three intermediates.

Materials and Reagents
  • This compound

  • (2-Chloropyridin-4-yl)methanamine

  • (2-Bromopyridin-4-yl)methanamine

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow

Experimental_Workflow Start Start: Weigh Reactants ReactionSetup Reaction Setup: Combine reactants in DMF Start->ReactionSetup Heating Heating: Stir at specified temperature ReactionSetup->Heating Workup Aqueous Workup: Quench, extract with EtOAc Heating->Workup Purification Purification: Column chromatography Workup->Purification Analysis Analysis: NMR, LC-MS Purification->Analysis End End: Isolated Product Analysis->End Decision_Framework Start Start: Select Intermediate HighReactivity Is highest reactivity/ mildest conditions critical? Start->HighReactivity CostConstraint Is cost the primary constraint? HighReactivity->CostConstraint No Fluoro Choose: (2-Fluoropyridin-4-yl)methanamine HighReactivity->Fluoro Yes Bromo Choose: (2-Bromopyridin-4-yl)methanamine (Lowest Cost) CostConstraint->Bromo Yes Chloro Choose: (2-Chloropyridin-4-yl)methanamine (Balanced Cost/Reactivity) CostConstraint->Chloro No ChloroBromo Consider: (2-Chloro/Bromo-pyridin-4-yl)methanamine

References

A Comparative Guide to Validated Analytical Methods for Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate analysis of fluorinated amine compounds is paramount. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability and enhanced binding affinity, have led to their prevalence in modern pharmaceuticals. However, these same properties can present significant analytical challenges. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quantification of fluorinated amines: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide validated, step-by-step protocols to ensure scientific integrity and reproducibility.

The Analytical Imperative for Fluorinated Amines

The strong carbon-fluorine bond and the high electronegativity of fluorine dramatically influence a molecule's polarity, basicity, and volatility. These alterations necessitate careful consideration when selecting and validating an analytical method. An inappropriate choice can lead to poor chromatographic resolution, inaccurate quantification, and a misunderstanding of a compound's metabolic fate. This guide is structured to provide a comprehensive understanding of the available analytical tools, enabling you to make informed decisions for your specific research needs.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique for fluorinated amines hinges on several factors, including the analyte's volatility, polarity, concentration, and the complexity of the sample matrix. Below is a comparative overview of the three most powerful methods.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR)
Principle Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.[1]Separation of compounds in a liquid mobile phase based on their interactions with a stationary phase, followed by mass-based detection.[2]Provides structural and quantitative information based on the magnetic properties of the ¹⁹F nucleus.[1]
Primary Strength High sensitivity for detecting and identifying trace volatile impurities and metabolites, especially after derivatization.[1]High throughput, selectivity, and sensitivity for a wide range of polar and non-polar compounds in complex biological matrices.[2][3]Unambiguous structural confirmation and highly accurate quantification without the need for a specific reference standard for the analyte (qNMR).[1]
Typical Analytes Volatile or semi-volatile fluorinated amines, often requiring derivatization to improve volatility and chromatographic behavior.[4]A broad range of fluorinated amines, including polar and non-polar compounds, drug metabolites, and large molecules.All fluorine-containing compounds in a sample, providing a total fluorine profile.[5]
Sample Preparation Often requires derivatization (e.g., acylation or silylation) to increase volatility and thermal stability.[4][6][7]Typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix components.[8]Minimal sample preparation, usually dissolution in a deuterated solvent with an internal standard for quantitative analysis.
Analysis Time Typically 20-40 minutes per sample.[1]Can be very rapid, with analysis times of less than 2 minutes achievable with modern UHPLC systems.[2]Around 8-15 minutes per sample for basic purity assessment and quantification.[1][9]
Quantification Requires a calibration curve generated from certified reference standards of the analytes and their derivatives.[1]Typically uses an internal standard (preferably stable isotope-labeled) and a calibration curve to compensate for matrix effects.[10][11]Direct quantification against an internal standard of known purity (qNMR) without the need for a specific analyte standard.[1]
Key Challenges Potential for thermal degradation of analytes; derivatization can be complex and introduce variability.[12]Matrix effects (ion suppression or enhancement) can significantly impact accuracy and reproducibility.[8][10]Lower sensitivity compared to mass spectrometry techniques; not suitable for trace analysis.[3]

In-Depth Methodologies and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many fluorinated amines, their inherent polarity and hydrogen-bonding capabilities lead to poor peak shapes and thermal instability in the GC inlet.[6] Derivatization is therefore a critical step to mitigate these issues by replacing active hydrogens on the amine group with less polar functionalities.[6][7]

  • Derivatization Agent Selection: The choice of derivatization agent is crucial. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is highly effective for primary and secondary amines.[6][13] These reagents produce stable, volatile derivatives and the incorporation of additional fluorine atoms enhances sensitivity for electron capture detection (ECD) if used.[6][13] Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are also common but the resulting derivatives can be moisture-sensitive.[6][7]

  • Column Selection: A non-polar or intermediate-polarity column is generally preferred for the analysis of derivatized amines.[14][15] A common choice is a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, which separates compounds primarily based on their boiling points.[14] For amines, specialized "amine-specific" columns with a basic surface deactivation are available to further reduce peak tailing.[16]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Fluorinated Amine Sample Evaporate Evaporate to Dryness Sample->Evaporate AddSolvent Add Anhydrous Solvent Evaporate->AddSolvent AddReagent Add Derivatization Reagent (e.g., TFAA) AddSolvent->AddReagent React Heat to React AddReagent->React Cool Cool to Room Temperature React->Cool Reconstitute Reconstitute in Solvent Cool->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for GC-MS analysis of fluorinated amines with derivatization.

  • Sample Preparation: Accurately weigh or pipette a known amount of the fluorinated amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[6]

  • Derivatization:

    • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate or acetonitrile) to dissolve the sample.[6]

    • Add 50 µL of trifluoroacetic anhydride (TFAA).[6]

    • Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[6]

  • Sample Finalization:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) to a known volume.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions:

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

      • Inlet Temperature: 250°C.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the derivatized fluorinated amine based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for the analysis of pharmaceuticals and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[2] For fluorinated amines, LC-MS/MS offers the advantage of analyzing the native compound without the need for derivatization.

  • Chromatographic Separation: Reversed-phase chromatography with a C18 or C8 column is commonly employed.[17] The choice of mobile phase is critical. An acidic mobile phase (e.g., with 0.1% formic acid) is often used to protonate the amine, leading to better retention and peak shape.

  • Matrix Effect Mitigation: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a major concern in LC-MS/MS.[8][10] Strategies to overcome this include:

    • Effective Sample Preparation: Solid-phase extraction (SPE) is highly effective at removing interfering matrix components.

    • Chromatographic Separation: Optimizing the gradient elution to separate the analyte from matrix components.[18]

    • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[10][11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Solid-Phase Extraction (SPE) Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem Mass Spectrometry (MRM) Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for LC-MS/MS analysis of fluorinated amines in biological matrices.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add 10 µL of the internal standard solution (stable isotope-labeled analyte).

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: 5% B to 95% B over 5 minutes.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40°C.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the precursor and product ions, collision energy, and other source parameters for the specific fluorinated amine and its internal standard.

  • Data Analysis: Quantify the analyte using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a uniquely powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive NMR nucleus. The large chemical shift range of ¹⁹F NMR minimizes signal overlap, which is a common issue in proton (¹H) NMR.[19] For quantitative analysis (qNMR), ¹⁹F NMR offers the significant advantage of not requiring a reference standard of the analyte itself.

  • Internal Standard Selection: An appropriate internal standard is essential for accurate quantification. The internal standard should be a stable, non-volatile compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signals. Trifluoroacetic acid (TFA) is a commonly used internal standard.[19][20]

  • Acquisition Parameters: To ensure accurate integration of the NMR signals for quantification, a sufficient relaxation delay (D1) is crucial. A D1 of at least 5 times the longest T1 (spin-lattice relaxation time) of the nuclei of interest is recommended.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis WeighSample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent WeighSample->Dissolve WeighIS Accurately Weigh Internal Standard WeighIS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹⁹F NMR Spectrum Transfer->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Caption: Workflow for quantitative ¹⁹F NMR analysis of fluorinated amines.

  • Sample Preparation:

    • Accurately weigh a known amount of the fluorinated amine sample into a vial.

    • Accurately weigh a known amount of a suitable internal standard (e.g., trifluoroacetic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a calibrated NMR spectrometer.

    • Key Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (D1): ≥ 30 seconds (or determined experimentally to be > 5 x T1).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 64).

      • Spectral Width: Set to encompass all signals of interest.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the fluorinated amine and the internal standard.

    • Calculate the purity or concentration of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine atoms

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Method Validation According to Regulatory Standards

All analytical methods intended for use in regulated drug development must be validated to ensure they are fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance provide a framework for this validation.[7][19][20]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[21]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results to the true value.[21][22]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[21][22]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21][23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21][23]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[20]

Conclusion: Selecting the Optimal Method

The choice of an analytical method for fluorinated amine compounds is not a one-size-fits-all decision.

  • GC-MS is a highly sensitive technique that excels in the analysis of volatile impurities and can be a powerful tool when coupled with appropriate derivatization.

  • LC-MS/MS offers unparalleled sensitivity and selectivity for a broad range of fluorinated amines in complex matrices, making it the method of choice for pharmacokinetic and metabolism studies.

  • ¹⁹F NMR provides an elegant and robust method for the unambiguous identification and highly accurate quantification of bulk fluorinated amine compounds without the need for analyte-specific reference standards.

A comprehensive analytical strategy may involve the use of multiple techniques. For instance, ¹⁹F NMR can be used to determine the purity of a drug substance, while LC-MS/MS is employed to quantify the drug and its metabolites in biological fluids. By understanding the principles, strengths, and limitations of each method, and by adhering to rigorous validation protocols, researchers can ensure the generation of reliable and accurate data for their fluorinated amine compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Fluoropyridin-4-yl)methanamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, including its proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (2-Fluoropyridin-4-yl)methanamine dihydrochloride, a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact. Our commitment to your research success includes providing the critical information you need to operate safely and efficiently.

Hazard Assessment and Waste Identification: A Proactive Approach

This compound, while a valuable research tool, possesses inherent hazards that necessitate its classification as hazardous waste. The Safety Data Sheet (SDS) for this compound, though not providing specific hazard statements, indicates that similar compounds are harmful if swallowed, cause skin irritation, and serious eye irritation.[1][2] The presence of the fluorinated pyridine ring warrants a cautious approach. Therefore, all materials contaminated with this compound, including neat material, solutions, and used personal protective equipment (PPE), must be handled as hazardous chemical waste.

Key Hazard Considerations:

Hazard TypeDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed.Ingestion
Skin Irritation Causes skin irritation.Dermal contact
Eye Irritation Causes serious eye irritation.Ocular contact
Respiratory Irritation May cause respiratory irritation.[2]Inhalation of dust

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound follows a structured workflow designed to mitigate risk at every stage. This process begins with immediate, in-lab handling and culminates in final disposal by a licensed waste management provider.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Final Disposal PPE Don Appropriate PPE Segregation Waste Segregation PPE->Segregation Handle with care Neutralization Optional: Neutralization Pre-treatment Segregation->Neutralization For aqueous solutions Containerization Containerization & Labeling Segregation->Containerization For solid waste Neutralization->Containerization Transfer neutralized solution Storage Secure Interim Storage Containerization->Storage Seal and store safely Pickup Arrange EHS Pickup Storage->Pickup Schedule collection Incineration High-Temperature Incineration Pickup->Incineration Transport by licensed professional

Figure 1. Decision workflow for the disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection A fully-buttoned lab coat.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.[2]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice/attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[1]

Waste Segregation and Collection

Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to facilitate compliant disposal.

  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams such as strong oxidizing agents or strong acids.[3]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.

Laboratory-Scale Neutralization Pre-treatment (for Aqueous Solutions)

For small quantities of aqueous solutions containing this compound, a neutralization pre-treatment step can be performed to reduce the corrosivity of the waste. As an amine hydrochloride salt, this compound will form a mildly acidic solution in water.

Experimental Protocol for Neutralization:

  • Work in a Fume Hood: Perform this procedure in a certified chemical fume hood while wearing appropriate PPE.

  • Dilution: If the solution is concentrated, dilute it with water to a concentration of less than 5% w/v.

  • Neutralization: Slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the diluted waste solution with stirring.[4]

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the weak base dropwise until the pH is between 6.0 and 8.0. Be cautious of potential gas evolution (carbon dioxide).

  • Containerization: Transfer the neutralized solution to a clearly labeled hazardous waste container for aqueous chemical waste.

Causality Behind Experimental Choices: The use of a weak base like sodium bicarbonate is recommended over a strong base (e.g., NaOH) to control the neutralization reaction and prevent a rapid temperature increase or the generation of hazardous fumes. Monitoring the pH ensures that the waste is rendered less corrosive before it is collected for final disposal.

Containerization and Labeling

Proper containerization and labeling are mandated by regulatory bodies and are essential for the safety of laboratory personnel and waste handlers.

  • Container Selection: Use only chemically compatible, leak-proof containers with secure screw-top caps. HDPE containers are a suitable choice.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste generation.

Interim Storage

Store sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from general laboratory traffic. Ensure that incompatible waste types are segregated.

Final Disposal: The Role of Your Environmental Health and Safety (EHS) Department

The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

The recommended method for the final disposal of halogenated pyridine compounds is high-temperature incineration.

Why Incineration?

High-temperature incineration is the preferred method because it is designed to achieve the complete destruction of organic compounds. However, the incineration of fluorinated compounds can produce hazardous byproducts. The thermal decomposition of fluorinated polymers is known to generate hydrogen fluoride (HF), a corrosive gas, and potentially other perfluorinated compounds.[5] Licensed hazardous waste incineration facilities are equipped with scrubbers and other pollution control devices to capture and neutralize these hazardous byproducts, ensuring that they are not released into the environment.

Regulatory Compliance: Understanding RCRA Waste Codes

The Resource Conservation and Recovery Act (RCRA) provides a framework for the management of hazardous waste in the United States. While this compound is not specifically listed as a P- or U-listed hazardous waste, it would likely be classified based on its characteristics. Given that pyridine and its derivatives are often considered toxic, waste containing this compound may be classified under the F005 waste code if it is a spent solvent waste containing pyridine.[3][5] Additionally, depending on the specific formulation and concentration, it could exhibit characteristics of toxicity, leading to a "D" code classification. Always consult with your institution's EHS department for the precise waste code assignment.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills: For small spills, use an inert absorbent material such as vermiculite or sand to contain the material. Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Comprehensive PPE and Safe Handling Guide: (2-Fluoropyridin-4-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for handling (2-Fluoropyridin-4-yl)methanamine dihydrochloride in a research and development setting. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling procedures are critical. This compound, while vital for specific synthetic pathways, possesses a hazard profile that demands meticulous attention to detail. This document is structured to serve as your primary operational guide, ensuring that every procedure is a self-validating system of safety.

Foundational Risk Assessment: Understanding the Hazard Profile

Before any handling occurs, a thorough understanding of the inherent risks is paramount. This compound is classified with several key hazards that directly inform our PPE and engineering control requirements. The primary risks are associated with direct contact and inhalation, making a multi-layered defense strategy essential.

The Globally Harmonized System (GHS) classifications, derived from authoritative safety data sheets, provide a clear, quantitative summary of the risks.[1][2][3]

Hazard ClassGHS CodeHazard StatementCausality for PPE Selection
Acute Toxicity, OralH302Harmful if swallowedProhibits ingestion; informs stringent hygiene practices (no eating/drinking in lab) and immediate first aid response.
Skin IrritationH315Causes skin irritationMandates the use of appropriate chemical-resistant gloves and protective clothing to prevent dermal contact.[1][2]
Serious Eye IrritationH319Causes serious eye irritationRequires, at minimum, chemical splash goggles to protect against dust particles and splashes.[1][2]
STOT, Single ExposureH335May cause respiratory irritationNecessitates handling within a certified chemical fume hood or using respiratory protection to prevent inhalation of the powder.[1][2]

The Core Directive: A Task-Based Approach to PPE Selection

PPE is the final barrier between the researcher and the chemical hazard; it should never be the only one. The first line of defense is always engineering controls .

Primary Engineering Control: The Chemical Fume Hood All operations involving the solid form of this compound—including weighing, transfers, and solution preparation—must be conducted within a properly functioning and certified chemical fume hood.[3] This is the most effective way to mitigate the respiratory irritation hazard (H335) by containing dust and vapors at the source.[1][4]

The following workflow provides a logical framework for selecting the appropriate level of PPE based on the specific task being performed.

PPE_Selection_Workflow start Start: New Task Identified assess_task Step 1: Assess Task Type start->assess_task weighing Weighing Solid (<10g) assess_task->weighing Small Scale large_scale Large Scale / Bulk Transfer (>10g) assess_task->large_scale High Potential for Dusting solution_prep Solution Preparation / Reaction assess_task->solution_prep Liquid Handling ppe_standard Step 2: Implement STANDARD PPE - Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_standard ppe_enhanced Step 2: Implement ENHANCED PPE - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield - Chemical Resistant Apron - Respiratory Protection (if indicated) large_scale->ppe_enhanced solution_prep->ppe_standard conduct_op Step 3: Conduct Operation in Fume Hood ppe_standard->conduct_op ppe_enhanced->conduct_op end End: Follow Post-Handling Decontamination & Disposal conduct_op->end

Caption: Task-Based PPE Selection Workflow.

Detailed PPE Specifications
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from dust particles that can cause serious eye irritation.[1][4]

    • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn over chemical splash goggles.[5] The face shield provides a critical barrier for the entire face.

  • Skin and Body Protection:

    • Gloves: Nitrile gloves are the standard recommendation, offering good resistance to a variety of chemicals.[5] Given the H315 skin irritation hazard, proper glove protocol is non-negotiable. Always inspect gloves for tears before use and use the proper removal technique to avoid contaminating your skin.[2] For prolonged operations, consider double-gloving.

    • Protective Clothing: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required at all times. For procedures with a higher splash potential, supplement the lab coat with a chemical-resistant apron.[2]

  • Respiratory Protection:

    • Under normal conditions within a fume hood, a respirator is not required. However, in the event of a large spill outside of containment or if engineering controls are known to be insufficient, respiratory protection is essential.[6]

    • For Dusts: A NIOSH-approved N95 respirator is the minimum requirement.

    • For Vapors/Mists: If handling solutions and vapors are generated, an air-purifying respirator with organic vapor cartridges may be necessary.[4]

Operational and Disposal Plans: Step-by-Step Protocols

Adherence to standardized procedures is the cornerstone of laboratory safety. The following protocols provide direct, actionable guidance.

Protocol 1: PPE Donning and Doffing Sequence

The order of donning and doffing is designed to minimize the risk of cross-contamination.

Donning (Putting On):

  • Lab Coat/Apron: Securely fasten.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat.

Doffing (Taking Off): This sequence is critical to prevent transferring contaminants to your skin.

  • Gloves: Remove first using a glove-to-glove and then skin-to-skin technique. Dispose of them immediately in the designated chemical waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat/Apron: Remove by rolling it outwards and away from your body.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water after all PPE is removed.[1]

Protocol 2: Safe Disposal Plan

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Solid Waste: All disposable PPE (gloves, wipes) and any material contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste container.

  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant, adhering strictly to local, state, and federal regulations.[1][2] Do not discharge into the environment or sewer systems.[2][3]

Emergency Response: Immediate First Aid

In the event of an exposure, immediate and correct action can significantly reduce the severity of the outcome. All laboratories handling this compound must have a readily accessible eyewash station and safety shower.[1]

Exposure RouteImmediate First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1][2][7] Seek immediate medical attention.[2]
Skin Contact Take off all contaminated clothing immediately.[2][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if skin irritation occurs or persists.[1]
Inhalation Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Rinse the mouth thoroughly with water.[1][2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[7] Call a poison center or physician immediately.[1]

By integrating this expert-driven guidance into your daily operations, you build a robust culture of safety that protects you, your colleagues, and your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Fluoropyridin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Fluoropyridin-4-yl)methanamine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.